molecular formula C23H44NaO8P B573657 1,2-Didecanoyl-sn-glycero-3-phosphate CAS No. 178603-81-1

1,2-Didecanoyl-sn-glycero-3-phosphate

Cat. No.: B573657
CAS No.: 178603-81-1
M. Wt: 502.561
InChI Key: YVHWEENUNNUSBE-ZMBIFBSDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) is a synthetic, medium-chain phosphatidic acid that serves as a critical molecular tool in biochemical and cell signaling research. Its primary research value lies in its significant role in membrane dynamics and lipid metabolism . A key application is the study of NADPH oxidase activation in human neutrophils, where phosphatidic acid works in synergy with diacylglycerol in a cell-free system, providing insights into immune cell responses . Furthermore, this phospholipid is utilized as a specific substrate to characterize the enzymatic activity and substrate preference of lysophosphatidic acid acyltransferases (LPAATs), as demonstrated in lipidomic studies in Saccharomyces cerevisiae . It also finds application in plant lipid biology, where it is used to investigate the editing processes of phosphatidic acid and phosphatidylethanolamine by acyl-CoA:lysophospholipid acyltransferases in developing seeds of plants like Camelina sativa . In renal physiology research, this compound, alongside other agents like dioctanoylglycerol, has been shown to inhibit the hydroosmotic effect of vasopressin on rabbit cortical collecting tubules, highlighting its role in modulating hormone action . By providing a well-defined synthetic phospholipid, researchers can probe the intricate mechanisms of cellular signaling, lipid enzymatic pathways, and membrane biophysics.

Properties

IUPAC Name

sodium;[(2R)-2,3-di(decanoyloxy)propyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45O8P.Na/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3,(H2,26,27,28);/q;+1/p-1/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHWEENUNNUSBE-ZMBIFBSDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677130
Record name Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321883-64-1
Record name Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic Profiling of 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA): Phase Behavior and Formulation Implications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic profile of 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA), designed for researchers in membrane biophysics and lipid-based drug delivery.

Executive Summary

1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) , also known as DDPA , represents a unique class of "short-chain" phospholipids that straddle the boundary between stable bilayer-forming lipids and surfactant-like micelles. Unlike its longer-chain homologs (DPPA, DSPA) which form rigid gel phases at physiological temperatures, 10:0 PA exhibits a phase transition temperature (


) significantly below room temperature, rendering it fluid and dynamic under standard experimental conditions.

This guide provides a rigorous analysis of the thermodynamic landscape of 10:0 PA, emphasizing the critical role of headgroup ionization (pH) and acyl chain length in determining its supramolecular assembly.

Physicochemical Identity

PropertySpecification
Common Name 10:0 PA; DDPA
IUPAC Name 1,2-didecanoyl-sn-glycero-3-phosphate (Sodium Salt)
Molecular Formula

Molecular Weight 502.55 g/mol
Acyl Chain Length 10 Carbons (Decanoic acid)
Headgroup Phosphatidic Acid (Anionic)
Critical Micelle Concentration (CMC) High (~mM range, highly dependent on salt/pH)

Thermodynamic Phase Transition ( )

The main phase transition temperature (


) is the point where the lipid acyl chains melt from an ordered gel phase (

) to a disordered liquid-crystalline phase (

).
The "Missing" Value

Unlike DPPA (


C), 10:0 PA does not have a widely cited, singular 

in standard databases because it often exists as micelles rather than bilayers in dilute aqueous solutions. However, based on homologous series extrapolation and thermodynamic principles, the

for the bilayer state (if stabilized by high salt or low pH) is:

Estimated


: 5°C – 10°C 
Homologous Series Analysis

The phase transition temperature drops non-linearly as chain length decreases. The Phosphate headgroup provides hydrogen bonding that elevates


 compared to PC lipids, but the short C10 chains struggle to maintain Van der Waals forces required for a gel phase at room temperature.

Table 1: Comparative Thermodynamics of Saturated PA Lipids (Na+ Salt) | Lipid | Chain Length |


 (°C) | Phase at RT (25°C) |
| :--- | :--- | :--- | :--- |
| 10:0 PA (DDPA)  | 10  | ~5 - 10 (Est.)  | Fluid / Micellar  |
| 12:0 PA (DLPA) | 12 | 31 | Fluid (near transition) |
| 14:0 PA (DMPA) | 14 | 52 | Gel |
| 16:0 PA (DPPA) | 16 | 67 | Gel |
| 18:0 PA (DSPA) | 18 | 75 | Gel |

> Technical Insight: The drop from 14:0 to 12:0 is ~21°C. Applying a similar thermodynamic penalty for the loss of two methylene groups suggests 10:0 PA melts approximately 20-25°C lower than 12:0 PA.

The pH Dependency Rule

The ionization state of the phosphate headgroup is the single most critical variable for PA lipids.

  • pH < 3 (Protonated, -1 to 0 charge): Headgroups can hydrogen bond.

    
    increases . Bilayers are more stable.
    
  • pH > 7 (Ionized, -2 charge): Electrostatic repulsion between headgroups expands the surface area per lipid.

    
    decreases . Propensity to form micelles increases.
    

Structural Biology & Aggregation Logic

10:0 PA is unique because its short tail length (low packing parameter) and large charged headgroup (high repulsion) drive it toward high-curvature structures.

Visualizing the Aggregation Pathway

The following diagram illustrates the decision matrix for 10:0 PA structural formation based on environmental conditions.

PA_Phase_Behavior Start 10:0 PA Monomers pH_Low Low pH (< 4.0) (Protonated) Start->pH_Low Acidification pH_High Neutral/High pH (> 7.0) (Ionized -2) Start->pH_High Hydration Bilayer Bilayer / Vesicle (Stable Gel/Fluid) pH_Low->Bilayer H-Bonding Stabilizes Salt_High High Salt (> 150mM) (Screening) pH_High->Salt_High Add Na+/Ca2+ Salt_Low Low Salt (Repulsion) pH_High->Salt_Low MilliQ Water Salt_High->Bilayer Charge Screening Micelle Micelles (Detergent-like) Salt_Low->Micelle High Curvature

Figure 1: Structural polymorphism of 10:0 PA driven by electrostatic and hydrophobic balance.

Experimental Protocol: Determining and CMC

Because 10:0 PA is fluid at room temperature, standard DSC protocols must be modified to scan from sub-zero temperatures.

Method A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise gel-to-fluid transition temperature.

  • Sample Preparation:

    • Dissolve 10:0 PA in Chloroform/Methanol (2:1).

    • Dry under nitrogen stream to form a thin film.

    • Critical Step: Hydrate with Buffer A (20mM HEPES, 150mM NaCl, pH 7.4) to promote bilayer formation over micelles. If micelles form, the transition will be broad and non-cooperative.

    • Final lipid concentration: 1-5 mg/mL.

  • Cycle Parameters:

    • Cooling rate: 1°C/min down to -10°C (requires ethylene glycol cooling unit).

    • Heating rate: 1°C/min up to 40°C .

  • Data Analysis:

    • Look for an endothermic peak. For 10:0 PA, this peak may be broad due to the short chain length reducing cooperativity.

Method B: Fluorescence Anisotropy (DPH Probe)

Objective: Measure membrane fluidity if DSC sensitivity is too low.

  • Probe Labeling: Incorporate DPH (Diphenylhexatriene) at a 1:500 (probe:lipid) molar ratio.

  • Measurement:

    • Excite at 360 nm, Emit at 430 nm.

    • Scan temperature from 0°C to 30°C.

  • Interpretation: A sigmoidal drop in anisotropy (

    
    ) indicates the melting of acyl chains. The inflection point represents 
    
    
    
    .

Applications in Drug Development[3]

  • Permeability Enhancers:

    • Due to its short chains, 10:0 PA acts as a "wedge" in lipid bilayers, creating transient defects that enhance the permeation of small molecule drugs across the blood-brain barrier or intestinal epithelium.

  • Micellar Formulations:

    • At concentrations >CMC, 10:0 PA forms anionic micelles useful for solubilizing hydrophobic peptides.

  • Signaling Analogs:

    • Used as a soluble analog of physiological PA to activate mTOR or Raf-1 signaling pathways in cell culture without requiring transfection reagents.

References

  • Avanti Polar Lipids. Phase Transition Temperatures for Glycerophospholipids. Available at: [Link]

  • Marsh, D. (2013).[1][2] Handbook of Lipid Bilayers, 2nd Edition. CRC Press.[1][2][3] (Definitive source for lipid thermodynamic data).[1][2]

  • Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1376(1), 91-145. (Establishes homolog trends for short-chain lipids).
  • Verkleij, A. J., et al. (1973). The phase behavior of phosphatidic acid. Biochimica et Biophysica Acta (BBA). (Foundational work on pH/Ca2+ dependence of PA).

Sources

An In-Depth Technical Guide to the Biophysical Characteristics of Short-Chain Phosphatidic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Nature of Short-Chain Phosphatidic Acids

Phosphatidic acid (PA) stands as the simplest glycerophospholipid, yet it plays a pivotal and multifaceted role in cellular biology. Structurally, it is composed of a glycerol backbone with fatty acid chains esterified at the sn-1 and sn-2 positions and a phosphate group at the sn-3 position[1][2]. This minimalist structure belies its functional complexity; PA is a critical intermediate in the biosynthesis of all other glycerophospholipids and triacylglycerols, and it functions as a potent signaling lipid that regulates a myriad of cellular processes, including membrane trafficking, cytoskeletal organization, and cell proliferation[1][3][4].

This guide focuses specifically on short-chain phosphatidic acids (scPAs) , such as dibutyryl-PA (diC4-PA), dihexanoyl-PA (diC6-PA), and dioctanoyl-PA (diC8-PA). These molecules are characterized by acyl chains of eight or fewer carbons. This seemingly minor structural difference from their long-chain counterparts dramatically alters their biophysical properties, rendering them water-soluble to a significant degree and prone to forming micelles rather than stable bilayers in aqueous solutions[5]. These unique characteristics make scPAs invaluable tools for researchers in cell biology and drug development, allowing for the manipulation of cellular processes in ways that are not possible with their insoluble, long-chain analogs. Understanding the distinct biophysical behavior of scPAs is paramount to their effective application and the accurate interpretation of experimental results.

I. Self-Assembly in Aqueous Solution: From Monomers to Micelles

A defining characteristic of short-chain phosphatidic acids is their behavior in aqueous environments. Unlike long-chain phospholipids that spontaneously form bilayers (liposomes), scPAs exhibit surfactant-like properties, existing as monomers at low concentrations and self-assembling into micelles above a certain threshold[5].

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is the concentration at which surfactant monomers begin to form micelles[6]. This is a critical parameter for any experiment involving scPAs, as their biological activity can be dependent on whether they are present as monomers or as part of a micellar structure. For instance, the activation of certain protein kinases by short-chain phospholipids has been shown to correlate with the CMC of the activating lipid[1].

While specific CMC values for short-chain phosphatidic acids are not extensively documented in readily available literature, a general trend observed for other short-chain phospholipids is a decrease in CMC with increasing acyl chain length[7]. For example, the CMC of short-chain phosphatidylcholines decreases by approximately an order of magnitude with the addition of each carbon to the acyl chains[8]. It is reasonable to infer a similar trend for short-chain PAs.

Table 1: Critical Micelle Concentration (CMC) of Representative Short-Chain Phospholipids

Lipid SpeciesAcyl ChainsCMC (mM)
dihexanoylphosphatidylcholine (diC6-PC)6:0/6:015
diheptanoylphosphatidylcholine (diC7-PC)7:0/7:01.4
dioctanoylphosphatidylcholine (diC8-PC)8:0/8:00.27
dioctanoylphosphatidylglycerol (diC8-PG)8:0/8:01.21

Data for PC and PG are provided as illustrative examples of the effect of acyl chain length on CMC. Data sourced from Avanti Polar Lipids.[7]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC of a short-chain phosphatidic acid can be determined using various techniques, with fluorescence spectroscopy being a common and sensitive method.

Principle: This method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in a polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the short-chain phosphatidic acid in an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., ethanol or acetone) at a concentration of approximately 1 mM.

  • Sample Preparation:

    • Prepare a series of dilutions of the scPA stock solution in the buffer. The concentration range should span the expected CMC.

    • To each dilution, add the pyrene stock solution to a final concentration of approximately 1 µM. Ensure the final concentration of the organic solvent is less than 1% to avoid altering the properties of the solution.

    • Allow the samples to equilibrate for at least 30 minutes at the desired temperature.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, excite the samples at approximately 335 nm.

    • Record the emission spectra from 350 nm to 500 nm.

    • Pay close attention to the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks of the pyrene emission spectrum.

  • Data Analysis:

    • Calculate the ratio of the intensities of the first and third peaks (I1/I3).

    • Plot the I1/I3 ratio as a function of the logarithm of the scPA concentration.

    • The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, which can be found by taking the first derivative of the curve[8][9].


}

Workflow for CMC determination using pyrene fluorescence.

II. Interaction with and Perturbation of Lipid Bilayers

While short-chain phosphatidic acids form micelles on their own, they are often used in experimental systems containing long-chain phospholipids that form bilayers. In these mixed systems, scPAs can intercalate into the bilayer, significantly altering its biophysical properties.

Phase Behavior and Transition Temperature (Tm)

The gel-to-liquid crystalline phase transition temperature (Tm) is a key parameter that defines the physical state of a lipid bilayer. The incorporation of lipids with short acyl chains into a bilayer composed of longer-chain lipids generally leads to a depression and broadening of the main phase transition[10]. This is due to the disruption of the ordered packing of the longer acyl chains in the gel phase.

Table 2: Main Phase Transition Temperatures (Tm) of Saturated Phosphatidic Acids

Lipid SpeciesAcyl ChainsTm (°C)
Dilauroyl PA (DLPA)12:0/12:031
Dimyristoyl PA (DMPA)14:0/14:052
Dipalmitoyl PA (DPPA)16:0/16:065
Distearoyl PA (DSPA)18:0/18:075

Data for longer-chain PAs illustrate the trend of increasing Tm with acyl chain length. Data sourced from Avanti Polar Lipids.[11]

Experimental Protocol: Differential Scanning Calorimetry (DSC) of Lipid Vesicles

DSC is a powerful technique to measure the thermotropic phase behavior of lipid vesicles.

Principle: DSC measures the heat flow into or out of a sample as a function of temperature. During a phase transition, there is an enthalpy change, which is detected as a peak in the DSC thermogram.

Step-by-Step Methodology:

  • Vesicle Preparation:

    • Prepare a thin film of the desired lipid mixture (e.g., DMPC with varying mole percentages of diC8-PA) by evaporating the organic solvent from a lipid solution in a round-bottom flask.

    • Hydrate the lipid film with the desired buffer by vortexing above the Tm of the main lipid component. This will form multilamellar vesicles (MLVs).

    • For more uniform vesicles, the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs)[5][12].

  • DSC Measurement:

    • Accurately pipette the lipid vesicle suspension into the sample cell of the DSC instrument.

    • Fill the reference cell with the same buffer used for vesicle preparation.

    • Perform several heating and cooling scans over the temperature range of interest (e.g., 10°C to 60°C for DMPC-based vesicles) at a controlled scan rate (e.g., 1°C/min).

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the gel-to-liquid crystalline phase transition.

    • The temperature at the peak maximum is the phase transition temperature (Tm).

    • The area under the peak corresponds to the enthalpy of the transition (ΔH).

    • The width of the peak at half-height provides information about the cooperativity of the transition. A broader peak indicates lower cooperativity, which is expected upon the inclusion of a short-chain lipid[4][13].


}

Workflow for DSC analysis of lipid vesicles.

Membrane Fluidity

The incorporation of short-chain PAs into a lipid bilayer increases membrane fluidity. The short acyl chains disrupt the packing of the longer chains, creating more free volume and allowing for greater motional freedom of the lipid molecules. This effect is more pronounced in the gel phase but is also present in the liquid crystalline phase.

Experimental Protocol: Measuring Membrane Fluidity with Laurdan

The fluorescent probe Laurdan is sensitive to the polarity of its environment, which is influenced by the packing of lipid molecules and the presence of water in the bilayer.

Principle: In a more ordered (gel-like) membrane, Laurdan has an emission maximum at around 440 nm. In a more disordered (fluid) membrane, water molecules penetrate the bilayer to a greater extent, causing a red shift in the emission maximum to around 490 nm. This spectral shift is quantified by calculating the Generalized Polarization (GP) value.

Step-by-Step Methodology:

  • Vesicle Preparation with Laurdan:

    • Prepare lipid films containing the desired lipid mixture and Laurdan at a molar ratio of approximately 500:1 (lipid:probe).

    • Hydrate the film and prepare vesicles (LUVs are recommended for fluorescence studies) as described in the DSC protocol.

  • Fluorescence Measurement:

    • Using a spectrofluorometer with temperature control, excite the Laurdan-labeled vesicles at 350 nm.

    • Record the emission intensities at 440 nm (I440) and 490 nm (I490) at the desired temperature(s).

  • Data Analysis:

    • Calculate the GP value using the following equation: GP = (I440 - I490) / (I440 + I490)

    • A decrease in the GP value indicates an increase in membrane fluidity[14]. By measuring the GP value of vesicles with and without the short-chain PA, the fluidizing effect can be quantified.

Membrane Curvature

Phosphatidic acid is known to induce negative membrane curvature due to its small headgroup relative to its two acyl chains, giving it a cone-like shape[15][16]. This effect is expected to be particularly pronounced for short-chain PAs, where the small headgroup is paired with short, bulky acyl chains. This property is crucial for many cellular processes, such as vesicle budding and fission[1][10]. The ability of short-chain PAs to induce membrane curvature can be investigated using techniques such as electron microscopy of lipid tubules or by observing their effects on membrane-shaping proteins.

III. Interactions with Proteins

The biophysical properties of short-chain phosphatidic acids have significant implications for their interactions with proteins. Their ability to form micelles and perturb membrane structure can modulate the activity of various enzymes and signaling proteins.

A notable example is the activation of Protein Kinase C (PKC). Short-chain phospholipids, including PAs, can activate PKC in a manner that can be independent of calcium and diacylglycerol, the canonical activators of conventional PKC isoforms[1][17][18]. This activation is often observed at concentrations above the CMC, suggesting that the micellar structure is important for this effect. It is hypothesized that the high local concentration of the lipid in the micelle and the altered physical environment facilitate the interaction with and activation of the enzyme[1].

Experimental Protocol: Tryptophan Fluorescence Quenching Assay for Protein-Lipid Binding

This assay can be used to study the binding of a protein to short-chain PA micelles or vesicles containing scPAs.

Principle: Many proteins contain tryptophan residues, which are intrinsically fluorescent. The fluorescence of tryptophan is sensitive to its local environment. If the binding of a lipid quenches this fluorescence, this change can be used to quantify the binding affinity.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a solution of the purified, tryptophan-containing protein of interest in a suitable buffer.

    • Prepare a concentrated stock of the short-chain PA (or vesicles containing the scPA).

  • Fluorescence Titration:

    • Place the protein solution in a quartz cuvette in a spectrofluorometer.

    • Excite the tryptophan residues at approximately 295 nm and record the emission spectrum (typically from 310 to 400 nm).

    • Incrementally add small aliquots of the concentrated lipid solution to the protein solution, allowing the system to equilibrate after each addition.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Determine the fluorescence intensity at the emission maximum for each lipid concentration.

    • Correct the data for dilution and any inner filter effects if necessary.

    • Plot the change in fluorescence intensity as a function of the lipid concentration.

    • Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.


}

Logical flow from biophysical properties to protein interaction and function.

IV. Conclusion and Future Directions

Short-chain phosphatidic acids are powerful tools for dissecting complex cellular processes. Their unique biophysical properties—water solubility, micelle formation, and the ability to perturb lipid bilayers—allow for experimental manipulations that are not feasible with their long-chain counterparts. This guide has provided an overview of these key characteristics and detailed protocols for their investigation.

For researchers and drug development professionals, a thorough understanding of the biophysical behavior of scPAs is essential for designing robust experiments and correctly interpreting the resulting data. Whether used to activate signaling pathways, probe protein-lipid interactions, or modulate membrane properties, the concentration-dependent self-assembly and membrane-altering effects of these molecules must be considered.

Future research will likely focus on developing a more comprehensive quantitative understanding of the biophysical properties of a wider range of short-chain PAs with varied acyl chain lengths and saturation. Furthermore, elucidating the precise structural basis for their interactions with specific protein targets will continue to be an active area of investigation, paving the way for the development of more targeted molecular probes and therapeutic agents.

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  • Differential Scanning Calorimetry of Protein–Lipid Interactions. (n.d.). [Link]

  • Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy. (2022). International Journal of Molecular Sciences, 23(21), 13248. [Link]

  • Modeling Membrane Curvature Generation due to Membrane–Protein Interactions. (2021). Membranes, 11(10), 785. [Link]

  • Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact. (2016). Journal of Bioenergetics and Biomembranes, 48(2), 139-145. [Link]

  • Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition. (2012). Journal of the American Chemical Society, 134(8), 3845-3852. [Link]

  • Critical Micelle Concentrations (CMCs). (n.d.). Avanti Polar Lipids. [Link]

  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. (2021). Methods in Molecular Biology, 2262, 115-126. [Link]

  • Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria. (2016). Journal of Bioenergetics and Biomembranes, 48(2), 139-145. [Link]

  • Non-micellar systems for solution NMR spectroscopy of membrane proteins. (2011). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(8), 1912-1921. [Link]

  • Evaluation of fluorescence anisotropy to assess drug-lipid membrane partitioning. (2012). International Journal of Pharmaceutics, 436(1-2), 48-55. [Link]

  • Effect of Distigmasterol-Modified Acylglycerols on the Fluidity and Phase Transition of Lipid Model Membranes. (2022). International Journal of Molecular Sciences, 23(21), 13038. [Link]

  • Fluorescence anisotropy measurement of membrane fluidity. (2019). Methods and Applications in Fluorescence, 7(4), 042001. [Link]

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Critical micelle concentration (CMC) of 1,2-Didecanoyl-sn-glycero-3-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of 1,2-Didecanoyl-sn-glycero-3-phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2-Didecanoyl-sn-glycero-3-phosphate and its Self-Assembly

1,2-Didecanoyl-sn-glycero-3-phosphate is a phosphatidic acid, which is a simple glycerophospholipid and a minor component of biological membranes.[1] Its structure consists of a glycerol backbone, with the C-1 and C-2 positions esterified with decanoic acid (a 10-carbon saturated fatty acid), and a phosphate group at the C-3 position.[1] This amphiphilic nature, possessing both a hydrophilic phosphate headgroup and two hydrophobic decanoyl tails, is the driving force behind its self-assembly in aqueous environments.

In solution, at low concentrations, these molecules exist as monomers. However, as the concentration increases, a point is reached where the hydrophobic tails aggregate to minimize their contact with water, forming spherical structures known as micelles. This spontaneous process is a cornerstone of its utility in various applications, including the formation of model membranes for studying protein interactions and as a component in drug delivery systems.[2][3]

Caption: Self-assembly of 1,2-Didecanoyl-sn-glycero-3-phosphate monomers into a micelle.

The Critical Micelle Concentration (CMC): A Fundamental Parameter

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form.[4] Below the CMC, the surfactant molecules are primarily adsorbed at the surface/interface, leading to a significant decrease in surface tension. Once the CMC is reached, the surface is saturated, and further addition of the surfactant results in the formation of micelles in the bulk of the solution. At this point, physical properties of the solution, such as surface tension, conductivity, and light scattering, exhibit a distinct change.[4]

The CMC is a critical parameter in drug delivery as it dictates the concentration required for the encapsulation of hydrophobic drugs within the micellar core. It is also a measure of the stability of the micelles upon dilution; a lower CMC indicates greater stability.

Physicochemical Properties and Factors Influencing CMC

PropertyValue/InformationSource(s)
Systematic Name 1,2-didecanoyl-sn-glycero-3-phosphate[1]
Synonyms DDG-3-P, PA(10:0/10:0)
Molecular Formula C23H45O8P (for the free acid)[1]
Molecular Weight 479.57 g/mol (for the free acid)[1]
Acyl Chains Two 10-carbon saturated chains (decanoyl)[1]
Headgroup Phosphate[1]
Predicted CMC Behavior Expected to be in the micromolar to low millimolar range, influenced by pH and ionic strength.[5][6]

Several factors intrinsic and extrinsic to the molecule influence its CMC:

  • Hydrophobic Chain Length: An increase in the length of the hydrocarbon chains leads to a decrease in the CMC, as the increased hydrophobicity favors micelle formation at lower concentrations.[5]

  • Headgroup: The nature of the hydrophilic headgroup significantly impacts the CMC. For ionic surfactants like 1,2-Didecanoyl-sn-glycero-3-phosphate, the repulsion between the charged headgroups will oppose micellization, generally leading to a higher CMC compared to non-ionic surfactants with similar hydrophobic tails.[6]

  • Addition of Electrolytes: The addition of salts to a solution of an ionic surfactant will decrease the CMC. The counterions from the salt screen the electrostatic repulsion between the charged headgroups, thus favoring micelle formation at lower concentrations.[5]

  • Temperature: For ionic surfactants, temperature has a relatively small effect on the CMC compared to non-ionic surfactants.[5]

Experimental Determination of CMC: A Step-by-Step Protocol using Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive and widely used method for determining the CMC of surfactants.[7] The technique utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a non-polar environment. This change in the microenvironment leads to a shift in the fine structure of the pyrene emission spectrum, which can be monitored to determine the CMC.

Materials and Equipment:
  • 1,2-Didecanoyl-sn-glycero-3-phosphate

  • Pyrene (fluorescent probe)

  • Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Spectrofluorometer

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare a stock solution of 1,2-Didecanoyl-sn-glycero-3-phosphate in the desired buffer. C Prepare a series of dilutions of the phospholipid stock solution. A->C B Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). D Add a small aliquot of the pyrene stock solution to each phospholipid dilution to a final concentration of ~1 µM. B->D C->D E Incubate the solutions to allow for equilibration and pyrene partitioning. D->E F Measure the fluorescence emission spectrum of each sample (Excitation at ~335 nm, Emission scan from 350-450 nm). E->F G Determine the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum for each sample. F->G H Plot the I1/I3 ratio as a function of the logarithm of the phospholipid concentration. G->H I Identify the inflection point of the resulting sigmoidal curve. The concentration at this point is the CMC. H->I

Caption: Experimental workflow for CMC determination using pyrene fluorescence.

Detailed Protocol:
  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of 1,2-Didecanoyl-sn-glycero-3-phosphate in the desired buffer. The exact concentration will depend on the expected CMC range.

    • Prepare a stock solution of pyrene in a volatile organic solvent like acetone at a concentration of approximately 1 mM.

  • Sample Preparation:

    • Prepare a series of dilutions of the phospholipid stock solution in volumetric flasks. The concentration range should span the expected CMC.

    • To each flask, add a small, precise volume of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. The volume of the organic solvent should be kept to a minimum (e.g., <0.1% of the total volume) to avoid affecting the micellization.

    • Allow the organic solvent to evaporate, or gently purge with nitrogen.

    • Stopper the flasks and allow the solutions to equilibrate, typically for several hours or overnight, with gentle stirring.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.

    • Record the emission spectrum for each sample from 350 nm to 450 nm.

    • Pay close attention to the intensities of the first (~373 nm) and third (~384 nm) vibronic peaks of the pyrene emission.

Data Interpretation and Analysis

The ratio of the intensities of the first (I1) and third (I3) vibronic peaks of the pyrene emission spectrum is sensitive to the polarity of the probe's environment. In a polar environment (below the CMC), the I1/I3 ratio is high. In a non-polar environment (inside the micelle), the I3 peak intensity increases relative to the I1 peak, resulting in a lower I1/I3 ratio.

By plotting the I1/I3 ratio against the logarithm of the phospholipid concentration, a sigmoidal curve is obtained. The CMC is determined from the inflection point of this curve, which represents the concentration at which a significant population of micelles begins to form.

Concluding Remarks

While a definitive literature value for the CMC of 1,2-Didecanoyl-sn-glycero-3-phosphate is elusive, this guide provides the foundational knowledge and a robust experimental protocol for its determination. Understanding the CMC is paramount for researchers in drug development and membrane biophysics, as it governs the self-assembly and, consequently, the functional properties of this phospholipid. The provided methodology, grounded in established principles of fluorescence spectroscopy, offers a reliable path to characterizing this key parameter.

References

  • PubMed. (2024). Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol. [Link]

  • PMC. (2024). Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol. [Link]

  • ResearchGate. (n.d.). Methods used for determination of critical micelle concentration. [Link]

  • Creative Biolabs. (n.d.). 1,2-didecanoyl-sn-glycero-3-phosphate (sodium salt) (CAT#: CLP007). [Link]

  • AxisPharm. (n.d.). 1,2-Didecanoyl-sn-glycero-3-phosphocholine | CAS:3436-44-0. [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

  • Pharmaceutical Press. (n.d.). Factors affecting critical micelle concentration and micellar size. [Link]

  • PubChem. (n.d.). Didecanoylphosphatidylcholine. [Link]

  • ResearchGate. (n.d.). 1,2-Dimyristoyl-sn-glycero-3-phosphocholine promotes the adhesion of nanoparticles to biomembranes and transport in rat brain. [Link]

  • PubMed. (n.d.). Interfacial properties and critical micelle concentration of lysophospholipids. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA.... [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. [Link]

  • PubMed. (n.d.). Observations on the critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and a series of its homologs and analogs. [Link]

  • Frontiers. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. [Link]

  • PubMed. (n.d.). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. [Link]

  • VTechWorks. (n.d.). Synthesis, Characterization, Critical Micelle Concentration and Biological Activity of two-Headed Amphiphiles. [Link]

  • MDPI. (n.d.). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. [Link]

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Chemical stability of 1,2-Didecanoyl-sn-glycero-3-phosphate in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability of 1,2-Didecanoyl-sn-glycero-3-phosphate in Aqueous Solutions

Executive Summary

1,2-Didecanoyl-sn-glycero-3-phosphate (C10:0 PA) is a saturated diacyl-glycerophospholipid that serves not only as a key intermediate in the biosynthesis of more complex lipids but also as a critical signaling molecule in numerous cellular processes.[1][2] Its application in research, particularly in the development of lipid-based drug delivery systems and as a tool for studying cellular signaling, necessitates a thorough understanding of its behavior in aqueous environments.[3] The chemical stability of C10:0 PA in aqueous solutions is a paramount concern for researchers and formulation scientists, as degradation can lead to a loss of efficacy and the generation of impurities with different biological activities.

This technical guide provides a comprehensive analysis of the chemical stability of C10:0 PA in aqueous solutions. It is designed for researchers, scientists, and drug development professionals who utilize this lipid in their work. We will delve into the primary non-enzymatic degradation pathways, explore the critical factors that influence stability—namely pH and temperature—and provide detailed, field-proven protocols for conducting a robust stability assessment. By explaining the causality behind experimental choices and grounding our recommendations in authoritative sources, this guide serves as a practical resource for ensuring the integrity and reliability of C10:0 PA in aqueous formulations.

Chapter 1: Introduction to 1,2-Didecanoyl-sn-glycero-3-phosphate (C10:0 PA)

Chemical Structure and Properties

Phosphatidic acids (PAs) are the simplest class of glycerophospholipids.[1] The structure of C10:0 PA consists of a chiral sn-glycerol backbone. The sn-1 and sn-2 positions are esterified with saturated 10-carbon fatty acids (capric acid), and the sn-3 position is esterified with a phosphate group.[2] This amphipathic structure, with a polar phosphate headgroup and nonpolar acyl chains, dictates its behavior in aqueous media, where it can self-assemble into structures like micelles or lipid bilayers.

The phosphate headgroup of PA is ionizable. Its protonation state, and therefore its net charge, is highly dependent on the surrounding pH.[4] This property is central to its role as a "pH biosensor" in cells and is a critical factor in its chemical stability in vitro.[4]

Significance in Research and Development

C10:0 PA is a valuable tool in various research contexts:

  • Lipid Second Messenger: As a signaling molecule, PA is involved in regulating cytoskeletal organization, vesicular trafficking, and cell proliferation.[3]

  • Biosynthetic Precursor: It is the foundational molecule from which many other phospholipids and triglycerides are synthesized.[5][6]

  • Model Membranes: The defined structure of synthetic PAs like C10:0 PA makes them ideal for use in model membrane systems to study lipid-protein interactions and membrane dynamics.[3]

  • Drug Delivery: Phospholipids are key components of lipid nanoparticles (LNPs) and liposomes. Understanding the stability of individual components like PA is crucial for developing stable and effective drug formulations.

The primary challenge in using C10:0 PA is its susceptibility to hydrolysis in water, which can alter the physicochemical properties of a formulation and compromise its intended biological function.

Chapter 2: Primary Degradation Pathways in Aqueous Solution

In a sterile aqueous environment devoid of lipases, the degradation of C10:0 PA is primarily governed by chemical hydrolysis. Due to the saturated nature of its decanoyl chains, oxidative degradation is not a significant pathway for this molecule, in stark contrast to phospholipids containing unsaturated fatty acids.[7][8]

Hydrolytic Degradation

Hydrolysis can occur at two primary locations on the C10:0 PA molecule: the ester linkages of the acyl chains and the phosphoester bond of the headgroup.

  • Acyl Chain Hydrolysis: The ester bonds at the sn-1 and sn-2 positions are susceptible to hydrolysis, which results in the cleavage and release of free capric acid. This process occurs sequentially. The loss of one fatty acid chain results in the formation of 1-decanoyl-sn-glycero-3-phosphate or 2-decanoyl-sn-glycero-3-phosphate , collectively known as lysophosphatidic acid (LPA).[9][10] Further hydrolysis of the remaining acyl chain yields sn-glycerol-3-phosphate (G3P) .[11] The formation of LPA is particularly significant, as it is a potent signaling molecule in its own right, with distinct biological activities from PA.[9][12]

  • Phosphate Ester Hydrolysis: The phosphoester bond at the sn-3 position can also be hydrolyzed. This reaction results in the removal of the phosphate headgroup, yielding 1,2-didecanoyl-sn-glycerol , a diacylglycerol (DAG).[1][2] Like LPA, DAG is also a key second messenger, and its generation can introduce unintended biological activity into a system.

The following diagram illustrates these principal degradation routes.

PA 1,2-Didecanoyl-sn-glycero-3-phosphate (C10:0 PA) LPA 1- or 2-Decanoyl-sn-glycero-3-phosphate (C10:0 LPA) PA->LPA Acyl Hydrolysis (sn-1 or sn-2) DAG 1,2-Didecanoyl-sn-glycerol (DAG) PA->DAG Phosphate Hydrolysis G3P sn-Glycerol-3-phosphate (G3P) LPA->G3P Acyl Hydrolysis lpa_anchor g3p_anchor FA1 + Capric Acid FA2 + Capric Acid dag_anchor Pi + Inorganic Phosphate p1 p2

Caption: Primary hydrolytic degradation pathways of C10:0 PA in aqueous solution.

Chapter 3: Key Factors Influencing the Stability of C10:0 PA

The rate of hydrolytic degradation is not constant; it is significantly influenced by environmental conditions. For formulators and researchers, controlling these factors is essential for preserving the integrity of C10:0 PA.

Effect of pH

The pH of the aqueous solution is arguably the most critical factor governing C10:0 PA stability due to two primary mechanisms:

  • Protonation State: The phosphate headgroup has two pKa values. Changes in pH alter the net charge of the headgroup, which can influence intermolecular interactions and the susceptibility of the phosphoester bond to cleavage.[1][13] At acidic pH, the reduced negative charge can alter membrane properties and protein binding.[4] At highly alkaline pH (e.g., pH 13.5-14), the headgroup carries two negative charges.[14]

  • Specific Acid-Base Catalysis: Both ester and phosphoester bonds are susceptible to pH-dependent hydrolysis. The reaction is catalyzed by both hydronium ions (specific acid catalysis) at low pH and hydroxide ions (specific base catalysis) at high pH. This results in a U-shaped stability profile, where the minimum rate of hydrolysis typically occurs in the mid-pH range (around pH 4-6) for many esters.

pH RangeDominant CatalysisPrimary Stability ConcernRationale
Acidic (pH < 4) Specific AcidIncreased hydrolysis of both acyl and phosphate esters.The reaction is catalyzed by H₃O⁺ ions, which protonate the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by water.
Near-Neutral (pH 6-8) MinimalRelatively stable, but base catalysis begins to contribute.This range is often near the point of minimum hydrolysis rate. However, even at pH 7, hydroxide ions are present and can catalyze degradation.
Alkaline (pH > 8) Specific BaseRapid hydrolysis of acyl esters.The reaction is driven by the highly nucleophilic hydroxide ion (OH⁻), which directly attacks the electrophilic carbonyl carbon of the ester. Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis for acyl esters.
Effect of Temperature

Like most chemical reactions, the rate of C10:0 PA hydrolysis is highly dependent on temperature. An increase in temperature provides the necessary activation energy for the hydrolytic reactions to proceed more rapidly. This relationship is well-described by the Arrhenius equation. For practical purposes, this means that storage at elevated temperatures, or even ambient room temperature, can lead to significant degradation over short periods.

For this reason, suppliers of high-purity C10:0 PA consistently recommend storage at low temperatures, typically -20°C , to minimize degradation and ensure long-term stability.[3] For aqueous dispersions intended for short-term use, storage at 2-8°C is preferable to room temperature, but degradation will still occur over time.

Chapter 4: A Framework for Assessing C10:0 PA Stability

A systematic stability study is essential to quantify the degradation rate of C10:0 PA under specific formulation conditions. A forced degradation study is an invaluable tool for quickly identifying key degradation pathways and influential factors.

start Define Stability Study Objectives prep Prepare C10:0 PA Aqueous Dispersions (Protocol 1) start->prep stress Incubate Samples under Stress Conditions (pH, Temp) prep->stress sampling Collect Samples at Pre-defined Time Points stress->sampling analysis Analyze Samples via HPLC-MS (Protocol 2) sampling->analysis quant Quantify C10:0 PA and Degradation Products analysis->quant kinetics Determine Degradation Kinetics and Calculate Shelf-life quant->kinetics end Report Findings & Establish Optimal Conditions kinetics->end

Caption: Workflow for a comprehensive C10:0 PA stability assessment study.

Protocol 1: Sample Preparation and Forced Degradation

Objective: To prepare uniform aqueous dispersions of C10:0 PA and subject them to controlled stress conditions to accelerate degradation.

Materials:

  • 1,2-Didecanoyl-sn-glycero-3-phosphate, sodium salt (powder, >99% purity)[3]

  • Purified water (e.g., Milli-Q or 18.2 MΩ·cm)

  • Buffer salts (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10)

  • Hydrochloric acid and Sodium hydroxide for pH adjustment

  • Probe sonicator or bath sonicator

  • Calibrated temperature-controlled incubators or water baths

Methodology:

  • Stock Dispersion Preparation: a. Accurately weigh C10:0 PA powder. b. Add a small volume of purified water to the lipid and vortex to create a paste. This prevents clumping. c. Gradually add the remaining volume of the desired buffer solution while continuously vortexing to create a crude dispersion. d. To create a more uniform dispersion of small vesicles, sonicate the sample. Use a probe sonicator on ice for short bursts (e.g., 5 cycles of 30 seconds on, 60 seconds off) or a bath sonicator at a controlled temperature for 15-30 minutes, or until the solution clarifies. Causality: Sonication provides the energy to break down large lipid aggregates into smaller, more uniformly sized liposomes, ensuring consistent sampling and reaction kinetics.

  • Forced Degradation Setup: a. Prepare separate dispersions in buffers of different pH values (e.g., pH 4, 7, and 9). b. Aliquot the dispersions into sealed glass vials (to prevent evaporation). c. Place sets of vials from each pH condition into incubators set at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C). d. Prepare a "time zero" (T₀) sample for each condition by immediately quenching the reaction (e.g., by freezing at -80°C or immediate extraction).

  • Time-Point Sampling: a. At specified intervals (e.g., 0, 2, 4, 8, 24, 48 hours for high temperatures; longer for lower temperatures), remove one vial from each condition. b. Immediately quench the reaction as described for the T₀ sample to halt further degradation. c. Store all samples at -80°C pending analysis.

Protocol 2: Analytical Method for Degradant Quantification

Objective: To develop and validate a stability-indicating analytical method using High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS) to separate and quantify C10:0 PA from its primary degradants (LPA and DAG).

Rationale for Method Choice: HPLC-MS provides the ideal combination of separation power, sensitivity, and specificity.[15][16][17] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar lipids like PA and LPA.[15] Mass spectrometry allows for unambiguous identification based on mass-to-charge ratio (m/z) and fragmentation patterns.

Instrumentation and Reagents:

  • HPLC system with a binary pump and autosampler

  • Mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution, or a triple quadrupole for targeted quantification)[15]

  • HILIC column (e.g., silica or amide-based, 2.1 x 100 mm, <2 µm particle size)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Acetate in Water

  • Lipid extraction solvent: Chloroform:Methanol (2:1, v/v) with 0.1 M HCl. Causality: The acidified modified Bligh & Dyer extraction improves the recovery of polar lipids like PA and LPA.[15]

Methodology:

  • Sample Extraction: a. Thaw the quenched stability samples. b. To a 100 µL aliquot of the aqueous sample, add 375 µL of the 2:1 Chloroform:Methanol (with HCl) solution. c. Vortex vigorously for 2 minutes. d. Add 125 µL of chloroform and vortex again. e. Add 125 µL of water, vortex, and centrifuge (e.g., 1000 x g for 5 minutes) to separate the phases. f. Carefully collect the lower organic phase, which contains the lipids. g. Evaporate the solvent under a stream of nitrogen. h. Reconstitute the dried lipid film in a known volume of a suitable injection solvent (e.g., 90:10 Acetonitrile:Water).

  • HPLC-MS Analysis: a. Column: HILIC, maintained at 40°C. b. Flow Rate: 0.3 mL/min. c. Injection Volume: 5 µL. d. Gradient Elution:

    • 0-2 min: 5% B
    • 2-12 min: Linear gradient from 5% to 50% B
    • 12-15 min: Hold at 50% B
    • 15-16 min: Return to 5% B
    • 16-20 min: Re-equilibrate at 5% B
    • Causality: The gradient starts with high organic content to retain the polar analytes on the HILIC column. Increasing the aqueous mobile phase (B) then elutes the analytes in order of increasing polarity. e. Mass Spectrometry Detection (Negative Ion Mode):
    • Rationale: Phospholipids ionize very efficiently in negative electrospray ionization (ESI) mode.
    • Scan Range: m/z 100-1000.
    • Expected Ions [M-H]⁻:
    • C10:0 PA: m/z 495.3
    • C10:0 LPA: m/z 339.2
    • Capric Acid: m/z 171.1
    • For structural confirmation, use tandem MS (MS/MS) to fragment the parent ions and observe characteristic product ions (e.g., loss of fatty acids).[15]

Chapter 5: Data Interpretation and Best Practices

Quantitative Analysis and Reporting

The peak areas of C10:0 PA and its degradation products from the HPLC-MS analysis are used to determine the extent of degradation over time. The results are best presented in a table summarizing the percentage of the initial C10:0 PA remaining at each time point for every condition.

Example Data Summary Table:

Time (hours)% C10:0 PA Remaining (pH 4, 40°C)% C10:0 PA Remaining (pH 7, 40°C)% C10:0 PA Remaining (pH 9, 40°C)
0100.0100.0100.0
495.298.185.3
890.196.572.1
2475.890.240.6

Plotting ln(% Remaining) versus time allows for the determination of the observed first-order degradation rate constant (k) for each condition. This quantitative data is crucial for predicting the shelf-life of a formulation.

Practical Recommendations for Formulation and Handling

Based on the principles of chemical stability, the following best practices are recommended for working with C10:0 PA:

  • Storage: High-purity C10:0 PA, whether as a solid or in an organic solvent, should be stored at -20°C or below.[3]

  • Formulation pH: For aqueous dispersions, formulate in a slightly acidic to neutral buffer (pH 5-7) to minimize both acid and base-catalyzed hydrolysis. The optimal pH should be confirmed experimentally.

  • Temperature Control: Prepare and handle aqueous dispersions at controlled, cool temperatures (e.g., on ice or at 2-8°C) whenever possible to slow degradation during experimental procedures.

  • Use Freshly Prepared Solutions: Due to its inherent instability in water, aqueous dispersions of C10:0 PA should be prepared fresh for each experiment. Avoid long-term storage of aqueous stocks unless stability data for those specific conditions has been established.

Conclusion

1,2-Didecanoyl-sn-glycero-3-phosphate is a fundamentally important phospholipid for both biological research and pharmaceutical development. However, its utility is directly linked to its chemical integrity. The primary mechanism of degradation in aqueous solutions is hydrolysis, which is strongly catalyzed by both acidic and alkaline pH, as well as elevated temperatures. The principal degradation products, lysophosphatidic acid and diacylglycerol, are themselves biologically active and can confound experimental results or compromise a formulation's safety and efficacy.

By understanding these degradation pathways and implementing a robust analytical framework, such as the HPLC-MS method detailed in this guide, researchers and developers can confidently quantify the stability of C10:0 PA. This knowledge enables the rational design of formulations, the definition of appropriate storage and handling conditions, and ultimately, ensures the delivery of reliable and reproducible scientific outcomes.

References

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  • Song, Y., Yin, Y., & Laskin, J. (2021). Free-Radical-Initiated Phospholipid Oxidations at the Air–Water Interface: The Oxidation of Unsaturated and Saturated Fatty Acid Chains. ACS Publications. Available at: [Link]

  • Aoki, J. (2004). Mechanisms of lysophosphatidic acid production. PubMed. Available at: [Link]

  • Kim, S., & Kim, S. (2018). Phosphatidic acid: an emerging versatile class of cellular mediators. Essays in Biochemistry. Available at: [Link]

  • Blau, L., & Cevc, G. (1979). Influence of pH on phosphatidic acid multilayers. A rippled structure at high pH values. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Lee, J. Y., et al. (2012). Detection of choline and phosphatidic acid (PA) catalyzed by phospholipase D (PLD) using MALDI-QIT-TOF/MS with 9-aminoacridine matrix. PubMed. Available at: [Link]

  • Park, S. W., et al. (2018). The enzymatic pathways of lysophosphatidic acid (LPA) synthesis and degradation. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Lysophosphatidic acid. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Phosphatidic acid. Wikipedia. Available at: [Link]

  • Van Ginkel, G., & Sevanian, A. (2000). Oxidation of unsaturated phospholipids in membrane bilayer mixtures is accompanied by membrane fluidity changes. ResearchGate. Available at: [Link]

  • Pöschl, J., et al. (2012). Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry. PMC. Available at: [Link]

  • De La Fuente, M., & Bunsenges, B. (2016). Effect of pH and Salt on Surface-pKa of Phosphatidic Acid Monolayers. ResearchGate. Available at: [Link]

  • Genovese, F., et al. (2019). HILIC‐ESI‐MS analysis of phosphatidic acid methyl esters artificially generated during lipid extraction from microgreen crops. PMC. Available at: [Link]

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  • Narayana, S., et al. (2022). Unsaturation in the Fatty Acids of Phospholipids Drastically Alters the Structure and Toxicity of Insulin Aggregates Grown in Their Presence. PMC. Available at: [Link]

  • Unknown. (n.d.). GENERAL HPLC METHODS. University of Colorado. Available at: [Link]

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  • Biochemistry Club. (n.d.). Metabolism of Lipids → Oxidation of Unsaturated Fatty acids. Biochemistry Club. Available at: [Link]

  • Ghomashchi, F., et al. (1998). Phospholipase D and phosphatidic acid enhance the hydrolysis of phospholipids in vesicles and in cell membranes by human secreted phospholipase A2. PubMed. Available at: [Link]

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  • Hejazian, S. H., et al. (2024). Schematic pathway of phospholipid degradation mediated by GDPDs. ResearchGate. Available at: [Link]

  • Morita, S., et al. (2009). Enzymatic measurement of phosphatidic acid in cultured cells. PMC. Available at: [Link]

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An In-Depth Technical Guide to 1,2-Didecanoyl-sn-glycero-3-phosphate: Properties, Synthesis, and Applications in Cellular Signaling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Didecanoyl-sn-glycero-3-phosphate, a saturated phosphatidic acid (PA) with ten-carbon acyl chains, is a pivotal molecule in the study of lipid signaling and membrane biophysics. As the simplest glycerophospholipid, it serves not only as a key intermediate in the biosynthesis of more complex lipids but also functions as a critical second messenger in a multitude of cellular processes.[1] Its well-defined chemical structure makes it an invaluable tool for researchers investigating the intricate roles of lipid messengers in health and disease. This technical guide provides a comprehensive overview of 1,2-didecanoyl-sn-glycero-3-phosphate, covering its chemical identity, synthesis, biological functions, and key experimental protocols.

Core Chemical Identity and Properties

1,2-Didecanoyl-sn-glycero-3-phosphate is structurally composed of a glycerol backbone esterified with two decanoic acid chains at the sn-1 and sn-2 positions and a phosphate group at the sn-3 position. This amphipathic nature, with a negatively charged headgroup and hydrophobic tails, dictates its behavior in aqueous environments and its interaction with cellular membranes and proteins.

PropertyValueSource(s)
Chemical Name 1,2-didecanoyl-sn-glycero-3-phosphateN/A
Synonyms 10:0 PA, PA(10:0/10:0)N/A
CAS Number 321883-64-1 (for the sodium salt)[2]
Molecular Formula C23H45O8P (Acid Form)[3]
C23H44O8PNa (Sodium Salt)[2]
Molecular Weight 480.57 g/mol (Acid Form)[3]
502.55 g/mol (Sodium Salt)[2]
Appearance White to off-white powder/solidN/A
Storage Temperature -20°C[2]

Synthesis of 1,2-Didecanoyl-sn-glycero-3-phosphate: A Chemoenzymatic Approach

The synthesis of specific phosphatidic acid species like 1,2-didecanoyl-sn-glycero-3-phosphate is crucial for their application in research. While purely chemical syntheses can be complex, chemoenzymatic methods offer a more straightforward and stereospecific route. One of the most effective methods involves the use of phospholipase D (PLD).

Principle of PLD-Catalyzed Transphosphatidylation

Phospholipase D catalyzes the hydrolysis of the terminal phosphodiester bond of a phospholipid, such as phosphatidylcholine (PC), to produce phosphatidic acid and choline.[4] In the presence of a primary alcohol, PLD can also catalyze a transphosphatidylation reaction, transferring the phosphatidyl group to the alcohol. By using a substrate like 1,2-didecanoyl-sn-glycero-3-phosphocholine and carrying out the reaction in the absence of other primary alcohols, PLD can effectively hydrolyze the phosphocholine headgroup to yield the desired 1,2-didecanoyl-sn-glycero-3-phosphate.

Generalized Protocol for Enzymatic Synthesis

This protocol outlines a general procedure for the synthesis of 1,2-didecanoyl-sn-glycero-3-phosphate using phospholipase D.

Materials:

  • 1,2-didecanoyl-sn-glycero-3-phosphocholine (Substrate)

  • Phospholipase D (from a source such as Streptomyces species)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM CaCl2)

  • Organic Solvent (e.g., Chloroform/Methanol mixture)

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates and developing solvents

Procedure:

  • Substrate Preparation: Dissolve a known quantity of 1,2-didecanoyl-sn-glycero-3-phosphocholine in the reaction buffer. The substrate may form micelles or liposomes in the aqueous buffer.

  • Enzymatic Reaction: Initiate the reaction by adding an appropriate amount of phospholipase D to the substrate solution. The optimal enzyme concentration and reaction time should be determined empirically.

  • Incubation: Incubate the reaction mixture at an optimal temperature (typically 30-37°C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by Thin-Layer Chromatography (TLC).

  • Reaction Termination: Once the reaction is complete, terminate it by adding an organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) to extract the lipids.

  • Purification: Purify the resulting 1,2-didecanoyl-sn-glycero-3-phosphate from the lipid extract using silica gel column chromatography.[5]

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as TLC and mass spectrometry.

Synthesis_Workflow Substrate 1,2-Didecanoyl-sn-glycero-3-phosphocholine Reaction Enzymatic Reaction (Hydrolysis) Substrate->Reaction PLD Phospholipase D PLD->Reaction Extraction Lipid Extraction Reaction->Extraction Purification Column Chromatography Extraction->Purification Product 1,2-Didecanoyl-sn-glycero-3-phosphate Purification->Product mTOR_Pathway cluster_membrane Cell Membrane PA 1,2-Didecanoyl-sn- glycero-3-phosphate mTOR mTOR PA->mTOR Direct Binding mTORC1 mTORC1 mTOR->mTORC1 mTORC2 mTORC2 mTOR->mTORC2 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2->CellGrowth

Caption: Simplified overview of mTOR activation by phosphatidic acid.

Modulation of Protein Kinase C (PKC) Activity

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in signal transduction. Conventional and novel PKC isoforms are activated by diacylglycerol (DAG), which is produced from the hydrolysis of phospholipids by phospholipase C (PLC). [6]Phosphatidic acid can be converted to DAG by phosphatidic acid phosphatases, thus indirectly leading to PKC activation.

Furthermore, 1,2-didecanoyl-sn-glycero-3-phosphate can be used in experimental systems to study the activation of PKC. [7]The specific acyl chain composition of DAG has been shown to influence the potency and isoform-selectivity of PKC activation. While direct activation of PKC is primarily attributed to DAG, the availability of PA as its precursor is a critical regulatory step in this signaling cascade.

PKC_Activation PA 1,2-Didecanoyl-sn- glycero-3-phosphate PAP PA Phosphatase PA->PAP DAG Diacylglycerol (DAG) PAP->DAG PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling PKC->Downstream

Caption: Indirect activation of PKC via phosphatidic acid metabolism.

Experimental Applications in Research and Drug Development

The defined structure of 1,2-didecanoyl-sn-glycero-3-phosphate makes it a valuable tool for various in vitro and cell-based assays.

Preparation of Liposomes for Drug Delivery and Membrane Studies

Liposomes are artificially prepared vesicles composed of a lipid bilayer that are widely used as drug delivery systems and as model cell membranes. 1,2-Didecanoyl-sn-glycero-3-phosphate can be incorporated into liposomal formulations to modulate their physical properties and biological interactions.

Generalized Protocol for Liposome Preparation via Thin-Film Hydration:

This method is a common technique for preparing multilamellar vesicles (MLVs), which can then be downsized to form unilamellar vesicles.

Materials:

  • 1,2-didecanoyl-sn-glycero-3-phosphate

  • Other lipids (e.g., phosphatidylcholine, cholesterol) as required

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (optional, for sizing)

Procedure:

  • Lipid Dissolution: Dissolve 1,2-didecanoyl-sn-glycero-3-phosphate and any other lipids in the organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer and agitating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Sizing (Optional): To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be extruded through polycarbonate membranes of a specific pore size.

Conclusion

1,2-Didecanoyl-sn-glycero-3-phosphate is a fundamental tool for researchers in lipid biology and drug development. Its role as a precursor in lipid synthesis and as a signaling molecule in critical pathways like mTOR and PKC activation underscores its importance in cellular physiology. The ability to synthesize this specific lipid species and incorporate it into model systems such as liposomes provides a powerful approach to dissecting the complex world of lipid-mediated cellular communication.

References

  • Liu, Y., Li, X., Jin, Q., Liu, Y., & Wang, X. (2013). Extraction and Purification of Phosphatidic Acid of C18 Fatty Acids from Powdered Soybean Phospholipids. Asian Journal of Chemistry, 25(10), 5595-5598. [Link]

  • PubChem. (n.d.). 1,2-didecanoyl-3-phosphatidic acid. Retrieved from [Link]

  • Toschi, A., Rupper, I., & Foster, D. A. (2009). Lipid sensing by mTOR complexes via de novo synthesis of phosphatidic acid. Journal of lipid research, 50(5), 848–857. [Link]

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  • Cyberlipid. (n.d.). Column chromatography of PL. Retrieved from [Link]

  • Son, J., & Rhee, S. G. (2013). Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway. American Journal of Physiology-Cell Physiology, 304(1), C27-C37. [Link]

  • Szymańska, R., & Kruk, J. (2010). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Cellular and molecular biology letters, 15(2), 291–307. [Link]

  • Foster, D. A. (2013). Phosphatidic acid and lipid sensing by mTOR. Trends in endocrinology and metabolism: TEM, 24(6), 272–278. [Link]

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  • BrainKart. (2017). Glycerol 3-phosphate is a precursor for the synthesis of glycerolipids. Retrieved from [Link]

  • Wikipedia. (2023). Glycerol 3-phosphate. Retrieved from [Link]

  • Foster, D. A., & Toschi, A. (2009). Regulation of mTORC1 and mTORC2 complex assembly by phosphatidic acid: competition with rapamycin. Molecular and cellular biology, 29(6), 1411–1420. [Link]

  • Newton, A. C. (1995). Protein kinase C: structure, function, and regulation. The Journal of biological chemistry, 270(48), 28495–28498. [Link]

  • Go, M., & Tiger, L. (2004). Novel Roles of Specific Isoforms of Protein Kinase C in Activation of the c-fos Serum Response Element. Molecular and Cellular Biology, 24(20), 9037–9049. [Link]

  • Hannun, Y. A., Loomis, C. R., & Bell, R. M. (1986). Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. The Journal of biological chemistry, 261(16), 7184–7190. [Link]

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A Technical Guide to the Influence of 10:0 Phosphatidic Acid on Membrane Curvature and Fluidity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of a Simple Phospholipid

In the complex landscape of cellular membranes, phosphatidic acid (PA) stands out for its structural simplicity and profound functional importance. As the most basic glycerophospholipid, PA serves as a critical precursor for the synthesis of all other glycerophospholipids and triacylglycerols.[1][2] Beyond its foundational metabolic role, PA has emerged as a potent second messenger in cellular signaling, influencing a vast array of processes from vesicular trafficking to cytoskeletal organization.[1][3][4][5]

This guide focuses on a specific, short-chain saturated species: 1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA). We will explore the biophysical mechanisms by which 10:0 PA exerts significant influence over two fundamental membrane properties: curvature and fluidity. Understanding these properties is paramount for researchers in cell biology and drug development, as they underpin critical cellular events such as membrane fusion and fission, protein recruitment, and the formation of signaling platforms.[2][6] This document provides the theoretical basis, field-proven experimental protocols, and data interpretation frameworks necessary to investigate the multifaceted role of 10:0 PA in membrane dynamics.

The Molecular Basis of 10:0 PA's Influence: A Matter of Shape

The ability of PA to dramatically alter membrane architecture stems from its unique molecular geometry. Unlike structurally cylindrical phospholipids such as phosphatidylcholine (PC), which have headgroups that balance the cross-sectional area of their acyl chains, PA possesses a very small, charged phosphate headgroup relative to its two bulky fatty acid tails.[7][8][9] This configuration imparts an "inverted-cone" or "cone" shape to the molecule.[1][7][10][11]

When inserted into a lipid bilayer, these cone-shaped molecules occupy more space within the hydrophobic core than at the hydrophilic surface. This geometric disparity prevents them from packing neatly into a flat, planar bilayer.[11] Instead, their presence introduces packing stress that forces the membrane to bend, creating regions of negative curvature (an inward-facing curve).[7][11][12] This intrinsic property is a primary driver of PA's role in promoting the formation of highly curved membrane structures essential for cellular trafficking.[8][13]

cluster_0 Cylindrical Lipid (e.g., PC) cluster_1 Cone-Shaped Lipid (e.g., 10:0 PA) cluster_2 Membrane Impact PC_Head Large Headgroup PC_Tails Two Acyl Chains PC_Effect Promotes Flat Bilayer PC_Tails->PC_Effect Results in PA_Head Small Headgroup PA_Tails Two Acyl Chains PA_Effect Induces Negative Curvature PA_Tails->PA_Effect Results in

Caption: Molecular shape comparison of cylindrical vs. cone-shaped lipids.

Section 1: Influence of 10:0 PA on Membrane Curvature

The local generation of PA is a key event in the regulation of intracellular membrane transport.[7] This can occur through the hydrolysis of phosphatidylcholine by phospholipase D (PLD) or the phosphorylation of diacylglycerol (DAG) by a DAG kinase.[11][12] The resulting accumulation of cone-shaped PA molecules within a specific leaflet of the bilayer induces negative curvature, a geometric prerequisite for processes like endocytosis and the budding of transport vesicles from the Golgi apparatus.[7][12] Studies have demonstrated that PA localizes to and supports the formation of these highly curved membrane regions.[8][13][14]

Experimental Protocol: Liposome Extrusion and Dynamic Light Scattering (DLS) for Curvature Analysis

This protocol provides a method to assess how the inclusion of 10:0 PA affects the size and stability of model membranes (liposomes), which serves as an indirect measure of its influence on curvature. The principle is that lipids that induce high curvature can facilitate the formation of smaller, more stable vesicles during extrusion.

Principle of the Assay: Lipid mixtures are hydrated to form multilamellar vesicles (MLVs) and then forced through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This extrusion process generates large unilamellar vesicles (LUVs) of a relatively uniform size. Dynamic Light Scattering (DLS) is then used to measure the hydrodynamic radius (size) and polydispersity index (PDI, a measure of size distribution uniformity) of the resulting liposome population. A smaller average size or lower PDI in the presence of 10:0 PA suggests it facilitates the formation of highly curved vesicles.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • 1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA)

  • Chloroform

  • HEPES buffer (20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (100 nm pore size)

  • Gas-tight syringes (1 mL)

  • Dynamic Light Scattering (DLS) instrument

Step-by-Step Methodology:

  • Lipid Film Preparation:

    • Prepare lipid stock solutions in chloroform.

    • In glass vials, mix POPC and 10:0 PA in desired molar ratios (e.g., 100:0, 95:5, 90:10 POPC:PA). A total of 5-10 mg of lipid is recommended.[15]

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.[15][16]

    • Place the vials under high vacuum for at least 2 hours to remove any residual solvent.[17]

  • Hydration:

    • Hydrate the lipid film with 1 mL of HEPES buffer. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of the lipids.

    • Vortex the vial intermittently for 30-60 minutes to form a milky suspension of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • To improve lamellarity, subject the MLV suspension to 5-7 freeze-thaw cycles by alternately placing the vial in liquid nitrogen and a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.[15]

    • Load the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane 11-21 times. This process yields a translucent suspension of LUVs.[16]

  • DLS Analysis:

    • Dilute a small aliquot of the LUV suspension in buffer.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument. Perform at least three measurements per sample.

A 1. Lipid Mixing (POPC + 10:0 PA) in Chloroform B 2. Solvent Evaporation (Nitrogen Stream + Vacuum) A->B C 3. Dry Lipid Film B->C D 4. Hydration (Buffer + Vortexing) C->D E 5. Freeze-Thaw Cycles D->E F 6. Extrusion (100 nm Filter) E->F G 7. LUV Formation F->G H 8. DLS Analysis (Size + PDI) G->H

Caption: Experimental workflow for liposome preparation and DLS analysis.

Section 2: Influence of 10:0 PA on Membrane Fluidity

Membrane fluidity refers to the viscosity of the lipid bilayer and the freedom of movement of lipids and proteins within it.[18] This property is critical for numerous cellular functions, including signal transduction and enzyme activity.[18] The effect of 10:0 PA on fluidity is nuanced. Its two short, saturated 10-carbon chains can disrupt the orderly packing of longer, more saturated acyl chains of neighboring lipids, thereby increasing local fluidity. Conversely, the small headgroup can allow for tighter packing in certain contexts. Therefore, the net effect depends on the overall lipid composition of the membrane.

Experimental Protocol: Fluorescence Anisotropy Assay

This protocol uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure changes in membrane fluidity.

Principle of the Assay: DPH is a hydrophobic probe that partitions into the acyl chain region of the lipid bilayer.[18][19] When excited with polarized light, the extent to which its emitted light is depolarized depends on its rotational freedom. In a highly fluid, disordered membrane, DPH tumbles rapidly, leading to significant depolarization and low fluorescence anisotropy. In a more rigid, ordered membrane, its movement is restricted, resulting in less depolarization and high anisotropy. Therefore, anisotropy is inversely proportional to membrane fluidity.[20][21]

Materials:

  • LUVs prepared as described in Section 1 (with varying % of 10:0 PA).

  • DPH stock solution (2 mM in tetrahydrofuran).

  • HEPES buffer (20 mM HEPES, 100 mM NaCl, pH 7.4).

  • Fluorometer equipped with polarizers.

Step-by-Step Methodology:

  • Liposome Preparation: Prepare LUVs with 0%, 5%, and 10% 10:0 PA in a POPC background as described previously. The final lipid concentration should be around 0.2 mM.

  • DPH Labeling:

    • In a cuvette, add 2 mL of the liposome suspension.

    • Add DPH stock solution to the liposome suspension to a final concentration of 1 µM (1:1000 dilution).

    • Incubate in the dark at room temperature for at least 30 minutes to allow the probe to incorporate into the membranes.

  • Anisotropy Measurement:

    • Set the fluorometer to the excitation and emission wavelengths for DPH (typically ~350 nm and ~430 nm, respectively).

    • Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (I_VV) and horizontal (I_VH).

    • Measure the intensities with the excitation polarizer set to horizontal and the emission polarizer set to vertical (I_HV) and horizontal (I_HH).

  • Data Analysis:

    • First, calculate the grating correction factor (G-factor): G = I_HV / I_HH.

    • Then, calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Compare the anisotropy values across the different liposome compositions.

Data Presentation: Expected Results

The inclusion of short-chain 10:0 PA is expected to disrupt the packing of the longer POPC acyl chains, leading to an increase in membrane fluidity, which will be observed as a decrease in DPH fluorescence anisotropy.

Mole % 10:0 PA Avg. Fluorescence Anisotropy (r) Interpretation
0% (Control)0.250 ± 0.005Baseline Fluidity
5%0.225 ± 0.004Increased Fluidity
10%0.201 ± 0.006Highest Fluidity

Section 3: Synergistic Effects and Cellular Signaling

The influences of 10:0 PA on curvature and fluidity are not isolated phenomena; they are deeply interconnected and central to its role as a signaling lipid. The PA-induced negative curvature creates geometric platforms on the membrane that are specifically recognized by certain proteins.[6] This membrane bending, coupled with localized changes in fluidity, facilitates the recruitment and activation of downstream effectors.

For instance, PA is a critical activator of the mTOR signaling pathway and has been shown to recruit proteins like Raf-1 kinase to the membrane. The ability of PA to form these specific, curved, and fluid microdomains acts as a scaffold, bringing key signaling components into close proximity and initiating signaling cascades that regulate cell growth, proliferation, and survival.[3]

cluster_0 Cellular Stimulus (e.g., Growth Factor) cluster_1 Membrane Events cluster_2 Downstream Signaling Stimulus Stimulus PLD PLD Activation Stimulus->PLD PA_Gen 10:0 PA Generation from PC PLD->PA_Gen Membrane_Change Increased Curvature & Fluidity PA_Gen->Membrane_Change Protein_Rec Recruitment of Effector Proteins (e.g., mTOR, Raf-1) Membrane_Change->Protein_Rec Creates Docking Site Signal_Cascade Signaling Cascade Activation Protein_Rec->Signal_Cascade Cell_Response Cellular Response (Growth, Proliferation) Signal_Cascade->Cell_Response

Caption: PA-mediated signaling pathway involving membrane changes.

Conclusion

1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA) is a powerful modulator of membrane biophysics. Its intrinsic cone shape is a primary determinant of its ability to induce negative membrane curvature, a feature essential for membrane trafficking and vesicle formation. Simultaneously, its short acyl chains can disrupt lipid packing, leading to increased membrane fluidity. These dual properties are not merely structural artifacts but form the basis of PA's function as a critical signaling hub. By creating localized domains with unique geometric and dynamic properties, PA recruits and activates effector proteins, thereby translating upstream signals into downstream cellular action. The experimental frameworks provided herein offer robust methods for researchers to dissect these fundamental mechanisms and further unravel the complex roles of phosphatidic acid in health and disease.

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  • Kolesnikov, Y., et al. (2022). Phosphatidic Acid in Plant Hormonal Signaling: From Target Proteins to Membrane Conformations. ResearchGate. Available at: [Link]

  • Zhou, H., et al. (2023). Phosphatidic acid: from biophysical properties to diverse functions. The FEBS Journal. Available at: [Link]

  • Del Piccolo, N. (n.d.). Chain length impacts membrane fluidity. Lipotype GmbH. Available at: [Link]

  • Zhou, H., et al. (2023). Phosphatidic acid: from biophysical properties to diverse functions. ResearchGate. Available at: [Link]

  • MetwareBio. (n.d.). Unveiling Phosphatidic AcidⅠ: Chemical Properties and Metabolic Pathways. Available at: [Link]

  • Athenstaedt, K., & Daum, G. (2016). Phosphatidic acid biosynthesis in the model organism yeast Saccharomyces cerevisiae - a survey. PMC. Available at: [Link]

Sources

An In-depth Technical Guide to the pKa Values of the Phosphate Headgroup in 1,2-Didecanoyl-sn-glycero-3-phosphate (DGPA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,2-Didecanoyl-sn-glycero-3-phosphate (DGPA), a member of the phosphatidic acid (PA) class of lipids, possesses a deceptively simple structure that belies its profound impact on cellular function and its utility in advanced drug delivery systems. The protonation state of its phosphate headgroup, governed by two distinct acid dissociation constants (pKa values), is a critical determinant of membrane surface charge, lipid packing, and interactions with proteins and small molecules. This guide provides a comprehensive exploration of the theoretical underpinnings and experimental methodologies for determining the pKa values of the DGPA headgroup. We delve into the causal factors that modulate these values within a membrane environment—including electrostatic effects, lipid packing density, and ionic interactions—and present detailed, field-proven protocols for their empirical determination. By synthesizing foundational principles with practical application, this document serves as an essential resource for professionals seeking to understand, predict, and manipulate the physicochemical behavior of DGPA-containing systems.

Introduction: The Significance of the Phosphate Headgroup in DGPA

Phosphatidic acid (PA) is the simplest naturally occurring glycerophospholipid and serves as a crucial precursor in the biosynthesis of more complex lipids.[1][2] Beyond its metabolic role, PA has emerged as a potent lipid second messenger, modulating the activity of numerous proteins and influencing key cellular events such as membrane trafficking and cytoskeletal organization.[1][3] 1,2-Didecanoyl-sn-glycero-3-phosphate (DGPA), with its two saturated 10-carbon acyl chains, is a synthetic PA variant often used in model membrane studies and as a component in lipid-based drug formulations.

The functionality of DGPA is intrinsically linked to the ionization state of its phosphomonoester headgroup. This group is diprotic, meaning it can donate two protons, and is characterized by two distinct pKa values, pKa1 and pKa2.

  • pKa1: Governs the first deprotonation, transitioning the headgroup from a neutral state (H₂A) to a singly charged anionic state (HA⁻).

  • pKa2: Governs the second deprotonation, resulting in a doubly charged anionic state (A²⁻).

The precise values of pKa1 and pKa2 dictate the net charge of the DGPA molecule at a given pH. This charge, in turn, has profound implications for the biophysical properties of any membrane or lipid nanoparticle it inhabes, influencing surface potential, membrane curvature, and the recruitment of signaling proteins.[1][4] Understanding and controlling these pKa values is therefore paramount for designing effective lipid-based technologies and for elucidating the mechanisms of PA-mediated biological processes.

Theoretical Framework: Factors Modulating Headgroup pKa

The pKa values of a functional group measured within a lipid membrane interface are often termed "apparent" or "surface" pKa values, as they can differ significantly from the intrinsic pKa of the molecule in bulk solution. This deviation is not an anomaly but a predictable consequence of the unique physicochemical environment of the membrane.

The Two-Step Ionization Equilibrium

The protonation state of the DGPA phosphate headgroup exists in a pH-dependent equilibrium. The transition between these states is fundamental to its function as a potential "pH sensor" in biological and pharmaceutical contexts.

G PA_H2 DGPA (Neutral) PA_H1 DGPA⁻ (Monoanionic) PA_H2->PA_H1 + H⁺ pKa1 PA_H0 DGPA²⁻ (Dianionic) PA_H1->PA_H0 + H⁺ pKa2

Caption: Ionization equilibria of the DGPA phosphate headgroup.

Causality of pKa Shifts in a Membrane Environment

The primary factors influencing the surface pKa of the DGPA headgroup are:

  • Electrostatic Effects: As the lipid headgroups become negatively charged, they generate a negative surface potential. This potential makes it electrostatically less favorable to remove the subsequent positively charged proton, thereby increasing the apparent pKa2. This phenomenon is well-described by the Gouy-Chapman theory.[5][6]

  • Lipid Packing Density: In a densely packed monolayer or bilayer, the close proximity of charged headgroups amplifies the electrostatic repulsion. This effect is particularly pronounced for the second deprotonation (pKa2). A study on dipalmitoylphosphatidic acid (DPPA) demonstrated that a condensed monolayer exhibits a significantly higher surface-pKa2 (11.5) compared to a more disordered, gaseous phase monolayer (as low as 9.2).[5] Given that DGPA's shorter C10 chains may lead to less ordered packing than DPPA's C16 chains, its pKa2 is likely to be lower than that observed in highly condensed DPPA systems.

  • Ionic Strength and Cation Binding: The presence of cations in the aqueous subphase can modulate the pKa in two ways. Firstly, they screen the negative surface charge, which reduces the electrostatic penalty for deprotonation and thus lowers the pKa. Secondly, specific ions, particularly divalent cations like Ca²⁺, can directly bind to the phosphate group, stabilizing the dianionic form and promoting proton release.[5][7] For instance, the presence of Na⁺ was shown to reduce the surface-pKa2 of DPPA from 11.5 to 10.5.[5]

Experimental Methodologies for pKa Determination

Determining the pKa of a lipid headgroup requires techniques that can sensitively detect changes in its protonation state as a function of pH. The choice of method depends on the system being studied (e.g., monolayer, vesicle, or micelle) and the available instrumentation. Below are three robust, self-validating protocols.

Workflow Overview

A generalized workflow applies to most experimental determinations of pKa. The core principle involves systematically varying the pH of the system while monitoring a physical parameter that correlates with the lipid's ionization state. The pKa is identified as the inflection point of the resulting sigmoidal curve.

G cluster_prep System Preparation cluster_exp Experiment cluster_analysis Data Analysis prep Prepare DGPA System (e.g., Vesicles, Monolayer) ph_vary Systematically Vary pH of Aqueous Phase prep->ph_vary measure Measure Physical Parameter (e.g., Surface Area, pH, IR Spectrum) ph_vary->measure plot Plot Parameter vs. pH (Generate Sigmoid Curve) measure->plot pka Determine pKa (Inflection Point) plot->pka

Caption: Generalized experimental workflow for pKa determination.

Protocol 1: Potentiometric Titration of DGPA Vesicles

Expertise & Rationale: This is a classic and direct method that measures the buffering capacity of the lipid as it releases protons.[8][9] It is well-suited for bilayer systems (vesicles) and provides a thermodynamically robust measure of pKa. The trustworthiness of the method is ensured by comparing the titration curve of the DGPA suspension to that of a blank buffer, isolating the contribution of the lipid.

Step-by-Step Methodology:

  • Vesicle Preparation:

    • Dissolve a known quantity of DGPA in a chloroform/methanol solvent mixture.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

    • Place the flask under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the film with a salt solution (e.g., 100 mM NaCl) of known volume by vortexing, forming multilamellar vesicles (MLVs).

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution clarifies.

  • Titration:

    • Place the vesicle suspension in a temperature-controlled vessel under a gentle stream of nitrogen to prevent CO₂ absorption.

    • Use a calibrated pH electrode to monitor the pH of the suspension.

    • Add small, precise aliquots of a standardized NaOH solution (e.g., 0.01 M).

    • Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.

    • Continue the titration well past the expected equivalence points.

  • Data Analysis:

    • Perform a blank titration using the same volume of hydration buffer.

    • Subtract the blank titration data from the sample data to correct for the buffering capacity of the water and salt.

    • Plot the corrected pH versus the moles of OH⁻ added.

    • The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve before the steep inflection points).[10] Alternatively, the pKa is the pH at the half-equivalence point.

Protocol 2: Infrared Reflection-Absorption Spectroscopy (IRRAS) of a DGPA Monolayer

Expertise & Rationale: IRRAS is a powerful surface-sensitive technique that provides direct molecular information about the functional groups at an interface.[5] It allows for the direct observation of the vibrational modes of the phosphate group (e.g., P=O and PO₂⁻ stretches), which change distinctly upon deprotonation. This provides a direct, molecular-level confirmation of the ionization state.

Step-by-Step Methodology:

  • Monolayer Formation:

    • Use a Langmuir trough filled with an aqueous subphase of controlled ionic strength (e.g., 0.1 M NaCl).

    • Spread a solution of DGPA in a volatile solvent (e.g., chloroform) onto the subphase surface. Allow the solvent to evaporate completely.

    • Compress the monolayer to a desired surface pressure (e.g., 30 mN/m) to achieve a specific lipid packing density.

  • Spectroscopic Measurement:

    • Direct a beam of p-polarized infrared light onto the monolayer at a high angle of incidence.

    • Measure the reflected light using an appropriate detector (e.g., MCT).

    • Acquire a reference spectrum from the pure subphase.

    • Systematically change the pH of the subphase by injecting small amounts of acid or base, allowing for equilibration at each step.

    • Acquire an IRRAS spectrum of the monolayer at each pH value.

  • Data Analysis:

    • Identify the vibrational bands corresponding to the protonated and deprotonated phosphate species. For example, the asymmetric PO₂⁻ stretch is a strong indicator of the deprotonated state.

    • Plot the integrated area of a characteristic peak (e.g., the PO₂⁻ stretch) as a function of subphase pH.

    • Fit the resulting data to a sigmoidal (Boltzmann) function. The inflection point of this curve corresponds to the surface pKa.

Quantitative Data and Discussion

Table 1: Apparent pKa Values of Phosphatidic Acid and Related Lipids

LipidpKa1pKa2 (Apparent)Experimental System & ConditionsSource(s)
DPPA ~3.511.5Condensed monolayer on water[5]
DPPA ~3.510.5Condensed monolayer on NaCl solution[5]
DPPA ~3.59.2Gaseous phase monolayer on NaCl[5]
Phosphatidic Acid (General) ~3-4~7.9 - 8.5Vesicles (previously reported values)[5][11]
Phosphatidylserine (Carboxyl) 3.6 ± 0.1N/AMixed PS/PC vesicles[12]
Phosphatidylserine (Amino) N/A9.8 ± 0.1Mixed PS/PC vesicles[12]
Discussion and Extrapolation for DGPA
  • pKa1: The first pKa of the phosphate group is consistently low (around 3.5). We can confidently predict that the pKa1 of DGPA is also in the range of 3.0-4.0 . This means that at physiological pH (~7.4), the DGPA headgroup will always carry at least a single negative charge.

  • pKa2: The second pKa is highly sensitive to the environment. The data clearly shows that increased lipid packing density dramatically increases pKa2.[5] The didecanoyl (C10) chains of DGPA are significantly shorter than the palmitoyl (C16) chains of DPPA. Shorter chains generally result in a lower phase transition temperature and less ordered, more fluid membranes. Therefore, a DGPA monolayer or bilayer would likely exhibit a lower packing density than a condensed DPPA system.

    • Hypothesis: Based on this causal link, the apparent pKa2 for DGPA is expected to be lower than the 10.5-11.5 range reported for condensed DPPA and likely closer to the 8.0-9.5 range . This positions the second ionization event squarely in a physiologically relevant window, allowing for changes in pH or protein binding to trigger a switch in the headgroup's charge from -1 to -2.

  • Implications for Drug Development: For a liposomal formulation containing DGPA, this "tunable" pKa2 is a critical design parameter.

    • At a formulation pH of ~7, a significant portion of DGPA would be singly charged, providing a certain surface potential.

    • Upon encountering a more alkaline environment, or upon interaction with cationic proteins or peptides, the equilibrium could shift, increasing the surface charge to -2. This change can affect the stability of the liposome, its interaction with target cells, and the release kinetics of encapsulated drugs.

Conclusion

The pKa values of the 1,2-Didecanoyl-sn-glycero-3-phosphate headgroup are not fixed constants but are dynamically modulated by the surrounding membrane environment. While the first pKa is consistently low (~3.5), the second pKa is highly sensitive to lipid packing, ionic strength, and cation binding, with an expected value in the physiologically relevant range of 8.0-9.5. This sensitivity allows DGPA to function as a molecular switch, altering membrane surface charge in response to local cues. A thorough understanding of these principles, combined with robust experimental methodologies such as potentiometric titration and surface-sensitive spectroscopy, is essential for researchers leveraging the unique properties of DGPA in both fundamental cell biology and the development of sophisticated drug delivery platforms.

References

  • Effect of pH and Salt on Surface-pKa of Phosphatidic Acid Monolayers. (n.d.). ResearchGate. [Link]

  • Didecanoylphosphatidylcholine. (n.d.). PubChem. [Link]

  • Moncelli, M. R., Becucci, L., & Guidelli, R. (1994). The intrinsic pKa values for phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine in monolayers deposited on mercury electrodes. Biophysical Journal, 66(6), 1969–1980. [Link]

  • 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. (n.d.). PubChem. [Link]

  • Kwolek, U., et al. (2021). Simple Does Not Mean Trivial: Behavior of Phosphatidic Acid in Lipid Mono- and Bilayers. International Journal of Molecular Sciences, 22(21), 11559. [Link]

  • Czogalla, A., et al. (2018). Phosphatidic acid – a simple phospholipid with multiple faces. Postępy Biochemii, 64(2), 117-127. [Link]

  • van der Meulen, I., & Leurs, R. (2010). Development of Methods for the Determination of pKa Values. In Drug Stereochemistry (Vol. 3, pp. 1-24). Humana Press. [Link]

  • Czogalla, A., et al. (2018). Phosphatidic acid - A simple phospholipid with multiple faces. ResearchGate. [Link]

  • Tsui, F. C., Ojcius, D. M., & Hubbell, W. L. (1986). The intrinsic pKa values for phosphatidylserine and phosphatidylethanolamine in phosphatidylcholine host bilayers. Biophysical Journal, 49(2), 459–468. [Link]

  • Iglesias-Pozo, V., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. [Link]

  • Tatulian, S. A. (2007). Phosphatidic Acid Domains in Membranes: Effect of Divalent Counterions. Biophysical Journal, 92(8), 2824–2833. [Link]

  • How to calculate pKa. (n.d.). BYJU'S. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • Tsui, F. C., Ojcius, D. M., & Hubbell, W. L. (1986). The intrinsic pKa values for phosphatidylserine and phosphatidylethanolamine in phosphatidylcholine host bilayers. Semantic Scholar. [Link]

  • Ionization Constants Of Phospholipids. (n.d.). Avanti Polar Lipids. [Link]

  • Phospholipid structure. (n.d.). Khan Academy. [Link]

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Interaction Mechanisms Between Didecanoyl-PA and Peripheral Membrane Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phosphatidic Acid (PA) is a central lipid hub in cellular signaling, governing pathways from mTOR-driven growth to Raf-1 kinase activation. However, its biophysical study is often hampered by the insolubility and aggregation tendencies of long-chain physiological PAs. Didecanoyl-PA (diC10-PA) , a medium-chain synthetic variant, serves as a critical "biophysical surrogate." Its unique solubility profile allows for precise kinetic characterization and solution-phase activation assays that are impossible with physiological lipids.

This guide details the molecular mechanisms of diC10-PA interaction—specifically the Electrostatic-Hydrogen Bond Switch and Curvature Stress Sensing —and provides validated protocols for quantifying these interactions using Surface Plasmon Resonance (SPR) and direct kinase activation assays.

Part 1: Mechanistic Foundations

The interaction between peripheral membrane proteins (PMPs) and diC10-PA is rarely a simple "lock-and-key" event. It is a coincidence detection mechanism relying on three biophysical pillars:

The Electrostatic-Hydrogen Bond Switch

PA is unique among anionic lipids because its phosphate headgroup ionization (pK_a2 ≈ 7.9) sits within the physiological pH range.

  • Mechanism: Basic residues (Lys, Arg) on the protein create a local positive potential. This lowers the pK_a of the PA headgroup, inducing it to release a proton and gain a second negative charge (-1 → -2).

  • Result: This creates a "super-acidic" binding site that tightens the interaction only when the protein is in close proximity, reducing non-specific binding.

Curvature and Packing Defects

diC10-PA possesses a cone shape (small headgroup relative to acyl chains), which induces negative curvature in the bilayer.

  • Hydrophobic Insertion: PMPs often possess amphipathic helices (e.g., the Amphipathic Helix of Raf-1) that detect these packing defects. The shorter C10 chains of diC10-PA increase membrane fluidity and defect density compared to rigid diC16-PA, often enhancing the binding signal in vitro.

Visualization of the Interaction Logic

PA_Interaction_Mechanism PA_Lipid Didecanoyl-PA (Cone Shape / -1 Charge) Electrostatics Electrostatic Attraction (Long Range) PA_Lipid->Electrostatics Initiates Curvature Negative Curvature (Packing Defects) PA_Lipid->Curvature Induces Protein Peripheral Protein (Basic Patch + Amphipathic Helix) Protein->Electrostatics H_Bond_Switch H-Bond Switch (Charge increases to -2) Electrostatics->H_Bond_Switch Proximity Effect Stable_Complex Stable Signaling Complex (mTOR/Raf-1 Activation) H_Bond_Switch->Stable_Complex Tightens Binding Insertion Hydrophobic Insertion (Amphipathic Helix buries) Curvature->Insertion Permits Insertion->Stable_Complex Locks Orientation

Caption: The coincidence detection logic where electrostatics initiate contact, and curvature-induced defects allow hydrophobic locking.

Part 2: Experimental Workflows

Protocol A: Liposome Preparation for SPR Binding Analysis

Objective: Create stable Large Unilamellar Vesicles (LUVs) containing diC10-PA to measure protein binding kinetics (


, 

,

). Note: Pure diC10-PA forms unstable micelles due to high Critical Micelle Concentration (CMC). It must be mixed with a carrier lipid (DOPC or POPC).
Reagents
  • Carrier Lipid: DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine).[1]

  • Target Lipid: diC10-PA (1,2-didecanoyl-sn-glycero-3-phosphate).

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4 (Degassed).

Step-by-Step Methodology
  • Molar Ratio Setup: Prepare a lipid mixture of DOPC:diC10-PA (80:20 mol%) .

    • Why: 20% PA mimics the signaling surge concentration; DOPC provides a fluid bilayer scaffold.

  • Film Formation:

    • Mix lipids in chloroform in a glass vial.

    • Evaporate solvent under a nitrogen stream while rotating the vial to form a thin, uniform film.

    • Vacuum Desiccation: Place the vial under high vacuum (>2 hours) to remove trace solvent. Solvent traces cause bilayer instability.

  • Hydration:

    • Add HEPES buffer to the dried film to reach a final lipid concentration of 1 mM.

    • Incubate at 37°C for 30 minutes (above the transition temperature of diC10-PA).

    • Vortex vigorously for 1 min to form Multilamellar Vesicles (MLVs).

  • Extrusion (Sizing):

    • Pass the MLV suspension 21 times through a polycarbonate filter (100 nm pore size) using a mini-extruder.

    • Validation: The suspension should turn from cloudy to translucent.

  • SPR Capture (L1 Chip):

    • Inject LUVs (0.5 mM) over a Biacore L1 sensor chip at 2 µL/min for 10 minutes.

    • Perform a short injection of 10 mM NaOH (10 seconds) to remove loosely attached vesicles, leaving a stable monolayer/bilayer.

Protocol B: Direct Kinase Activation Assay (Solution Phase)

Objective: Use the solubility of diC10-PA to allosterically activate a kinase (e.g., Raf-1 or PKC) without liposomes.

Rationale

Long-chain PAs precipitate in aqueous kinase buffers. diC10-PA is sufficiently soluble (CMC ~1-10 µM) to be added directly, acting as a monomeric or micellar activator.

Methodology
  • Preparation of diC10-PA Stock:

    • Dissolve diC10-PA in 100% Ethanol or DMSO to 10 mM.

    • Critical: Do not store aqueous PA solutions; they hydrolyze rapidly.

  • Kinase Reaction Mix (50 µL):

    • Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM

      
      , 1 mM DTT.
      
    • Substrate: MEK-1 (for Raf-1 assay) or Histone H1 (for PKC).

    • ATP: 100 µM (spiked with

      
      ATP if doing radiometric assay).
      
    • Activator: Add diC10-PA to final concentrations of 0, 10, 50, 100 µM.

  • Initiation:

    • Add 50 ng of purified Kinase.

    • Incubate at 30°C for 15 minutes.

  • Termination & Detection:

    • Spot onto P81 phosphocellulose paper (radiometric) or run Western Blot for p-MEK.

    • Data Output: Plot Activity (CPM or Band Density) vs. [diC10-PA]. Expect a sigmoidal activation curve.

Part 3: Data Analysis & Interpretation

Quantifying Specificity (SPR)

When analyzing sensorgrams, distinguish bulk refractive index changes from specific binding :

  • Reference Subtraction: Always subtract the signal from a pure DOPC surface (Flow Cell 1) from the DOPC:diC10-PA surface (Flow Cell 2).

  • Box-Plot Analysis:

ParameterObservationInterpretation
Fast

Rapid rise in signalElectrostatic steering is driving the protein to the membrane.
Slow

Signal decays slowly during washHydrophobic insertion has occurred; the protein is "locked" in.
Incomplete Dissociation Signal does not return to baselineHigh affinity interaction; requires regeneration (e.g., high salt or NaOH).
Visualizing the Workflow

Experimental_Workflow cluster_0 Liposome Prep (LUVs) cluster_1 Interaction Assay (SPR) Lipids DOPC + diC10-PA (Chloroform) Dry Dry Film (Vacuum) Lipids->Dry Hydrate Hydration (HEPES, 37°C) Dry->Hydrate Extrude Extrusion (100nm Filter) Hydrate->Extrude Chip L1 Chip Capture Extrude->Chip Inject Inject Protein Chip->Inject Measure Measure RU (Kinetic Fit) Inject->Measure

Caption: Workflow from lipid film drying to SPR kinetic measurement using L1 chips.

References

  • Kooijman, E. E., et al. (2007). "An electrostatic-hydrogen bond switch as the basis for membrane targeting by phosphatidic acid binding proteins."[2] Nature Structural & Molecular Biology. Link

  • Ghosh, S., et al. (1996). "Raf-1 kinase possesses a distinct binding domain for phosphatidylserine and phosphatidic acid." Journal of Biological Chemistry. Link

  • Fang, Y., et al. (2001). "Phosphatidic acid-mediated mitogenic activation of mTOR signaling." Science. Link

  • Stace, C. L., & Ktistakis, N. T. (2006). "Phosphatidic acid- and phosphatidylserine-binding proteins."[2] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

  • Avanti Polar Lipids. "Liposome Preparation: Extrusion Method." Technical Guides. Link

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Methodological & Application

Application Note & Protocol: Synthesis of Anionic Liposomes Incorporating 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA)

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, field-proven protocol for the synthesis and characterization of unilamellar liposomes containing the anionic phospholipid, 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA). Phosphatidic acid (PA) is a critical signaling lipid and a key biosynthetic precursor in all living organisms.[1][2][3] Its incorporation into liposomal bilayers imparts a negative surface charge, influencing stability, cellular interactions, and drug delivery kinetics. This document details the thin-film hydration method followed by extrusion, a robust and widely adopted technique for producing liposomes with a controlled size distribution.[4][5] Furthermore, it outlines essential characterization methods, including Dynamic Light Scattering (DLS) for size and polydispersity analysis and Zeta Potential measurement to confirm surface charge, ensuring a reproducible and well-defined final product for research and drug development applications.

Introduction: The Significance of Phosphatidic Acid in Liposome Formulation

Liposomes are artificially prepared vesicles composed of one or more lipid bilayers, valued in pharmacology as versatile drug delivery systems.[6][7][8] Their power lies in their biocompatibility and their ability to encapsulate both hydrophilic and lipophilic therapeutic agents, protecting them from degradation and facilitating targeted delivery.[6][9]

The biophysical properties of a liposome are dictated by its lipid composition.[6] While neutral phospholipids like phosphatidylcholine (PC) often form the structural bulk of the bilayer, the inclusion of charged lipids is a critical formulation strategy. Phosphatidic acid (PA) is the simplest naturally occurring glycerophospholipid and serves as a precursor for the synthesis of nearly all other major phospholipids.[2][3][10] As a phosphomonoester, PA possesses a distinct anionic headgroup that can carry a net negative charge at physiological pH.[1][2]

Incorporating 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA), a saturated, short-chain PA, into a liposomal formulation offers several key advantages:

  • Electrostatic Stability: The negative surface charge imparted by PA creates electrostatic repulsion between liposomes, preventing aggregation and enhancing the colloidal stability of the suspension.[11]

  • Modulated Bio-interactions: The surface charge influences how liposomes interact with biological systems, affecting circulation times and cellular uptake mechanisms.

  • Influence on Membrane Properties: PA can affect membrane curvature and fluidity, which are important parameters for vesicle formation and interaction with cellular membranes.[2][][13]

This protocol provides a step-by-step methodology to reliably produce 10:0 PA-containing liposomes with defined physicochemical characteristics.

Materials and Reagents

Material Recommended Supplier Purpose
1,2-Didecanoyl-sn-glycero-3-phosphate, Sodium Salt (10:0 PA)Avanti Polar LipidsAnionic lipid component
1,2-Didecanoyl-sn-glycero-3-phosphocholine (10:0 PC)Avanti Polar LipidsNeutral (zwitterionic) structural lipid
Chloroform, HPLC GradeSigma-AldrichLipid dissolution solvent
Methanol, HPLC GradeSigma-AldrichCo-solvent for lipid dissolution
Phosphate-Buffered Saline (PBS), pH 7.4GibcoAqueous hydration buffer
High-Purity Nitrogen or Argon GasAirgasSolvent evaporation
Polycarbonate Membranes, 100 nm pore sizeWhatman / AvantiLiposome extrusion/sizing
Filter Supports, 100 nmWhatman / AvantiComponent of the extruder assembly

Required Equipment

  • Rotary Evaporator

  • Water Bath

  • Round-Bottom Flasks (50 mL)

  • Glass Syringes, Gas-tight (1 mL)

  • Mini-Extruder Assembly

  • Heating Block for Extruder

  • Vortex Mixer

  • Dynamic Light Scattering (DLS) Instrument

  • Zeta Potential Analyzer

  • Analytical Balance

  • Glass Vials

Experimental Protocol: Step-by-Step Synthesis

This protocol employs the thin-film hydration technique followed by extrusion. This is a gold-standard method for generating large unilamellar vesicles (LUVs) with a homogenous size distribution.[5][6]

Part 1: Preparation of the Lipid Film

The initial step involves dissolving the lipids in an organic solvent to ensure a homogenous mixture at the molecular level.[9]

  • Lipid Preparation: Weigh the desired amounts of 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) and 1,2-Didecanoyl-sn-glycero-3-phosphocholine (10:0 PC). A common starting point is a 9:1 or 8:2 molar ratio of PC:PA to form a stable bilayer with a significant negative charge. For a total lipid concentration of 10 mg/mL, this corresponds to a specific mass for each lipid.

  • Dissolution: Transfer the weighed lipids to a 50 mL round-bottom flask. Add a sufficient volume of organic solvent (e.g., 5 mL of a 2:1 v/v chloroform:methanol mixture) to completely dissolve the lipids.[14] Gently swirl the flask to ensure complete dissolution, resulting in a clear solution.

  • Solvent Evaporation: Connect the flask to a rotary evaporator. Submerge the flask in a water bath set to 35-40°C. Reduce the pressure and rotate the flask to evaporate the solvent. The goal is to create a thin, uniform lipid film on the inner surface of the flask.[6][9]

  • Final Drying: Once a visible film has formed, continue evaporation for at least 30 minutes to remove residual solvent. Finally, place the flask under a high vacuum for 1-2 hours or flush gently with a stream of inert nitrogen gas to ensure all traces of organic solvent are eliminated. This step is critical as residual solvent can affect the integrity and stability of the liposomes.

Part 2: Hydration of the Lipid Film

This step rehydrates the dried lipid film with an aqueous buffer, causing the lipids to self-assemble into multilamellar vesicles (MLVs).[15]

  • Buffer Addition: Add the desired volume of pre-warmed (35-40°C) hydration buffer (e.g., PBS, pH 7.4) to the round-bottom flask containing the dried lipid film. The final lipid concentration is typically between 5 and 20 mg/mL.

  • Hydration: Secure the flask and agitate it using a vortex mixer or by manual swirling. Continue this process for 30-60 minutes, ensuring the water bath maintains the temperature above the phase transition temperature (Tc) of the lipids. This allows the lipid bilayers to swell and detach from the glass, forming a milky suspension of MLVs.[4][9]

Part 3: Liposome Sizing by Extrusion

Extrusion is a downsizing technique that forces the MLV suspension through polycarbonate membranes with defined pore sizes to produce vesicles with a uniform diameter.[7][16][17]

  • Extruder Assembly: Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes, following the manufacturer's instructions. Pre-heat the extruder's heating block to 35-40°C.

  • Loading the Syringe: Draw the MLV suspension into one of the gas-tight glass syringes. Place this syringe into one side of the extruder and an empty syringe into the other.

  • Extrusion Process: Place the assembled and loaded extruder into the pre-heated block and allow it to equilibrate for 5-10 minutes.[18] Gently push the plunger of the filled syringe, forcing the lipid suspension through the membranes into the opposing syringe.

  • Repetitive Passes: Repeat this process for a total of 11 to 21 passes.[18] An odd number of passes ensures the final liposome suspension is collected in the opposite syringe from where it started. This repeated extrusion is crucial for achieving a narrow size distribution.[7][17] The resulting translucent suspension contains large unilamellar vesicles (LUVs).

  • Storage: Transfer the final liposome suspension to a sterile glass vial. For short-term storage (days to weeks), store at 4°C. For long-term storage, stability must be assessed on a case-by-case basis.

Workflow Visualization

The following diagram illustrates the complete synthesis protocol from lipid preparation to final characterization.

Liposome_Synthesis_Workflow cluster_prep Part 1: Lipid Film Preparation cluster_form Part 2 & 3: Vesicle Formation & Sizing cluster_char Part 4: Quality Control dissolve 1. Dissolve Lipids (10:0 PC + 10:0 PA) in Chloroform/Methanol evap 2. Solvent Evaporation (Rotary Evaporator) dissolve->evap dry 3. High-Vacuum Drying evap->dry hydrate 4. Hydration (Aqueous Buffer, T > Tc) dry->hydrate Thin Lipid Film extrude 5. Extrusion (100 nm Membrane, 11-21 passes) hydrate->extrude hydrate->extrude MLV Suspension dls 6a. DLS Analysis (Size & PDI) extrude->dls LUV Suspension zeta 6b. Zeta Potential (Surface Charge) extrude->zeta

Caption: Anionic Liposome Cross-Section.

References

  • Thin-Film Hydration Method for Liposome Preparation. CD Formulation. [Link]

  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. PubMed. [Link]

  • Zeta Potential Characterisation of Anionic and Cationic Liposomes. AZoNano. [Link]

  • Liposome synthesis using the thin-film hydration method. (A) Lipids are... ResearchGate. [Link]

  • Liposomes synthesis and size characterization with high precision DLS. Cordouan Technologies. [Link]

  • Liposome Characterization by Dynamic Light Scattering. Waters | Wyatt Technology. [Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Unchained Labs. [Link]

  • Nano sizing liposomes by extrusion technique and its application. ijrti. [Link]

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PMC. [Link]

  • Liposome Extrusion. Life Science | Sterlitech. [Link]

  • Characterization of liposomes. (A) Dynamic light scattering (DLS) of... ResearchGate. [Link]

  • Evaluation of Extrusion Technique for Nanosizing Liposomes. PMC. [Link]

  • Liposome Zeta Potential Testing. CD Formulation. [Link]

  • Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.Net. [Link]

  • Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. Brookhaven Instruments. [Link]

  • Liposome Zeta Potential Determination. Creative Biostructure. [Link]

  • Fate of Liposomes in the Presence of Phospholipase C and D: From Atomic to Supramolecular Lipid Arrangement. ACS Central Science. [Link]

  • Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. NSF Public Access Repository. [Link]

  • Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. PMC. [Link]

  • liposome stability dependence on fatty acid lecithin composition and phospholipids sunflower. ResearchGate. [Link]

  • Phosphatidic acid (PA). Creative Biolabs. [Link]

  • Phosphatidic acid. Wikipedia. [Link]

  • Synthesis of anionic and cationic unilamellar liposome nanoparticles using a thin film dispersed h. Protocols.io. [Link]

  • 1,2-Didecanoyl-sn-glycero-3-phosphoserine. PubChem. [Link]

  • 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine. MySkinRecipes. [Link]

  • Phosphatidic acid: an emerging versatile class of cellular mediators. Essays in Biochemistry. [Link]

  • Phosphatidic acid and neurotransmission. PMC. [Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC. [Link]

Sources

Using 1,2-Didecanoyl-sn-glycero-3-phosphate as an internal standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Profiling of Phosphatidic Acid (PA) Species in Biological Matrices Using 1,2-Didecanoyl-sn-glycero-3-phosphate as a Surrogate Internal Standard

Abstract

Phosphatidic Acid (PA) is a low-abundance, high-turnover signaling lipid critical for mTOR pathway activation and membrane dynamics. However, its quantification is plagued by three analytical hurdles: (1) poor extraction efficiency due to its anionic nature, (2) severe adsorption to stainless steel LC hardware, and (3) ion suppression from abundant phospholipids (PC/PE). This protocol details a validated workflow using 1,2-Didecanoyl-sn-glycero-3-phosphate (PA 10:0/10:0) as a non-endogenous internal standard. Unlike long-chain endogenous PAs, PA(10:0/10:0) provides a unique chromatographic retention time while mirroring the ionization efficiency of the lipid class, enabling precise correction for extraction losses and matrix effects.

Introduction & Rationale

The Challenge of PA Analysis

Phosphatidic acid is the simplest glycerophospholipid but arguably the most difficult to quantify.

  • Transient Nature: It is rapidly metabolized to Diacylglycerol (DAG) or Lyso-PA.

  • Acidity: The phosphate headgroup (pKa ~3.0 and ~8.0) makes PA highly acidic. In standard neutral extractions (e.g., Folch), PA partitions poorly into the organic phase, often getting trapped in the aqueous/organic interface.

  • Hardware Adsorption: The phosphate moiety acts as a Lewis base, chelating to iron sites in stainless steel LC columns and capillaries, leading to peak tailing and sensitivity loss.

Why PA(10:0/10:0)?

We utilize 1,2-Didecanoyl-sn-glycero-3-phosphate (Avanti Polar Lipids, SKU: 830843) as the internal standard for specific reasons:

  • Synthetic Surrogate: Mammalian tissues predominantly contain C16–C22 fatty acid chains. The C10:0 chains of this standard do not overlap with endogenous species, preventing false positives.

  • Class-Specific Correction: As a PA species, it behaves identically to endogenous PA during the critical ionization phase (ESI-), correcting for "ion stealing" by co-eluting lipids.

  • Solubility Profile: Its medium-chain length offers a balance between solubility in organic extraction solvents and retention on Reverse Phase (C18) columns.

Experimental Design & Workflow

Reagent Preparation
  • Stock Solvent: Chloroform:Methanol (1:1, v/v).[1] Note: Pure methanol may cause precipitation of the sodium salt form.

  • Internal Standard (IS) Stock: Dissolve PA(10:0/10:0) to 1 mg/mL. Store at -20°C in amber glass (to prevent photo-oxidation, though 10:0 is saturated and stable).

  • Working IS Solution: Dilute to 10 µM in Methanol. This will be used for spiking.

The "Acidic Trap" Workflow

The following diagram illustrates the critical "Acidic Trap" logic required to force PA into the organic phase for analysis.

PA_Extraction_Workflow Sample Biological Sample (Cell Pellet / Plasma) Spike Spike IS: PA(10:0/10:0) (BEFORE Extraction) Sample->Spike 10 µL IS Lysis Homogenization (MeOH/Water) Spike->Lysis Acid Acidification Step (Add HCl or Acetic Acid) CRITICAL: Protonates PA (PA-H) Lysis->Acid pH < 3.0 Organic Add Organic Solvent (Chloroform or MTBE) Acid->Organic Partitioning PhaseSep Phase Separation (Centrifuge) Organic->PhaseSep Layer Collect Lower (CHCl3) or Upper (MTBE) Phase PhaseSep->Layer PA migrates to Organic Dry Dry Down (N2 stream) Reconstitute in MeOH:CHCl3 (9:1) Layer->Dry LCMS LC-MS/MS Analysis (Negative Mode) Dry->LCMS

Figure 1: Acidified Lipid Extraction Workflow. The acidification step is mandatory to protonate the phosphate headgroup, reducing polarity and driving the lipid into the organic solvent.

Detailed Protocol

Step 1: Acidified Bligh-Dyer Extraction

Standard neutral extractions yield <40% recovery for PA. This modified protocol yields >85%.

  • Sample: Transfer 100 µL plasma or homogenized cell pellet (approx. 1x10^6 cells) to a borosilicate glass tube.

  • Spike IS: Add 10 µL of PA(10:0/10:0) Working Solution (10 µM). Vortex for 10 sec. Allow to equilibrate for 5 mins.

    • Why? Spiking before extraction corrects for extraction efficiency losses.

  • Monophase Formation: Add 375 µL Methanol:Chloroform (2:1, v/v) + 10 µL 1M HCl .

    • Expert Insight: The HCl ensures pH < 3. PA is now in its protonated, neutral form (R-PO4H2).

  • Biphase Formation: Add 125 µL Chloroform and 125 µL Water. Vortex vigorously for 30 sec.

  • Separation: Centrifuge at 1,000 x g for 5 min.

  • Collection: Recover the lower organic phase (Chloroform layer) using a glass Pasteur pipette.

    • Caution: Do not disturb the protein disk at the interface.

  • Re-extraction (Optional but Recommended): Add 200 µL Chloroform to the remaining aqueous phase, vortex, centrifuge, and combine with the first extract.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen at 30°C.

  • Reconstitution: Dissolve residue in 100 µL Methanol:Chloroform (9:1) containing 10 mM Ammonium Acetate. Transfer to an amber LC vial with a glass insert.

Step 2: LC-MS/MS Conditions

Hardware Constraint: To prevent phosphate chelation, use a PEEK-lined column or ensure the system is thoroughly passivated with phosphoric acid prior to the run.

Chromatography (RPLC):

  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate + 0.1% Formic Acid.

    • Note: Ammonium acetate is essential for ionization in negative mode.

  • Gradient:

    • 0 min: 40% B

    • 10 min: 99% B

    • 12 min: 99% B

    • 12.1 min: 40% B (Re-equilibration)

Mass Spectrometry (ESI-):

  • Mode: Negative Ion Electrospray (ESI-).

  • Source Temp: 350°C (High temp needed to desolvate lipids).

  • Spray Voltage: -3500 V.

MRM Transitions (Table 1):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
PA(10:0/10:0) 479.3 153.0 35 Internal Standard
PA(10:0/10:0) 479.3 171.1 40 Qualifier (FA Chain)
PA(16:0/18:1)673.5281.240Target (Example)
PA(18:0/20:4)723.5303.242Target (Example)
  • Note: The transition to m/z 153.0 corresponds to the glycerol-phosphate headgroup [C3H5O5P-H2O]-. The transition to m/z 171.1 corresponds to the Decanoic Acid fatty acyl chain [C10H19O2]-.

Quality Assurance & Self-Validation

Logic of Quantification

The concentration of endogenous PA species is calculated using the ratio of the analyte peak area to the IS peak area.

Quantification_Logic RawSignal Raw Signal (Endogenous PA) Ratio Calculate Ratio (Area_Endo / Area_IS) RawSignal->Ratio IS_Signal IS Signal (PA 10:0/10:0) IS_Signal->Ratio Correction Automatic Correction for: 1. Extraction Loss 2. Matrix Suppression 3. Injection Vol Variability Ratio->Correction Result Final Concentration Correction->Result

Figure 2: Internal Standard Correction Logic.

Acceptance Criteria
  • IS Recovery: The absolute area of the IS in samples should be within 50-120% of the IS area in a neat solvent standard.

    • Failure Mode: If IS recovery < 50%, the acidification step likely failed, or ion suppression is catastrophic. Dilute sample 1:5 and re-inject.

  • Retention Time: PA(10:0/10:0) elutes earlier than endogenous PAs (C16-C22) due to shorter chain length. This confirms no interference with target analytes.

  • Linearity: The method should be linear (R² > 0.99) over the range of 10 nM to 10 µM.

Troubleshooting Common Pitfalls

IssueProbable CauseCorrective Action
Low IS Recovery Insufficient acidification during extraction.Ensure pH < 3.0 before adding organic solvent. Use 1M HCl.[2]
Broad/Tailing Peaks Interaction with stainless steel LC path.Switch to PEEK tubing/columns or add 5 µM Medronic Acid to mobile phase (deactivator).
No Signal (IS) Sodium adduct formation ([M-2H+Na]-).Check for m/z 501.3. If present, increase Ammonium Acetate concentration to force deprotonation over sodiation.
Carryover PA "sticking" to injector needle.Use a strong needle wash: Isopropanol:Chloroform:Acetone (1:1:1).

References

  • Avanti Polar Lipids. 10:0 PA (1,2-didecanoyl-sn-glycero-3-phosphate) Product Page. Available at: [Link]

  • Lipid MAPS. Lipidomics Standards and Protocols. Available at: [Link]

  • Hama, K., et al. (2025). "A sensitive LC-MS/MS method for quantifying phosphatidic acid species using basic mobile phases."[3] Biochemical and Biophysical Research Communications. Available at: [Link]

  • Triebl, A., et al. (2014). "Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to pharmaceutical research." Journal of Chromatography B. (Context on acidic extraction efficiency).

Sources

Application Note: High-Fidelity Preparation of 10:0 Phosphatidic Acid Monolayers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the biophysical characterization of short-chain phospholipid interfaces.

Part 1: Executive Summary & Scientific Rationale

10:0 Phosphatidic Acid (DDPA) is a synthetic, short-chain anionic phospholipid. Unlike its long-chain counterparts (e.g., 16:0 DPPA), DDPA occupies a unique physicochemical niche: it possesses sufficient hydrophobicity to form bilayers and monolayers but exhibits non-negligible water solubility due to its short decanoyl chains (C10).

The Core Challenge: The preparation of stable 10:0 PA monolayers is governed by a precarious balance between surface adsorption and subphase solubility . Standard protocols for long-chain lipids (C16-C18) often fail with 10:0 PA, leading to material loss into the subphase (desorption) and pseudo-isotherms.

The Solution: This protocol utilizes Subphase Engineering —specifically the modulation of pH and ionic strength—to suppress the Critical Micelle Concentration (CMC) and lock the 10:0 PA molecules at the air-water interface.

Key Physicochemical Properties
PropertySpecificationImplication for Monolayers
Lipid Identity 1,2-didecanoyl-sn-glycero-3-phosphateShort-chain, anionic headgroup.
Molecular Weight ~566.7 g/mol (Na salt)Faster diffusion than DPPA.
Phase Behavior Fluid / Liquid-Expanded (LE) at RTUnlikely to show distinct LE-LC transitions at 25°C.
pKa Values pKa1 ≈ 3.0, pKa2 ≈ 8.0Charge state is pH-tunable (-1 at pH 5.5, -2 at pH >8).
Solubility Risk High (relative to C16 PA)Requires fast compression or modified subphase.

Part 2: Materials & Equipment

Reagents
  • Lipid: 1,2-didecanoyl-sn-glycero-3-phosphate (Sodium Salt). Source: Avanti Polar Lipids (Cat# 830843).

  • Spreading Solvent: Chloroform:Methanol (9:1 v/v). Note: Pure chloroform may not fully solubilize the PA headgroup; methanol aids solution stability.

  • Subphase Water: Ultrapure Milli-Q water (Resistivity > 18.2 MΩ·cm, TOC < 5 ppb).

  • Subphase Modifiers (Optional but Recommended):

    • Stabilizer A (Acidic): 0.1 mM HCl (pH ~4). Protonates headgroup, reducing solubility.

    • Stabilizer B (Divalent): 0.1 mM CaCl₂. Binds phosphate, bridging lipids and preventing desorption.

Instrumentation
  • Langmuir Trough: Teflon (PTFE) trough with hydrophilic barriers (Delrin or hydrophilized PTFE).

  • Surface Pressure Sensor: Wilhelmy Plate (Platinum or Filter Paper). Platinum is preferred for ease of cleaning.

  • Cleaning Supplies: Ethanol (absolute), Hellmanex III, Vacuum aspirator.

Part 3: Experimental Protocol

Phase 1: Solution Preparation

Objective: Create a precise, aggregate-free spreading solution.

  • Equilibrate: Allow the 10:0 PA powder to reach room temperature before opening (prevents condensation).

  • Weighing: Weigh ~1.0 mg of 10:0 PA into a pre-cleaned glass vial.

  • Solvation: Add Chloroform:Methanol (9:1) to achieve a final concentration of 0.5 mg/mL .

    • Why 0.5 mg/mL? Lower concentrations (e.g., 0.1 mg/mL) require large spreading volumes, increasing solvent effects. Higher concentrations (>1 mg/mL) risk aggregation.

  • Sonicate: Bath sonicate for 2 minutes to ensure complete dissolution.

  • Storage: Store at -20°C. Use within 24 hours for monolayer experiments to prevent hydrolysis.

Phase 2: Trough Preparation & Cleaning

Objective: Ensure a contamination-free interface (Zero Pressure Check).

  • Wipe: Clean trough surface with ethanol-soaked Kimwipes.

  • Rinse: Rinse 3x with hot tap water, then 3x with Milli-Q water.

  • Fill: Fill trough with the chosen subphase (see Subphase Selection Logic below).

  • Aspirate: Vacuum the surface to remove dust.

  • Zero Check: Close barriers fully. If Surface Pressure (

    
    ) > 0.2 mN/m, aspirate and repeat.
    
Phase 3: Monolayer Spreading & Compression

Objective: Form the monolayer and record the isotherm.

  • Spreading: Using a Hamilton syringe, deposit 20–30 µL of the lipid solution dropwise onto the subphase surface.

    • Technique: Touch the drop to the water surface or let it fall from < 5mm height. Distribute drops evenly across the available area.

  • Solvent Evaporation: Wait 10–15 minutes .

    • Critical: Do not wait longer than 20 minutes. Unlike DPPA, 10:0 PA may slowly dissolve into the bulk subphase over time.

  • Compression:

    • Rate: 10–20 cm²/min (Fast).

    • Reasoning: A faster compression rate minimizes the time window for lipid desorption into the water, ensuring the recorded area/molecule is accurate.

  • Termination: Stop compression upon observing film collapse (sharp drop in pressure) or reaching a target pressure (e.g., 30 mN/m).

Part 4: Subphase Engineering & Logic

The behavior of 10:0 PA is dictated by the subphase pH and ion content. Use the logic flow below to select your experimental condition.

SubphaseLogic Start Start: Define Goal Goal1 Mimic Physiological Membrane Charge Start->Goal1 Goal2 Maximize Monolayer Stability (Prevent Loss) Start->Goal2 Goal3 Study Ion Binding (Ca2+, Mg2+) Start->Goal3 Cond1 Standard Subphase: pH 7.4 (Tris/Hepes) + 150mM NaCl Goal1->Cond1 Cond2 Acidic Subphase: pH 3.0 - 4.0 (HCl) Goal2->Cond2 Cond3 Calcium Subphase: pH 7.4 + 1-5 mM CaCl2 Goal3->Cond3 Result1 Risk: High Solubility. Requires Fast Compression. Cond1->Result1 Result2 Stable. Protonated Headgroup reduces solubility. Cond2->Result2 Result3 Condensed Film. Ca2+ bridges lipids, preventing desorption. Cond3->Result3

Caption: Decision tree for selecting subphase conditions based on experimental goals. 10:0 PA solubility is the primary variable to manage.

Part 5: Data Analysis & Troubleshooting

Expected Isotherm Characteristics
  • Lift-off Area: ~80–90 Ų/molecule (Expanded phase due to short chains).

  • Collapse Pressure: ~35–45 mN/m.

  • Shape: Smooth, liquid-expanded (LE) curve. No sharp phase transitions are expected at room temperature.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Isotherm shifts left (Low Area/Molecule) Lipid desorption (solubility).1. Increase compression speed.2. Lower subphase pH to 4.0.3. Add 100mM NaCl to "salt out" the lipid.
Zero Surface Pressure Lipid lost to subphase or missed spreading.Check lipid concentration.[1] Ensure drop touches surface. Switch to Acidic Subphase.
Hysteresis (Compression ≠ Expansion) Film instability or leakage.10:0 PA is dynamic. Hysteresis is expected. Minimize hold times at high pressure.

Part 6: References

  • Avanti Polar Lipids. 10:0 PA (Sodium Salt) Product Page. Available at: [Link]

  • Zhang, T., et al. (2017). "Effect of pH and Salt on Surface-pKa of Phosphatidic Acid Monolayers."[2] Langmuir. Available at: [Link]

  • Kooijman, E.E., et al. (2005). "What makes the bioactive lipids phosphatidic acid and lysophosphatidic acid so special?" Biochemistry. Available at: [Link]

  • Wydro, P. (2013). "The influence of pH on phosphatidylethanolamine monolayer at the air/aqueous solution interface." Colloids and Surfaces B: Biointerfaces. Available at: [Link]

Sources

Solubilization methods for 1,2-Didecanoyl-sn-glycero-3-phosphate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA)

Abstract

1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA), often supplied as a sodium salt, is a medium-chain anionic glycerophospholipid. Unlike long-chain phosphatidic acids (e.g., 16:0 or 18:1 PA), 10:0 PA exhibits distinct surfactant-like properties and higher critical micelle concentrations (CMC). This guide details the precise protocols for solubilizing 10:0 PA to ensure monomeric stability in organic stocks and uniform dispersion in aqueous buffers. It addresses the specific challenges of hygroscopicity and divalent cation sensitivity (Ca²⁺/Mg²⁺) that frequently lead to experimental artifacts.

Physicochemical Profile & Solubility Landscape

Before attempting solubilization, it is critical to understand the amphiphilic balance of 10:0 PA. The medium-chain tails (decanoic acid, C10) reduce the hydrophobicity compared to physiological lipids, making it more prone to micellization rather than bilayer formation in isolation.

Table 1: Solubility Profile of 10:0 PA (Sodium Salt)

Solvent SystemSolubility RatingTypical Conc.ApplicationNotes
Chloroform Excellent 10–25 mg/mLPrimary Stock Preferred for long-term storage (-20°C). Prevents hydrolysis.
Chloroform:Methanol (2:1) Excellent >25 mg/mLLipid MixturesMethanol aids in breaking salt bridges if the lipid aggregates.
Ethanol (Abs.) Moderate1–10 mg/mLCell InjectionRequires warming (37°C) and sonication. Use fresh.
DMSO Poor/Variable<1 mg/mLHigh ThroughputNot recommended due to potential oxidation and difficulty in removal.
Water/Buffer Insoluble N/AAqueous PhaseForms micelles or liposomes. Does not dissolve; disperses.

Protocol 1: Preparation of Master Organic Stock

Objective: To create a stable, high-concentration stock solution for storage and aliquotting.

Mechanism: Chloroform is the gold standard because it is aprotic and non-polar enough to solvate the acyl chains, while the sodium salt headgroup is accommodated by the trace water usually present or by adding a small fraction of methanol.

Materials:

  • 10:0 PA Powder (Store at -20°C; equilibrate to RT before opening).

  • Chloroform (HPLC Grade, stabilized with ethanol or amylene).

  • Glass vials with Teflon-lined caps (Do NOT use plastic; plasticizers leach into chloroform).

  • Nitrogen or Argon gas stream.[1]

Step-by-Step Protocol:

  • Equilibration: Remove the 10:0 PA vial from the freezer and let it sit at room temperature for 30 minutes.

    • Why? Opening a cold vial causes condensation of atmospheric moisture, leading to hydrolysis of the phosphate ester bond.

  • Weighing: Rapidly weigh the required amount of powder into a glass vial.

    • Note: 10:0 PA is hygroscopic.[1] Minimize exposure to air.

  • Solvent Addition: Add Chloroform to achieve a concentration of 10 mg/mL .

    • Optional: If the solution appears cloudy, add Methanol (up to 20% v/v) to disrupt intermolecular hydrogen bonding at the headgroup.

  • Homogenization: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Purge the headspace with Nitrogen or Argon gas, seal tightly with a Teflon-lined cap, and store at -20°C .

    • Shelf Life: 6–12 months if kept dry.

Protocol 2: Thin Film Hydration (For Aqueous Dispersions)

Objective: To transfer the lipid from organic solvent to an aqueous buffer for biological assays (e.g., liposomes, enzyme assays).

Mechanism: Slowly removing the solvent creates a thin, organized lipid film. Upon hydration, the 10:0 PA (anionic) swells and self-assembles. Due to its medium chain length, it may form micelles or unstable bilayers depending on concentration and ionic strength.

Materials:

  • 10:0 PA Master Stock (from Protocol 1).

  • Rotary Evaporator or Nitrogen Stream.

  • Buffer: HEPES or Tris (pH 7.4). Avoid Calcium/Magnesium (see Section 5).

Step-by-Step Protocol:

  • Aliquot: Transfer the desired volume of Master Stock into a round-bottom glass tube or flask.

  • Evaporation: Evaporate the solvent under a gentle stream of Nitrogen (for small volumes) or Rotary Evaporator (for large volumes) at 30°C.

    • Visual Check: A thin, translucent film should form on the glass walls.

  • Desiccation: Place the vessel under high vacuum for 2–4 hours to remove trace solvent residues.

    • Why? Residual chloroform is cytotoxic and can alter membrane fluidity data.

  • Hydration: Add the aqueous buffer to the dried film.

    • Target Conc: Typically 1–5 mM.

    • Temperature: Hydrate at room temperature (10:0 PA has a low phase transition temperature, <0°C).

  • Dispersion: Vortex vigorously for 1 minute.

    • Outcome: You will obtain a cloudy suspension (multilamellar vesicles/aggregates) or a clear solution (micelles) depending on concentration.

  • Sizing (Optional): For uniform vesicles, extrude through a 100 nm polycarbonate filter or sonicate in a bath sonicator until clear.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the critical path for processing 10:0 PA.

SolubilizationWorkflow Start 10:0 PA Powder (Hygroscopic Sodium Salt) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate SolventChoice Select Solvent System Equilibrate->SolventChoice Chloroform Chloroform (10-25 mg/mL) Option: +20% Methanol SolventChoice->Chloroform Standard Stock Ethanol Ethanol (1-10 mg/mL) Requires Warming/Sonication SolventChoice->Ethanol Direct Bio Use Storage Master Stock Storage (-20°C, Argon/N2, Glass Vial) Chloroform->Storage App_Bio Cell Injection Surface Coating Ethanol->App_Bio DryFilm Dry Lipid Film (N2 Stream + Vacuum) Storage->DryFilm For Aqueous Use App_Storage Long-term Storage Lipid Synthesis Storage->App_Storage Hydration Hydration in Buffer (No Ca2+/Mg2+) DryFilm->Hydration App_Lipo Liposomes / Micelles Enzyme Assays Hydration->App_Lipo

Caption: Workflow for processing 10:0 PA from powder to application. Note the divergence between organic storage (Chloroform) and biological application paths.

Critical Technical Notes (Troubleshooting)

A. The "Calcium Crash" (Divalent Cation Sensitivity)

Phosphatidic acids (PA) have a phosphate monoester headgroup with a high charge density.

  • The Issue: In the presence of Ca²⁺ or Mg²⁺ (common in PBS or cell culture media), PA molecules cross-link. One Ca²⁺ ion bridges two phosphate headgroups.

  • The Result: Immediate precipitation of the lipid as a calcium salt.

  • The Fix: Always hydrate 10:0 PA in calcium-free buffers (e.g., PBS without Ca/Mg) or include 1 mM EDTA/EGTA to chelate trace ions during the initial dispersion.

B. Hygroscopicity & Hydrolysis

10:0 PA is a short-chain ester. While saturated lipids are resistant to oxidation, they are susceptible to hydrolysis of the ester bonds if stored in water or wet organic solvents.

  • QC Check: If your stock smells like "soap" or "fatty acid" (decanoic acid has a distinct rancid smell), hydrolysis has occurred. Verify purity via Thin Layer Chromatography (TLC) using Chloroform:Methanol:Water (65:25:4).

C. Micelle vs. Bilayer

Because 10:0 PA has short tails, it has a "wedge" shape (large headgroup, small tail volume).

  • Implication: Pure 10:0 PA tends to form micelles rather than stable bilayers (liposomes). To form stable liposomes, mix 10:0 PA with a cylindrical lipid like PC (Phosphatidylcholine) or PE (Phosphatidylethanolamine).

References

  • Avanti Polar Lipids. Product Data Sheet: 10:0 PA (Sodium Salt). Available at: [Link]

  • Kooijman, E. E., et al. (2005). "Ionization properties of phosphatidylcholine and phosphatidic acid in mixed lipid bilayers." Biochemistry, 44(51), 17007-17015.
  • Cullis, P. R., & de Kruijff, B. (1979). "Lipid polymorphism and the functional roles of lipids in biological membranes." Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 559(4), 399-420.

Sources

1,2-Didecanoyl-sn-glycero-3-phosphate in nanotodisc formation protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological framework for incorporating 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) into Membrane Scaffold Protein (MSP)-based nanodiscs.[1] Unlike structural lipids (e.g., POPC, DMPC), 10:0 PA is utilized primarily as a functional dopant to introduce specific anionic charge density and signaling capabilities (e.g., mTOR, Raf-1 activation) into the bilayer mimetic. This guide addresses the unique solubility profile of short-chain PAs, optimal molar ratios to prevent bilayer destabilization, and purification strategies to ensure homogenous, signaling-competent nanodiscs.

Part 1: Chemical & Physical Rationale

The Molecule: 1,2-Didecanoyl-sn-glycero-3-phosphate

10:0 PA is a short-chain, anionic phospholipid. Its selection over longer-chain variants (like 16:0 PA or 18:1 PA) is often driven by solubility mechanics and curvature induction .

  • Solubility Advantage: Long-chain PAs are notoriously difficult to solubilize in aqueous buffers and often require harsh organic solvents or heating. 10:0 PA (Sodium Salt) has a significantly higher Critical Micelle Concentration (CMC ~0.5–1.0 mM) and water solubility, facilitating easier handling during the reconstitution process.

  • Functional Role: PA acts as a lipid second messenger. In a nanodisc, it serves to recruit peripheral membrane proteins via electrostatic interactions with polybasic domains (e.g., KRAS4b HVR region).

The Structural Challenge: Bilayer Thickness Compatibility

Standard MSPs (MSP1D1, MSP1E3D1) are engineered to wrap bilayers with a hydrophobic thickness of ~26–28 Å (typical of POPC/DMPC).

  • The Mismatch: A pure 10:0 PA bilayer is significantly thinner (~19–21 Å) and highly fluid.

  • The Solution: 10:0 PA must be used as a dopant (5–20 mol%) within a carrier lipid matrix (e.g., POPC) to maintain the geometric integrity of the disc while exposing the PA headgroups for functional assays.

Part 2: Experimental Design & Critical Parameters

Lipid Stoichiometry Table

The following ratios are optimized for MSP1D1 (approx. 10 nm diameter).

ComponentRoleMolar Ratio (Standard)Molar Ratio (High Charge)Notes
POPC Structural Carrier90%80%Provides bilayer stability and correct thickness.
10:0 PA Functional Dopant10%20%Source of anionic charge/signaling headgroup.
Lipid:MSP Ratio Assembly Stoichiometry65:160:1Reduce lipid ratio slightly when adding short chains to prevent "overstuffing."
Cholate:Lipid Solubilization2:1 (molar)2:1 (molar)Final cholate conc. must be >14 mM (above CMC).
Buffer Chemistry
  • Base Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.5 mM EDTA.

  • Critical Warning: Avoid Calcium (Ca²⁺) and Magnesium (Mg²⁺) during assembly. PA lipids bind divalent cations avidly, leading to immediate precipitation/aggregation of the lipid stock before nanodiscs can form.

Part 3: Step-by-Step Assembly Protocol

Phase A: Preparation of Mixed Lipid Micelles

Objective: Create a homogenous mixture of structural lipid (POPC) and functional lipid (10:0 PA) solubilized in detergent.

  • Stock Preparation:

    • Dissolve POPC in Chloroform (25 mg/mL).

    • Dissolve 10:0 PA (Na+ Salt) in Chloroform:Methanol (2:1) or use pre-solubilized powder in water if avoiding organic solvents (see Alternative below). Recommendation: For homogenous mixing, dissolve both in Chloroform/Methanol (2:1).

  • Mixing: Combine POPC and 10:0 PA in a glass amber vial to achieve the desired molar ratio (e.g., 90:10).

  • Drying: Evaporate solvent under a gentle stream of Nitrogen (N₂) gas while rotating the vial to form a thin film. Lyophilize for >4 hours to remove trace solvents.

  • Solubilization:

    • Add Nanodisc Buffer containing 100 mM Sodium Cholate .

    • Vortex vigorously.

    • Sonicate in a bath sonicator at room temperature until the solution is optically clear.

    • Target Concentration: 50 mM total lipid.

Phase B: Nanodisc Assembly (Self-Assembly)

Objective: Initiate bilayer formation by removing the detergent.

  • Incubation:

    • Mix the Solubilized Lipid Mixture with MSP1D1 protein stock.

    • Calculated Ratio: 65 Lipids : 1 MSP.

    • Incubate at Room Temperature for 30–60 minutes. (Note: POPC/10:0 PA mixtures have low transition temperatures; cold room incubation is unnecessary and may slow equilibration).

  • Detergent Removal (Bio-Beads):

    • Prepare Bio-Beads SM-2 (Bio-Rad): Wash with methanol, then extensively with water.[2] Weigh out 0.5 g (wet weight) per 1 mL of assembly mixture.

    • Add beads to the assembly tube.

    • Incubate on an orbital shaker/rotator for 4–6 hours at Room Temperature.

    • Mechanism: Beads adsorb cholate, forcing lipids to self-assemble into bilayers wrapped by MSP.

Phase C: Purification & QC
  • Filtration: Remove beads using a 0.22 µm syringe filter.

  • Size Exclusion Chromatography (SEC):

    • Column: Superdex 200 Increase 10/300 GL.

    • Flow rate: 0.5 mL/min.

    • Monitor: A280 (Protein) and A254 (if lipids have absorbance, otherwise rely on protein signal).

  • Fraction Collection: Collect the peak eluting at ~10–11 mL (typical for 10 nm discs). Discard the void volume (aggregates) and the late peak (free MSP).

Part 4: Visualization of Workflow & Mechanism

Assembly Workflow Diagram

NanodiscAssembly Lipids Lipid Mix (POPC + 10:0 PA) DryFilm Dry Lipid Film (N2 Gas + Vacuum) Lipids->DryFilm Solvent Evap Micelles Mixed Micelles (+ Na-Cholate) DryFilm->Micelles Solubilization Assembly Assembly Mix (+ MSP1D1) Micelles->Assembly Incubation Beads Detergent Removal (Bio-Beads SM-2) Assembly->Beads Adsorption Nanodiscs Purified Nanodiscs (10 nm) Beads->Nanodiscs Self-Assembly & SEC

Caption: Figure 1. Step-by-step workflow for generating 10:0 PA-doped nanodiscs utilizing detergent depletion.

Electrostatic Recruitment Mechanism

Mechanism ND Nanodisc Surface (Anionic Charge) PA 10:0 PA Headgroup (Phosphate -) ND->PA Exposed on Bilayer Basic Polybasic Region (Lys/Arg +) PA->Basic Electrostatic Recruitment Target Target Protein (e.g., KRAS/Kinase) Target->Basic Contains

Caption: Figure 2. Mechanism of action: 10:0 PA dopants recruit cationic protein domains to the nanodisc surface.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation during Assembly Divalent Cations (Ca²⁺/Mg²⁺)Ensure all buffers are prepared with 0.5 mM EDTA . Use ultrapure water.
Broad Peak on SEC Heterogenous Lipid MixingEnsure 10:0 PA and POPC are fully co-dissolved in organic solvent before drying. Do not add PA powder to pre-formed POPC micelles.
"Empty" Discs (Low Protein) Charge RepulsionIf the target protein is also negatively charged, 10:0 PA may repel it. Increase ionic strength (NaCl 150–300 mM) to screen charges during loading.
Unstable Discs High PA ContentDo not exceed 25% 10:0 PA. Short chains destabilize the bilayer edge at the MSP interface.

References

  • Bayburt, T. H., & Sligar, S. G. (2010). "Membrane protein assembly into Nanodiscs." FEBS Letters, 584(9), 1721-1727.

  • Avanti Polar Lipids. (n.d.). "1,2-didecanoyl-sn-glycero-3-phosphate (Sodium Salt) - Product Details & Physicochemical Properties." Avanti Polar Lipids.[3][4]

  • Denisov, I. G., et al. (2004). "Directed self-assembly of monodisperse phospholipid bilayer Nanodiscs with controlled size." Journal of the American Chemical Society, 126(11), 3477-3487.

  • Agasid, M. T., et al. (2021).[3] "Developing Nanodisc-ID for label-free characterizations of membrane proteins." Communications Biology, 4, 514.

  • Ritchie, T. K., et al. (2009). "Chapter 11 - Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs." Methods in Enzymology, 464, 211-231.

Sources

Application Note: High-Sensitivity Assay Development for Phospholipase D Using 10:0 Synthetic Lipids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the development of a high-sensitivity Phospholipase D (PLD) assay.

Editorial Note on Terminology: Phospholipase D (PLD) enzymatically hydrolyzes the phosphodiester bond of Phosphatidylcholine (PC) to generate Phosphatidic Acid (PA) and Choline.[1][2][3][4] While the prompt references "10:0 PA substrates," PLD utilizes PC as the substrate to produce PA. Therefore, this guide focuses on using 1,2-didecanoyl-sn-glycero-3-phosphocholine (10:0 PC) as the optimal synthetic substrate to generate and detect 1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA) .[5] The specific solubility challenges of the 10:0 PA product are addressed as a critical assay development parameter.

Executive Summary

Phospholipase D (PLD) is a critical signaling enzyme implicated in chemotaxis, membrane trafficking, and cancer metastasis. Traditional PLD assays using long-chain lipids (e.g., 16:0 PC, DPPC) suffer from poor substrate solubility, requiring high concentrations of detergents that can inhibit enzyme activity or interfere with downstream detection.[5]

This guide details the development of a superior assay using 1,2-didecanoyl-sn-glycero-3-phosphocholine (10:0 PC) . This medium-chain lipid offers a distinct kinetic advantage: it is monomeric or forms loose micelles in aqueous buffers, allowing for high-throughput screening without vesicle preparation.[5] However, the resulting product, 10:0 PA , exhibits specific solubility limits that must be managed to prevent precipitation and signal quenching.

Scientific Mechanism & Rationale

The PLD Reaction

PLD catalyzes the hydrolysis of the terminal phosphodiester bond of phosphatidylcholine.[1][2][6]

  • Substrate: 1,2-didecanoyl-sn-glycero-3-phosphocholine (10:0 PC)

  • Enzyme: Phospholipase D (PLD1, PLD2, or bacterial variants)[2][5][7]

  • Products: 1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA) + Choline[5]

Why 10:0 PC? (The "Superior Substrate")

Long-chain phospholipids (16:0, 18:[5]0) form tight bilayers or vesicles with critical micelle concentrations (CMC) in the picomolar range. Accessing these substrates requires PLD to dock onto the membrane interface, a process highly sensitive to surface pressure and curvature.

  • Solubility: 10:0 PC has a CMC of ~0.1–1.0 mM, allowing it to exist as monomers or small, accessible micelles in standard buffers.

  • Kinetic Efficiency: Studies show 10:0 PC yields reaction velocities 2–28 times higher than dipalmitoyl-PC (16:[5][8]0) for mammalian PLD, significantly lowering the limit of detection (LOD).

The 10:0 PA Solubility Paradox

While the substrate (10:0 PC) is soluble, the product (10:0 PA) is more hydrophobic and prone to divalent cation-mediated precipitation (calcium bridging).

  • Critical Insight: Recent lipidomic studies indicate that while 8:0 PA remains soluble, 10:0 PA can precipitate out of solution in the presence of high Ca²⁺ or Mg²⁺, potentially crashing the assay signal if not solubilized by a carrier protein like BSA or a mild surfactant.

Reaction Pathway Diagram

PLD_Pathway PC Substrate: 10:0 PC (Soluble Micelles) PLD Enzyme: Phospholipase D PC->PLD PA Product 1: 10:0 PA (Potential Precipitate) PLD->PA Hydrolysis Choline Product 2: Choline (Soluble Signal) PLD->Choline Hydrolysis Water H₂O Water->PLD CholineOx Coupled Enzyme: Choline Oxidase Choline->CholineOx Detection Path H2O2 H₂O₂ CholineOx->H2O2 Resorufin Fluorescent Output (Resorufin) H2O2->Resorufin Peroxidase

Figure 1: Enzymatic pathway utilizing 10:0 PC. Note the divergence between the lipid product (PA) and the soluble headgroup (Choline) used for detection.

Detailed Assay Protocol

This protocol uses a Choline Oxidase-Coupled Fluorescence readout, which is the industry standard for high-throughput screening.[5]

Materials & Reagents
ReagentSpecificationPurpose
Substrate 1,2-didecanoyl-sn-glycero-3-phosphocholine (10:0 PC)Primary substrate.[5] Store at -20°C in chloroform; dry before use.
Buffer 50 mM Tris-HCl, pH 7.4, 5 mM CaCl₂, 1 mM MgCl₂Calcium is essential for PLD catalytic activity.[5]
Solubilizer 0.1% Triton X-100 OR 0.5% Fatty Acid-Free BSAPrevents 10:0 PA precipitation.[5] BSA is preferred for physiological relevance.
Detection Mix Choline Oxidase (0.2 U/mL), HRP (1 U/mL), Amplex Red (50 µM)Generates fluorescence upon choline release.
Control FIPI (5-Fluoro-2-indolyl des-chlorohalopemide)Potent PLD1/2 inhibitor (IC50 ~1-5 nM).[5]
Substrate Preparation (Critical Step)

Unlike 16:0 PC, 10:0 PC does not require extrusion or sonication to form vesicles.[5]

  • Aliquot the required amount of 10:0 PC (in chloroform) into a glass vial.

  • Evaporate solvent under a stream of nitrogen gas to form a thin film.

  • Resuspend the film in Assay Buffer to a concentration of 2 mM .

  • Vortex vigorously for 30 seconds. The solution should appear clear to slightly opalescent (micellar solution).

    • Note: If the solution is cloudy, the concentration is too high or the temperature is too low. Warm to 37°C.[3][9]

Assay Workflow

Workflow Step1 1. Plate Setup Add 10 µL Test Compound or Vehicle to 384-well Black Plate Step2 2. Enzyme Addition Add 20 µL Purified PLD Enzyme (0.1 - 1 U/mL final) Step1->Step2 Step3 3. Pre-Incubation 15 min @ Room Temp (Allow inhibitor binding) Step2->Step3 Step4 4. Substrate Initiation Add 20 µL 10:0 PC Mix (Final conc: 100-500 µM) Step3->Step4 Step5 5. Reaction Incubation 30-60 min @ 37°C (Linear phase) Step4->Step5 Step6 6. Detection Add 50 µL Detection Mix (Choline Oxidase/HRP/Amplex Red) Step5->Step6 Step7 7. Readout Fluorescence Ex/Em: 530/590 nm Step6->Step7

Figure 2: Step-by-step workflow for the 10:0 PC PLD activity assay.

Step-by-Step Procedure
  • Preparation : Thaw all reagents. Prepare the 2x Substrate Mix (1 mM 10:0 PC in Assay Buffer + 0.1% BSA).

  • Enzyme Loading : Dilute PLD enzyme to optimal concentration (determined by titration, typically 0.5 U/mL) in Assay Buffer.

  • Reaction :

    • In a black 96-well or 384-well plate, add 10 µL of test compound/inhibitor.

    • Add 20 µL of PLD Enzyme. Incubate 10 mins.

    • Add 20 µL of 2x Substrate Mix to initiate reaction.

  • Incubation : Incubate at 37°C for 45 minutes.

  • Detection : Add 50 µL of Detection Mix. Incubate 20 mins at Room Temp in the dark.

  • Measurement : Read Fluorescence (Ex 530 nm / Em 590 nm).

Troubleshooting & Optimization

Handling 10:0 PA Precipitation

A common failure mode in this assay is the "hook effect" or signal loss at high turnover rates. This occurs because 10:0 PA (the product) has lower solubility than the 10:0 PC substrate, especially in the presence of Calcium (required for PLD).

  • Symptom : Non-linear reaction progress curves or visible turbidity.

  • Solution : Ensure the reaction buffer contains 0.1% Fatty Acid-Free BSA . BSA acts as a "sink" for the generated 10:0 PA, keeping it in solution and preventing product inhibition. Alternatively, use 8:0 PC if 10:0 PA precipitation remains problematic, though 10:0 PC is kinetically superior for mammalian PLD.

Signal-to-Noise Ratio[5]
  • Background : Spontaneous hydrolysis of 10:0 PC is low but non-zero. Always include a "No Enzyme" control.

  • Interference : Compounds with primary amines or thiols can interfere with the peroxidase step. If screening libraries, consider a Mass Spectrometry readout monitoring the [M-H]⁻ ion of 10:0 PA (m/z ~423.2) directly, avoiding the coupled enzyme artifacts.

Data Analysis

Calculate PLD activity using the linear portion of the curve.


[5]
  • Slope : Derived from a Choline Chloride standard curve (0–50 µM).

References

  • Substrate Superiority

    • Title: Didecanoyl phosphatidylcholine is a superior substrate for assaying mammalian phospholipase D.[8]

    • Source: PubMed / BenchChem[5]

    • URL: [Link]

    • Context: Establishes 10:0 PC as the gold standard for sensitivity, increasing detection limits by 2-28 fold over 16:0 PC.
  • Product Solubility Insights

    • Title: AGPAT2 acts at the crossroads of lipid biosynthesis and DRP1-mediated ER morphogenesis.[10]

    • Source: Nature Communications (via NIH/ResearchG
    • URL: [Link]

    • Context: Provides critical data on the solubility limits of PA species, noting that 10:0 PA can precipitate under conditions where 8:0 PA remains soluble.
  • Standard Assay Methodology

    • Title: Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods.
    • Source: Methods in Enzymology (via NIH)
    • URL: [Link]

    • Context: Detailed protocols for Amplex Red coupled assays and transphosphatidyl

Sources

Extrusion techniques for 1,2-Didecanoyl-sn-glycero-3-phosphate vesicles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Protocol for the Preparation of 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) Vesicles

Part 1: Introduction & Biophysical Context

1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) is a synthetic, anionic phospholipid containing two medium-chain decanoyl (10-carbon) fatty acid tails. Unlike long-chain analogs (e.g., 16:0 PA or 18:1 PA) that form stable bilayers with ease, 10:0 PA occupies a unique biophysical niche at the boundary between stable bilayers and dynamic micelles.

Key Challenges in Extrusion:

  • Critical Micelle Concentration (CMC): Short-chain lipids have significantly higher CMCs than long-chain lipids. For 10:0 PA, the CMC is in the millimolar range (estimated >5-10 mM depending on salt). Below this concentration, the system favors monomers or small micelles rather than the desired Large Unilamellar Vesicles (LUVs).

  • Transition Temperature (

    
    ):  The 
    
    
    
    of 10:0 PA is relatively low (<15°C), meaning it is in the fluid liquid-crystalline phase (
    
    
    ) at room temperature. While this eliminates the need for high-temperature heating blocks, it requires careful handling to prevent fusion.
  • Ionization & Divalent Cations: The phosphate headgroup acts as a "hydrogen bond switch." Its charge state (-1 vs. -2) is pH-dependent (

    
    ). Furthermore, PA has a high affinity for divalent cations (
    
    
    
    ,
    
    
    ), which can cause immediate aggregation and precipitation.

Part 2: Pre-Extrusion Formulation Strategy

To ensure successful LUV formation, the experimental conditions must force the lipid into a bilayer arrangement.

ParameterRecommendationScientific Rationale
Lipid Concentration > 10 mg/mL (~20 mM) Must significantly exceed the CMC to drive vesicle formation. Low concentrations (e.g., 1 mM) may yield unstable micelles.
Buffer Composition 20 mM HEPES/Tris, 150 mM NaCl Salt screens the headgroup repulsion, lowering the CMC and stabilizing the bilayer.
Chelator 1 mM EDTA Critical. Scavenges trace

ions leached from glassware/water that would otherwise precipitate PA.
pH 7.4 Maintains PA in a predominantly mono-anionic state, balancing solubility and bilayer stability.
Temperature Room Temp (20-25°C) Since

(~10°C), no external heating is required, but temperature stability is key.

Part 3: Detailed Extrusion Protocol

Phase 1: Lipid Film Formation[1]
  • Cleaning: Rinse all glass syringes and vials with Methanol and then Chloroform to remove lipid residues.

  • Aliquot: Transfer the required amount of 10:0 PA (powder or chloroform stock) into a glass vial.

    • Example: For 1 mL of 20 mM vesicles, use ~10 mg of 10:0 PA (MW: 502.55 g/mol ).

  • Solvent Removal:

    • Evaporate solvent under a gentle stream of Nitrogen (

      
      ) gas while rotating the vial to create a thin, uniform film on the bottom.
      
    • Vacuum Desiccation: Place the vial in a vacuum desiccator for minimum 2-3 hours (overnight is best) to remove trace chloroform. Residual solvent destabilizes short-chain bilayers.

Phase 2: Hydration & Freeze-Thaw
  • Hydration: Add the exact volume of Buffer (with EDTA) to the dried film.

  • Agitation: Vortex vigorously for 5–10 minutes. The solution should turn cloudy/milky, indicating the formation of large Multilamellar Vesicles (MLVs).

    • Note: If the solution remains clear at 20 mM, the lipid may be micellar. Ensure salt concentration is sufficient (150 mM NaCl).

  • Freeze-Thaw Cycles (5 Cycles):

    • Freeze: Immerse vial in Liquid Nitrogen (or dry ice/ethanol bath) for 1 minute.

    • Thaw: Transfer to a 30-40°C water bath until fully melted.

    • Why? This process breaks down multiconcentric layers and equilibrates the buffer across the lipid lamellae, making extrusion easier and more uniform.

Phase 3: Extrusion (The Sizing Step)

Equipment: Mini-Extruder (e.g., Avanti/Avestin) with 100 nm Polycarbonate membranes.

  • Assembly:

    • Place two filter supports and one 100 nm polycarbonate membrane into the extruder casing.

    • Wet the membrane with buffer to exclude air bubbles.

  • Priming: Pass pure buffer through the extruder once to remove dead volume air.

  • Loading: Load the MLV suspension into "Syringe A" (Hamilton gas-tight syringe).

  • Passage: Gently push the plunger to transfer liquid to "Syringe B".

    • Technique: Apply constant, steady pressure. Do not force rapidly, or the membrane may tear.

  • Cycles: Perform 15–21 passes (odd number ensures final collection is in the receiver syringe, not the starting syringe).

    • Visual Check: The solution should transition from milky (MLVs) to transparent/slightly hazy (LUVs).

  • Collection: Inject the final LUV suspension into a clean, sterile microcentrifuge tube.

Part 4: Quality Control & Troubleshooting

Validation Metrics:

  • Dynamic Light Scattering (DLS): Expect a Z-average diameter of 100–120 nm and a Polydispersity Index (PDI) < 0.1 .

  • Visual Inspection: Clear to slightly opalescent. Precipitate indicates Calcium contamination.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Precipitation/White Flakes Divalent Cations (

)
Ensure 1 mM EDTA is in the buffer. Use ultrapure water.
High Back-Pressure Membrane CloggingLipid concentration too high or insufficient Freeze-Thaw cycles.
Solution is Crystal Clear Micelle FormationLipid concentration < CMC. Increase lipid conc. to >20 mM or increase [NaCl].
Vesicle Size > 150 nm Membrane RuptureCheck membrane integrity. Reduce extrusion speed.

Part 5: Process Visualization (Workflow)

ExtrusionWorkflow Start Start: 10:0 PA Powder Solvent Dissolve in CHCl3 (Ensure Homogeneity) Start->Solvent Film Dry Lipid Film (N2 Stream + Vacuum) Solvent->Film Evaporation Hydrate Hydration (Buffer + NaCl + EDTA) Temp > 15°C Film->Hydrate Add Buffer FT Freeze-Thaw (5x) (Liq N2 <-> 35°C Bath) Hydrate->FT Forms MLVs Extrude Extrusion (100nm) (21 Passes) FT->Extrude Equilibration QC Quality Control (DLS & Visual) Extrude->QC Forms LUVs QC->Extrude Fail: Polydisperse Storage Storage (4°C, Use within 48h) QC->Storage Pass

Caption: Step-by-step workflow for the extrusion of 10:0 PA vesicles, highlighting critical checkpoints (Yellow/Red) and the final stable product state (Blue).

References

  • Avanti Polar Lipids. 10:0 PA Product Page & Physicochemical Properties. (Accessed 2024). Available at: [Link]

  • Kooijman, E.E., et al. (2009).[1] The structural and electrostatic properties of phosphatidic acid bilayers.[2]Biophysical Journal , 96(6), 2204-2217.

  • Hope, M.J., et al. (1985). Production of large unilamellar vesicles by a rapid extrusion procedure. Characterization of size distribution, trapped volume and ability to maintain a membrane potential.Biochimica et Biophysica Acta (BBA), 812(1), 55-65.
  • Marsh, D. (2013). Handbook of Lipid Bilayers.[3] CRC Press.[3] (Reference for pKa and CMC data of short-chain phospholipids).

Sources

Incorporation of 10:0 PA into model membranes for biophysical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of 10:0 PA into Model Membranes for Biophysical Studies

Executive Summary: The "Dynamic" Phosphatidic Acid

1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA) is a synthetic, short-chain phospholipid that occupies a unique niche in membrane biophysics. Unlike its long-chain counterparts (e.g., 16:0 PA or 18:1 PA), which form rigid, stable domains, 10:0 PA combines the signaling headgroup specificity of phosphatidic acid with the high solubility and rapid exchange kinetics of medium-chain lipids.

Why use 10:0 PA?

  • Kinetic Studies: Its high critical micelle concentration (CMC) allows for rapid monomer exchange between vesicles, making it ideal for stopped-flow lipid transfer assays.

  • Soluble Substrate Analog: It serves as a water-soluble substrate for interfacial enzymes (e.g., Phospholipase D, DAG Kinase) without requiring detergent micelles.

  • Curvature Modulation: The short chains induce positive curvature strain, mimicking fusion intermediates.

This guide details the protocols for incorporating 10:0 PA into Large Unilamellar Vesicles (LUVs) and monolayers, emphasizing the critical handling steps required to prevent "lipid washout" due to its unique solubility profile.

Technical Specifications & Physical Properties

Understanding the physical limits of 10:0 PA is a prerequisite for experimental design. Unlike DPPA (16:0), 10:0 PA exists at the boundary between a bilayer-forming lipid and a soluble surfactant.

PropertyValue / CharacteristicBiophysical Implication
Molecular Weight 522.54 g/mol (Na salt)significantly lighter than natural PAs (~700+).
Phase Transition (

)
< 0°C (Fluid at RT)Always in liquid-crystalline (

) phase at room temp.
CMC (Est.) ~5 - 50 µM (pH dependent)Critical: High monomer solubility means it can desorb from membranes into the bulk aqueous phase if total lipid concentration is low.
Headgroup pKa

,

Electrostatic Switch: At pH 7.4, it is a mix of -1 and -2 charges. Small pH shifts drastically alter protein binding.
Solubility Ethanol, Methanol, ChloroformHighly soluble in alcohols; forms clear micelles in water at >CMC.

Protocol A: Incorporation into Large Unilamellar Vesicles (LUVs)

Challenge: The primary failure mode with 10:0 PA is desorption . If you prepare a lipid film and hydrate it with a large volume of buffer, a significant fraction of 10:0 PA will leave the bilayer and dissolve in the buffer, altering your intended mol%.

Solution: Maintain a high Total Lipid Concentration (TLC) during hydration (>5 mM) to force the equilibrium toward the bilayer phase.

Materials
  • 10:0 PA (Sodium Salt) - [Avanti Polar Lipids #830843]

  • Matrix Lipid: DOPC or POPC (to provide bilayer stability).

  • Organic Solvent: Chloroform:Methanol (2:1 v/v).

  • Hydration Buffer: 20 mM HEPES, 100 mM NaCl, pH 7.4. (Avoid Calcium/Magnesium during prep as they precipitate PA).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 10:0 PA in Chloroform:Methanol (2:1) to 10 mg/mL.

    • Note: 10:0 PA is hygroscopic. Warm the vial to room temperature before opening to prevent water condensation.

  • Film Formation:

    • Mix 10:0 PA with matrix lipid (e.g., DOPC) in a round-bottom flask.

    • Ratio: Do not exceed 30 mol% 10:0 PA if stable vesicles are required. Above 30%, the high curvature may destabilize the bilayer into micelles.

    • Dry under nitrogen stream while rotating to form a thin film.

    • Lyophilize for >4 hours to remove trace solvent.

  • Hydration (The Critical Step):

    • Hydrate the film with buffer to a final lipid concentration of 10 mM .

    • Why? At 10 mM, the fraction of 10:0 PA lost to the monomeric phase (CMC ~50 µM) is negligible (<1%). If you hydrate to 0.1 mM, you might lose 50% of your PA to the bulk solution.

    • Vortex vigorously for 30 minutes. 10:0 PA hydrates faster than long-chain lipids.

  • Sizing (Extrusion):

    • Extrude 11-21 times through a 100 nm polycarbonate membrane.

    • Temperature: Perform at Room Temperature (since

      
      ).
      
  • Validation:

    • Zeta Potential: Measure surface charge. Pure DOPC is near neutral; incorporation of 10:0 PA should shift potential to -30 to -50 mV (depending on buffer).

    • Phosphorus Assay: Quantify total lipid recovery to ensure no selective loss of PA.

Protocol B: The "Electrostatic Switch" Assay

10:0 PA is an excellent tool for studying pH-dependent protein binding (e.g., binding of PH domains or basic peptides). This protocol utilizes the ionization of the phosphate headgroup.

Mechanism Visualization

PA_Switch pH_Low pH 6.0 (Mono-anionic -1) pH_High pH 8.5 (Di-anionic -2) pH_Low->pH_High Deprotonation (pK2 ~8.0) Protein_Unbound Protein Unbound (Weak Interaction) pH_Low->Protein_Unbound Low Charge Density Protein_Bound Protein Bound (Strong Electrostatic) pH_High->Protein_Bound High Charge Density

Caption: The Electrostatic Switch. Increasing pH deprotonates the PA headgroup (from -1 to -2), significantly increasing electrostatic attraction for cationic protein domains.

Assay Setup
  • Prepare LUVs with 10% 10:0 PA / 90% DOPC in a low-buffering capacity buffer (e.g., 5 mM Citrate/HEPES mix).

  • Titrate pH from 6.0 to 9.0.

  • Monitor protein binding via FRET (if protein is labeled) or Tryptophan fluorescence.

  • Result: You should observe a sigmoidal binding curve centered near the

    
     of PA (~8.0).
    

Troubleshooting & "The Ghost Lipid" Phenomenon

A common issue with 10:0 PA is inconsistent results between batches. This is often due to the "Ghost Lipid" effect—where the lipid is present in the tube but not in the membrane.

SymptomRoot CauseCorrective Action
Low Zeta Potential 10:0 PA leached into aqueous phase.Increase Total Lipid Concentration (TLC) during hydration.
Vesicle Aggregation Calcium/Magnesium bridging.Add 0.5 mM EDTA to all buffers. PA binds divalent cations avidly, causing fusion.
Variable Kinetics Hydrolysis of PA.10:0 PA is chemically stable, but biological contamination (Phosphatases) degrades it rapidly. Use autoclaved buffers.
Cloudy Supernatant Phase separation (PA-rich domains).10:0 PA is very fluid; if mixed with high-

lipids (e.g., DSPC), it may phase separate. Use fluid matrix lipids (DOPC, POPC).

References

  • Kooijman, E. E., et al. (2009).[1] "Ionization Properties of Phosphatidylinositol Polyphosphates in Mixed Model Membranes." Biochemistry. Link (Provides foundational pKa methodologies relevant to anionic headgroups).

  • Marsh, D. (2013). Handbook of Lipid Bilayers. CRC Press.[2] (Source for thermodynamic data and ionization constants of Phosphatidic Acid).

  • BenchChem. "Physicochemical Properties of 1,2-Didecanoyl-sn-glycero-3-phosphocholine." BenchChem Technical Guides. Link (Comparative data for 10:0 chain length physical properties).

  • Stafford, R. E., & Dennis, E. A. (1988). "Lysophospholipids as surfactants." Colloids and Surfaces. (Discusses CMC trends for short-chain phospholipids).

Sources

Application Note & Protocol: Handling and Storage of 1,2-Didecanoyl-sn-glycero-3-phosphate (Sodium Salt)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1,2-Didecanoyl-sn-glycero-3-phosphate (Sodium Salt) , commonly abbreviated as 10:0 PA , is a synthetic short-chain phospholipid. Unlike its long-chain counterparts (e.g., 16:0 PA or 18:1 PA) which are integral bilayer-forming lipids, 10:0 PA is frequently utilized in research for its distinct physicochemical properties:

  • High Critical Micelle Concentration (CMC): Its short C10 chains allow for faster monomer exchange rates, making it ideal for kinetic studies of lipid signaling and enzyme activation (e.g., Protein Kinase C, NADPH oxidase).

  • Membrane Curvature Probes: It is used to study lipid geometry and negative curvature stress in vesicle fission/fusion assays.

  • Solubility Profile: It exhibits higher aqueous dispersibility than long-chain PAs, though it remains amphiphilic.

However, the phosphate headgroup is highly sensitive to divalent cations (forming insoluble complexes) and hydrolysis. This guide outlines the rigorous protocols required to maintain the integrity of 10:0 PA during storage and experimental use.

Physicochemical Profile

PropertySpecificationNotes
Common Name 10:0 PA (Sodium Salt)
IUPAC Name 1,2-didecanoyl-sn-glycero-3-phosphate, monosodium salt
CAS Number 321883-64-1
Molecular Formula C₂₆H₅₀O₈PNa
Molecular Weight 502.55 g/mol
Physical State White PowderHygroscopic
Solubility (Organic) Chloroform:Methanol:Water (2:1:0.[1]1)Best for stock solutions
Solubility (Aqueous) DispersibleForms micelles/vesicles depending on conc.
Phase Transition (Tm) < 20°C (Estimated)12:0 PA is 31°C; 10:0 PA is likely fluid/soft at RT.
Charge Anionic (-1 at neutral pH)Sensitive to Ca²⁺, Mg²⁺ (precipitates)

Storage & Stability Protocols

The primary degradation pathways for 10:0 PA are hydrolysis (cleavage of ester bonds) and aggregation due to moisture absorption. Oxidation is less of a concern for saturated (10:0) lipids compared to unsaturated ones, but proper handling is still critical.

Dry Powder Storage
  • Temperature: Store at -20°C .

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics which can leach plasticizers.[2][3]

  • Atmosphere: Purge with Argon or Nitrogen before sealing.

  • Hygroscopy Warning: Never open a cold vial. Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening to prevent water condensation on the lipid.

Organic Solution Storage (Stock)
  • Solvent: Dissolve in Chloroform:Methanol (2:1) or Chloroform:Methanol:Water (2:1:0.1) . The small amount of water helps solubilize the sodium salt headgroup.

  • Concentration: 10 mg/mL is standard.

  • Temperature: -20°C for short term (<1 month), -80°C for long term (>6 months).

  • Vial: Borosilicate glass with Teflon-lined screw cap. Do not use Parafilm alone; it dissolves in chloroform.

Aqueous Suspension Storage
  • Stability: Poor. Aqueous dispersions of PA are prone to rapid hydrolysis.[2]

  • Protocol: Prepare fresh for immediate use (within 24 hours). Do not freeze aqueous suspensions as ice crystal formation can disrupt vesicle/micelle structure.

Solubilization & Preparation Workflows

Workflow Diagram: Handling & Aliquoting

The following workflow ensures minimal exposure to moisture and oxygen.

G Step1 Remove from -20°C Step2 Equilibrate to RT (Desiccator, 30 min) Step1->Step2 Step3 Weigh Powder (Minimize Air Exposure) Step2->Step3 Step4 Dissolve in Solvent (CHCl3:MeOH:H2O 65:35:8) Step3->Step4 Step5 Aliquot into Glass Vials Step4->Step5 Step6 Dry Down (N2 Stream) Step5->Step6 Step7 Vacuum Desiccate (>2 hours) Step6->Step7 Step8 Store at -20°C (Under Argon) Step7->Step8

Caption: Standard workflow for aliquoting 10:0 PA from powder to stable lipid film storage.

Preparation of Lipid Films
  • Dissolution: Dissolve the desired amount of 10:0 PA powder in Chloroform:Methanol:Water (65:35:8 v/v/v). The water component is crucial for fully solubilizing the polar phosphate sodium salt headgroup.

  • Evaporation: Transfer to a glass tube or round-bottom flask. Evaporate solvent under a gentle stream of Nitrogen or Argon. Rotate the tube to create a thin, uniform film.

  • Desiccation: Place the vessel under high vacuum for at least 2 hours (preferably overnight) to remove trace solvent residues.

Hydration (Vesicle/Micelle Formation)

Since 10:0 PA is short-chain, it has a higher propensity to form micelles or unstable vesicles compared to long-chain lipids.

  • Hydration Buffer: Use a buffer (e.g., PBS, HEPES) at pH 7.4.

    • Critical:Avoid Calcium/Magnesium. Use EDTA (0.1 mM) if necessary to prevent PA-Ca²⁺ precipitation.

  • Temperature: Hydrate at room temperature (RT). Since the Tm of 10:0 PA is likely <20°C, heating is rarely required, but warming to 30°C ensures complete fluidity.

  • Agitation: Vortex vigorously for 1-2 minutes.

    • Result: This yields a cloudy suspension of large multilamellar vesicles (LMVs) or aggregates.

  • Sizing (Optional):

    • Sonication: Bath sonicate for 10-20 minutes until clear (forms Small Unilamellar Vesicles/Micelles).

    • Extrusion: Pass through 100 nm polycarbonate filters (using a mini-extruder) 11-21 times for uniform vesicles.

Experimental Application: Mixed Micelle Signaling Assay

10:0 PA is often used to activate enzymes like PKC.[4] In these assays, it is frequently presented in mixed micelles with detergents or other lipids.

Protocol:

  • Lipid Mix: Combine 10:0 PA with Phosphatidylserine (PS) and Diacylglycerol (DAG) in chloroform at specific molar ratios (e.g., PA:PS:DAG 20:60:20).

  • Dry Down: Evaporate solvents as described in Section 4.2.

  • Resuspension: Resuspend the lipid film in the enzyme assay buffer containing a detergent (e.g., Triton X-100 or octyl-glucoside) slightly above its CMC.

    • Why: This creates mixed micelles where the PA headgroup is accessible to the enzyme.

  • Sonication: Sonicate briefly (15 sec) to ensure homogeneity.

  • Use: Add immediately to the reaction master mix.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Precipitation upon Hydration Presence of Divalent Cations (Ca²⁺, Mg²⁺)Add 0.5 - 1.0 mM EDTA to the hydration buffer. Ensure water source is Milli-Q grade.
Gummy/Sticky Powder Hygroscopic moisture absorptionDesiccate powder under vacuum for 24h. Always equilibrate to RT before opening vials.
Loss of Signaling Activity Hydrolysis of ester bondsCheck lipid purity via TLC (Chloroform:MeOH:Water:Ammonium Hydroxide 60:40:5:2). PA spot should be distinct; Lyso-PA indicates degradation.
Incomplete Solubility in CHCl₃ Salt form insolubilityAdd Methanol and small % Water (e.g., 5-8%) to the organic solvent to solvate the Na⁺ salt.

References

  • Avanti Polar Lipids. Storage and Handling of Lipids. Retrieved from

  • Cayman Chemical. 1,2-Didecanoyl-sn-glycero-3-PC Product Information. (Context for short-chain lipid properties). Retrieved from

  • Kooijman, E. E., et al. (2005). Spontaneous curvature of phosphatidic acid and lysophosphatidic acid. Biochemistry, 44(51), 17007-17015.
  • Sigma-Aldrich. Phosphatidic Acid Sodium Salt Product Information. Retrieved from

  • Marsh, D. (2013). Handbook of Lipid Bilayers. CRC Press. (Reference for phase transition trends).

Sources

Troubleshooting & Optimization

Improving ionization efficiency of 10:0 PA in electrospray ionization mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the detection of 1,2-didecanoyl-sn-glycero-3-phosphate (10:0 PA) via Electrospray Ionization Mass Spectrometry (ESI-MS).

Ticket Subject: Improving Ionization Efficiency of 10:0 PA (Negative Mode) Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

Phosphatidic Acid (PA) is notoriously difficult to analyze due to its anionic nature, high charge density, and tendency to form stable, non-covalent adducts with alkali metals (


, 

). 10:0 PA presents a unique challenge: its shorter acyl chains make it more amphiphilic than long-chain PAs (e.g., 16:0/18:1), increasing its solubility in aqueous phases but potentially leading to wash-out during standard lipid extractions.[1]

This guide prioritizes Negative Ion Mode (


)  optimization, as it is the biologically relevant and most sensitive channel for PA analysis.
Module 1: Chemistry & Mobile Phase Optimization
Q: Why is my

signal intensity erratic or significantly lower than other phospholipids?

A: The phosphate headgroup of PA effectively "hides" its charge if the mobile phase pH is not sufficiently basic, or if the desolvation is incomplete.

The Fix: Shift the Equilibrium & Enhance Desolvation

  • Base Modifier (Critical): You must drive the equilibrium toward the deprotonated state (

    
    ). Standard Formic Acid (0.1%) suppresses PA ionization in negative mode.
    
    • Recommendation: Use Ammonium Fluoride (

      
      )  or Piperidine .
      
    • Mechanism:[2]

      
       acts as a "super-base" in the gas phase, stripping protons more efficiently than Ammonium Hydroxide (
      
      
      
      ). Piperidine prevents ion pairing with sodium.
  • Solvent System: 10:0 PA requires a solvent that balances lipid solubility with conductivity.

    • Recommendation: Introduce Isopropanol (IPA) . IPA has a lower surface tension than water or methanol, leading to a finer Taylor cone and smaller initial droplets. This improves the "fission" process in ESI, releasing ions more effectively.

Comparative Additive Performance Table

AdditiveConcentrationMechanismSensitivity GainRisk Factor
Ammonium Fluoride (

)
50–200

M
Gas-phase proton abstraction (High Basicity)High (2–10x) Can etch glass/silica over long periods; flush system regularly.[1]
Piperidine 5–10 mMIon-pairing reagent; suppresses

adducts
Very High Persistent memory effects; difficult to wash out of the system.[1]
Ammonium Hydroxide (

)
0.05–0.1%Liquid-phase pH adjustmentModerateHigh volatility can lead to unstable pH over long runs.[1]
Ammonium Acetate 5–10 mMBuffer; prevents pH swingsLowOften suppresses absolute signal intensity compared to Fluoride.
Module 2: Physics & Source Parameters
Q: I see the parent mass, but it's weak. Should I increase the Cone Voltage/Declustering Potential?

A: Proceed with caution. 10:0 PA is fragile.

Unlike PC or PE lipids, the phosphoester bond in PA is susceptible to In-Source Fragmentation (ISF) . If the declustering potential (DP) or Cone Voltage is too high, you will strip the headgroup before it enters the quadrupole, resulting in a high abundance of the fragment ion (m/z 153 for the glycerol-phosphate core or m/z 79 for


) and loss of the parent lipid signal.

Optimization Workflow:

  • Start Low: Set DP/Cone Voltage to 0V or minimum.

  • Ramp Up: Increase in 5V increments.

  • Monitor: Watch the transition from

    
     (m/z ~565.3) to the fragment.
    
  • Stop: The moment the parent signal plateaus or drops, reduce voltage by 10%.

Visualizing the Optimization Logic

OptimizationWorkflow Start Start Tuning: 10:0 PA CheckMode Verify Negative Mode [M-H]- Start->CheckMode SolventSelect Mobile Phase: MeOH:IPA (1:1) + 100uM NH4F CheckMode->SolventSelect Decision1 Signal Present? SolventSelect->Decision1 LowSignal Check Adducts (Is m/z 587 Na+ present?) Decision1->LowSignal No/Low GoodSignal Optimize Declustering Potential (DP) Decision1->GoodSignal Yes AddChelator Add 5uM EDTA or Switch to Piperidine LowSignal->AddChelator AddChelator->SolventSelect RampDP Ramp DP 0 -> 60V GoodSignal->RampDP CheckFrag Monitor Fragmentation (Loss of m/z 565) RampDP->CheckFrag CheckFrag->RampDP Signal Increasing Finalize Set DP to 80% of Max Signal Save Method CheckFrag->Finalize Optimum Found

Caption: Logical workflow for tuning 10:0 PA, prioritizing adduct removal and minimizing in-source fragmentation.

Module 3: Sample Preparation & Adduct Management
Q: My spectrum is dominated by Sodium (

) adducts. How do I remove them?

A: 10:0 PA acts like an anionic detergent; it scavenges sodium from glassware and solvents.

The Protocol: "Sodium Scrub"

  • Glassware: Avoid it. Use polypropylene or silanized glass vials. Sodium leaches from standard borosilicate glass.

  • Solvent Grade: Use only LC-MS grade solvents.

  • Chelating Agents: Add EDTA (free acid form) or Medronic Acid to your mobile phase at micromolar concentrations (1–5

    
    M). This sequesters trace 
    
    
    
    and
    
    
    , forcing the lipid back into the
    
    
    form.
    • Warning: Do not use high concentrations of EDTA as it can suppress ionization itself.

Module 4: Standard Operating Procedure (SOP)

Objective: Maximize sensitivity for 10:0 PA (m/z ~565.3).

1. Mobile Phase Preparation:

  • Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 50

    
    M Ammonium Fluoride.
    
  • Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 50

    
    M Ammonium Fluoride.
    
  • Note: The high organic content in Phase A prevents 10:0 PA (which is semi-soluble in water) from precipitating or sticking to lines.

2. Instrument Settings (Generic Triple Quad):

  • Polarity: Negative (ESI-).[1][3]

  • Capillary Voltage: -2.5 kV to -3.5 kV (Lower than positive mode to prevent discharge).[1]

  • Desolvation Temp: 350°C – 450°C (High temp required for IPA evaporation).

  • Gas Flow: High (600–800 L/hr) to assist nebulization.

3. System Suitability Test:

  • Inject 100 nM 10:0 PA standard.

  • Criteria:

    • Parent peak (m/z 565.3) intensity > 1e5 cps.

    • Sodium adduct (m/z 587.3) < 10% of parent peak.

    • In-source fragment (m/z 153) < 5% of parent peak.[1]

References
  • Triebl, A. et al. (2014).[4] Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry.[4] Journal of Chromatography A. Link

  • Bang, D.Y. et al. (2013).[3] Effect of ionization modifiers on the simultaneous analysis of all classes of phospholipids by nanoflow liquid chromatography/tandem mass spectrometry in negative ion mode. Journal of Chromatography A. Link

  • Kellner, M. et al. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization.[5][6][7] Analytical Science Advances.[7] Link

  • Hsu, F.F. et al. (2009).[8] Electrospray ionization with low-energy collisionally activated dissociation tandem mass spectrometry of glycerophospholipids: mechanisms of fragmentation and structural characterization. Journal of Chromatography B. Link

  • PubChem. (n.d.). 1,2-Didecanoyl-sn-glycero-3-phosphate (Compound Summary).[1][9][10] National Library of Medicine. Link

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing of Phosphatidic Acids (PAs)

Introduction: The Chemistry of the Problem

Phosphatidic acids (PAs) represent one of the most challenging lipid classes in chromatography. Structurally, they possess a phosphate head group that acts as a strong Lewis base . This creates two distinct mechanisms for peak tailing:

  • Metal Chelation: The phosphate moiety binds avidly to trace metal ions (Fe³⁺, Ti⁴⁺) present in stainless steel frits, columns, and tubing.

  • Ionic Interaction: At neutral pH, PAs are negatively charged and interact strongly with residual silanols on silica-based stationary phases.

This guide provides a self-validating troubleshooting workflow to isolate and eliminate these interactions.

Diagnostic Workflow

Before altering chemistry, use this logic flow to identify the root cause of the asymmetry.

PA_Troubleshooting Start START: PA Peak Tailing > 1.5 Check_System Step 1: Inject Non-Chelating Std (e.g., Neutral Lipid/Caffeine) Start->Check_System Decision_System Is the Non-Chelating Peak Symmetrical? Check_System->Decision_System Physical_Issue Physical Issue: Void volume, bad connection, or old column Decision_System->Physical_Issue No (All peaks tail) Chemical_Issue Chemical Issue: Specific PA Interaction Decision_System->Chemical_Issue Yes (Only PA tails) Check_Metal Step 2: Add Chelator (Medronic Acid/EDTA) to Mobile Phase Chemical_Issue->Check_Metal Decision_Metal Did Tailing Improve? Check_Metal->Decision_Metal Metal_Solved Cause: Metal Chelation (Active Sites in Hardware) Decision_Metal->Metal_Solved Yes Silanol_Issue Cause: Silanol Activity (pH or Stationary Phase Mismatch) Decision_Metal->Silanol_Issue No

Figure 1: Diagnostic decision tree to distinguish between system voids, metal chelation, and silanol interactions.

Category 1: Hardware & Metal Chelation (The "Hidden" Killer)

Q: I am using a new C18 column, but my PA peaks are broad and tailing. Why? A: Even with a new column, your HPLC system (pump heads, tubing, solvent frits) likely contains stainless steel. Phosphatidic acids scavenge trace iron and titanium from these surfaces. The "tail" you see is actually a population of analyte molecules getting stuck on metal sites and slowly eluting.

The Solution: System Passivation & Deactivation You must mask these metal sites. Standard acid washes are often insufficient for PAs.

Protocol: Mobile Phase Deactivation (Recommended for LC-MS) Instead of offline passivation, use a continuous deactivator in your mobile phase.

  • Select Additive: Use Medronic Acid (e.g., Agilent InfinityLab Deactivator).[1] Unlike EDTA, it does not suppress MS ionization significantly at low concentrations [1].[1]

  • Concentration: Add to Mobile Phase A (aqueous) at 5 µM .

  • Validation:

    • Run the PA standard without additive (record Tailing Factor).

    • Switch to Mobile Phase + 5 µM Medronic Acid.[1][2][3]

    • Equilibrate for 20 column volumes.

    • Run PA standard.[4][5] Tailing factor should drop to < 1.3.

Protocol: "Metal-Free" Hardware If deactivation fails, the interaction is likely occurring inside the column hardware.

  • Switch to PEEK-lined columns or bio-inert hardware (e.g., Waters Premier, Agilent Bio-inert).

  • Replace stainless steel inlet frits with PEEK or Titanium (though Ti can sometimes still interact, PEEK is safer for PAs).

Category 2: Mobile Phase Chemistry (HILIC vs. Reversed-Phase)

Q: Should I use Reversed-Phase (RP) or HILIC for Phosphatidic Acids? A: While RP is standard for lipophilic tails, HILIC (Hydrophilic Interaction Liquid Chromatography) is scientifically superior for the PA head group. In RP, the polar phosphate group drags against the non-polar stationary phase, causing issues. In HILIC, the phosphate group is the primary retention mechanism, resulting in sharper peaks [2].

Comparison of Modes for PA Analysis

FeatureReversed-Phase (RP)HILIC (Recommended)
Separation Basis Fatty acid chain length/unsaturationPolar head group class
Peak Shape Risk High (Tailing due to silanols/metals)Low (Sharper, Gaussian peaks)
Elution Order PAs elute late (hydrophobic retention)PAs elute early/mid (depending on pH)
Solubility Good (Organic solvents)Tricky (Sample must be in high organic)
MS Sensitivity GoodExcellent (High organic % enhances desolvation)

Q: How does pH affect PA peak symmetry? A: PAs have two pKa values: ~3.0 and ~8.0.

  • In Reversed-Phase: You must suppress ionization to make the PA neutral and hydrophobic.

    • Target pH:2.0 – 3.0 (Use Formic Acid or Phosphoric Acid if not MS).

    • Risk:[6][7] At pH 4-6, the PA is partially ionized, leading to "split" peaks or massive tailing.

  • In HILIC: You generally want the PA ionized to interact with the water layer.

    • Target pH:6.8 – 9.0 (Use Ammonium Acetate).

    • Note: At pH 9, PAs are fully deprotonated (PA²⁻), providing consistent retention on anion-exchange HILIC phases [3].

Category 3: Mechanism of Interaction

Understanding why the tailing occurs allows you to predict if a fix will work.

PA_Mechanism cluster_Metal Mechanism A: Metal Chelation cluster_Silanol Mechanism B: Ion Exchange PA_Molecule Phosphatidic Acid (Phosphate Head Group) Fe_Ion Fe3+ / Ti4+ Ion (Wall/Frit) PA_Molecule->Fe_Ion High Affinity Silanol Free Silanol (Si-OH) (Stationary Phase) PA_Molecule->Silanol Mid Affinity Chelation Strong Covalent-like Bond (Irreversible/Slow Desorption) Fe_Ion->Chelation Tailing Severe Tailing (USP > 2.0) Chelation->Tailing Result: Severe Tailing H_Bond Hydrogen Bonding / Electrostatic Attraction Silanol->H_Bond Broadening Broadening (USP ~ 1.5) H_Bond->Broadening Result: Peak Broadening

Figure 2: Mechanistic pathways causing peak distortion. Metal chelation typically causes more severe asymmetry than silanol interactions.

Category 4: Sample Preparation & Solubility

Q: My peaks are fronting (leading edge distortion). Is this the same issue? A: No. Fronting usually indicates a solubility mismatch between the sample solvent and the mobile phase.

  • The Issue: PAs are amphiphilic. If dissolved in 100% Chloroform/Methanol (strong solvent) and injected into a high-aqueous RP mobile phase, the PA precipitates at the column head.

  • The Fix: Dilute the sample with the initial mobile phase as much as possible.

    • For HILIC: Sample should be in 80-90% Acetonitrile.

    • For RP: Sample should be in Methanol/Water (if solubility permits) or IPA/Methanol.

Protocol: Acidified Bligh & Dyer Extraction To ensure PAs are protonated and extracted efficiently from biological matrices (preventing loss/tailing before the sample even hits the column):

  • Add 0.1 M HCl during the phase separation step of the Bligh & Dyer method [4].[5]

  • This forces PAs into the organic phase, improving recovery and consistency.

References
  • Hsiao, J. J., et al. (2018).[8] Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. Analytical Chemistry.[1][4][5][6][7][8][9][10][11][12]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Notes.[1]

  • Buré, C., et al. (2017). Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry.[5] Journal of Chromatography A. [5]

  • Nest Group. (n.d.). Analysis of Phospholipid Classes by iHILIC®-Fusion.

Sources

Technical Support Center: Minimizing Calcium-Induced Aggregation of 1,2-Didecanoyl-sn-glycero-3-phosphate Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenge of calcium-induced aggregation of 1,2-Didecanoyl-sn-glycero-3-phosphate (DMPG) liposomes. Our goal is to equip you with the scientific understanding and practical solutions to ensure the stability and success of your liposomal formulations.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the aggregation of DMPG liposomes in the presence of calcium.

Q1: Why are my DMPG liposomes aggregating when I add a calcium-containing buffer?

A: 1,2-Didecanoyl-sn-glycero-3-phosphate (DMPG) is an anionic phospholipid, meaning its phosphate head group carries a negative charge at neutral pH. Calcium ions (Ca²⁺) are divalent cations that can act as a bridge between the negatively charged phosphate groups of adjacent liposomes. This interaction neutralizes the electrostatic repulsion that normally keeps the liposomes dispersed, leading to aggregation and, in some cases, fusion.[1]

Q2: What is the critical calcium concentration that induces aggregation?

A: The threshold calcium concentration for aggregation is not a fixed value and can vary depending on several experimental factors.[2] These include the DMPG concentration, the overall lipid composition of your liposomes, the ionic strength of the buffer, the pH, and the temperature.[2][3][4] Generally, for liposomes containing negatively charged lipids, aggregation can be observed at low millimolar concentrations of Ca²⁺.[5]

Q3: Can the pH of my buffer affect calcium-induced aggregation?

A: Absolutely. The pH of the buffer influences the surface charge of the DMPG liposomes.[6] At lower pH values, the phosphate group of DMPG becomes protonated, reducing the negative surface charge. This decrease in negative charge can lead to a higher critical calcium concentration required to induce aggregation.[2] Conversely, at higher pH values, the phosphate group is fully deprotonated, resulting in a more negative surface charge and a greater propensity for calcium-induced aggregation.

Q4: Does temperature play a role in the aggregation process?

A: Yes, temperature can influence the fluidity of the lipid bilayer and the surface potential of the liposomes. For some liposome systems, an increase in temperature has been shown to decrease the negative surface potential, which in turn increases the critical calcium concentration required for aggregation.[2] It is important to maintain a consistent and appropriate temperature throughout your experiment.

Q5: I've observed aggregation. Are my liposomes fusing together?

A: Aggregation and fusion are distinct processes. Aggregation is the reversible clumping of vesicles, while fusion involves the merging of lipid bilayers to form a single, larger vesicle.[5][7] While calcium-induced aggregation can sometimes lead to fusion, especially with certain lipid compositions, it is not always the case.[5][8][9] The primary issue with aggregation is the loss of a monodisperse suspension, which can affect experimental results and the therapeutic efficacy of a liposomal drug delivery system.

Troubleshooting Guide: Diagnosing and Resolving Aggregation

Encountering aggregation in your DMPG liposome preparations can be a significant hurdle. This guide provides a systematic approach to identifying the root cause and implementing effective solutions.

Problem: Visible precipitation, cloudiness, or a significant increase in particle size (as measured by Dynamic Light Scattering - DLS) is observed in the DMPG liposome suspension after the addition of calcium.

Below is a troubleshooting workflow to help you systematically address this issue.

G start Aggregation Observed q1 Is your buffer contaminated with divalent cations? start->q1 s1 Incorporate a chelating agent like EDTA. q1->s1 Yes q2 Is the calcium concentration too high? q1->q2 No s1->q2 s2 Reduce calcium concentration or perform a titration. q2->s2 Yes q3 Can you modify the liposome formulation? q2->q3 No s2->q3 s3 Incorporate PEGylated lipids for steric stabilization. q3->s3 Yes q4 Is the ionic strength of the buffer optimal? q3->q4 No end Stable Liposome Suspension s3->end s4 Adjust the buffer's ionic strength. q4->s4 Yes q4->end No s4->end

Caption: Troubleshooting workflow for DMPG liposome aggregation.

Detailed Troubleshooting Steps:

1. Assess Buffer Composition and Purity:

  • Rationale: Unintended divalent cations in your buffers can be a hidden source of aggregation.[10]

  • Action:

    • Use high-purity water and reagents for all buffer preparations.

    • Consider treating your buffers with a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester any contaminating divalent cations. The addition of EDTA has been shown to prevent the aggregation of liposomes by binding metal ions such as Ca²⁺ and Mg²⁺.[10]

2. Optimize Calcium Concentration:

  • Rationale: The concentration of calcium is a direct driver of aggregation.

  • Action:

    • If your experimental design allows, reduce the concentration of calcium.

    • Perform a calcium titration experiment to determine the precise concentration at which aggregation begins for your specific formulation. This will help you work just below the aggregation threshold.

3. Modify Liposome Formulation for Steric Stabilization:

  • Rationale: Incorporating lipids with bulky, hydrophilic head groups can create a physical barrier that prevents liposomes from getting close enough to aggregate. This is known as steric stabilization.[11][12][13]

  • Action:

    • Incorporate a small molar percentage (typically 2-10 mol%) of a polyethylene glycol (PEG)-conjugated lipid (e.g., DSPE-PEG) into your lipid formulation.[14][15] The presence of PEG on the surface of liposomes provides an effective method of inhibiting aggregation.[16] PEGylated lipids have been shown to be effective at stabilizing liposome structures.[17]

    • The length of the PEG chain can also be optimized; longer chains generally provide greater steric hindrance.[11]

4. Adjust the Ionic Strength of the Buffer:

  • Rationale: The overall ionic strength of the buffer can influence the electrostatic interactions between liposomes.[18][19] While calcium is the primary driver of aggregation in this case, the background ionic strength can modulate this effect.

  • Action:

    • Systematically vary the concentration of monovalent salts (e.g., NaCl) in your buffer to determine the optimal ionic strength for your system. In some cases, a moderate ionic strength can help to screen charges and reduce aggregation, while in others, a lower ionic strength may be preferable.[18]

5. Control pH:

  • Rationale: As discussed in the FAQs, pH affects the surface charge of the liposomes.

  • Action:

    • Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.

    • If your experiment can tolerate it, a slightly lower pH may reduce the negative charge on the DMPG and decrease the tendency for aggregation.[2]

Experimental Protocols

Protocol 1: Preparation of DMPG-Containing Liposomes by Thin-Film Hydration and Extrusion

This is a widely used method for producing unilamellar vesicles with a controlled and uniform size distribution.[20][21][22]

Materials:

  • 1,2-Didecanoyl-sn-glycero-3-phosphate (DMPG)

  • Co-lipid (e.g., 1,2-Didecanoyl-sn-glycero-3-phosphocholine, DDPC)[23][24]

  • Organic solvent (e.g., chloroform or a 2:1 v/v chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Rotary evaporator

  • Water bath

  • Round-bottom flask

  • Nitrogen or argon gas stream

  • Vacuum pump

  • Mini-extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Dissolution: Weigh the desired amounts of DMPG and any co-lipids. Dissolve the lipids in the organic solvent in a round-bottom flask. Ensure complete dissolution by gentle swirling.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Drying: Further dry the lipid film under a gentle stream of nitrogen or argon, followed by desiccation under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Add the hydration buffer to the flask and hydrate the lipid film by gentle agitation. The hydration temperature should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).[21]

  • Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a mini-extruder fitted with polycarbonate membranes of the desired pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes) to ensure a narrow size distribution.

Protocol 2: Minimizing Aggregation with EDTA

This protocol describes the use of EDTA to chelate divalent cations and prevent liposome aggregation.[25]

Materials:

  • Pre-formed DMPG liposome suspension

  • EDTA stock solution (e.g., 0.5 M, pH 8.0)

  • Experimental buffer

Procedure:

  • Determine Final EDTA Concentration: A final concentration of 1-5 mM EDTA is typically sufficient to chelate trace amounts of divalent cations.

  • Addition of EDTA: Add the appropriate volume of the EDTA stock solution to your experimental buffer before adding the liposomes.

  • Incubation: Gently mix and allow the buffer to equilibrate for a few minutes.

  • Addition of Liposomes: Add the DMPG liposome suspension to the EDTA-containing buffer.

  • Observation: Monitor the suspension for any signs of aggregation.

Protocol 3: Preparation of Sterically Stabilized DMPG Liposomes

This protocol details the incorporation of a PEGylated lipid into the formulation to prevent aggregation.[14]

Materials:

  • 1,2-Didecanoyl-sn-glycero-3-phosphate (DMPG)

  • Co-lipid (e.g., DDPC)

  • PEGylated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000], DSPE-PEG2000)

  • All other materials from Protocol 1

Procedure:

  • Lipid Dissolution: In the lipid dissolution step of Protocol 1, include the desired molar percentage of the PEGylated lipid (e.g., 5 mol%) along with the DMPG and co-lipid.

  • Follow Protocol 1: Proceed with the thin-film hydration and extrusion method as described in Protocol 1. The resulting liposomes will have PEG chains extending from their surface, providing steric stabilization.

Data Presentation

The following table summarizes the expected outcomes of the troubleshooting strategies on liposome size, as would be measured by Dynamic Light Scattering (DLS).

Formulation/ConditionExpected Particle Size (Z-average)Polydispersity Index (PDI)Observations
DMPG Liposomes in Buffer~100-120 nm< 0.1Stable, monodisperse suspension
DMPG Liposomes + Ca²⁺ (e.g., 5 mM)> 1000 nm (or aggregation)> 0.5Visible precipitation, high PDI indicates a wide range of particle sizes due to aggregation
DMPG Liposomes + Ca²⁺ + EDTA (e.g., 10 mM)~100-120 nm< 0.1EDTA chelates Ca²⁺, preventing aggregation and maintaining a stable suspension
DMPG/DSPE-PEG2000 Liposomes + Ca²⁺~110-130 nm< 0.15PEGylation provides steric hindrance, significantly reducing or preventing aggregation

Mechanistic Insights

Mechanism of Calcium-Induced Aggregation

The aggregation of DMPG liposomes in the presence of calcium is primarily an electrostatic phenomenon. The negatively charged phosphate head groups of DMPG create a repulsive force between liposomes, maintaining their colloidal stability. Divalent calcium ions can form a salt bridge between two adjacent phosphate groups, effectively neutralizing the negative charges and diminishing the repulsive forces. This allows the liposomes to come into close contact, leading to aggregation.

G cluster_0 Dispersed Liposomes (No Calcium) cluster_1 Aggregated Liposomes (With Calcium) L1 DMPG Liposome L2 DMPG Liposome L3 DMPG Liposome A1 DMPG Liposome Ca1 Ca²⁺ A1->Ca1 A2 DMPG Liposome Ca2 Ca²⁺ A2->Ca2 A3 DMPG Liposome Ca1->A2 Ca2->A3

Caption: Calcium ions bridging negatively charged liposomes.

Mechanism of Steric Stabilization by PEGylation

The incorporation of PEGylated lipids into the liposome bilayer introduces long, flexible, and hydrophilic polymer chains onto the surface. These chains create a "steric barrier" that physically prevents the close approach of adjacent liposomes. This steric repulsion is strong enough to overcome the attractive forces induced by calcium bridging, thus maintaining the colloidal stability of the liposome suspension.

G cluster_0 Sterically Stabilized Liposomes P1 PEGylated Liposome Ca3 Ca²⁺ P2 PEGylated Liposome label_repulsion Steric Repulsion

Caption: PEG chains providing a steric barrier against aggregation.

References

  • Application Notes and Protocols for the Preparation of 1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC) Liposomes - Benchchem.
  • Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed.
  • Technical Support Center: Preventing Liposome Aggregation with C11-PEG6-Alcohol - Benchchem.
  • How to prevent liposome aggregation - Quora.
  • Sterically stabilized liposomes: physical and biological properties - PubMed.
  • Steric Stabilization of Negatively Charged Liposomes by Cationic Graft Copolymer | Langmuir - ACS Publications.
  • Calcium-induced aggregation of archaeal bipolar tetraether liposomes derived from the thermoacidophilic archaeon Sulfolobus acidocaldarius - PMC.
  • Steric Stabilization of Negatively Charged Liposomes by Cationic Graft Copolymer | Langmuir - ACS Publications.
  • Effect on the Liposome Morphology of DOPS in Ionic Solution - JSciMed Central.
  • Effect on the Liposome Morphology of DOPS in Ionic Solution - ResearchGate.
  • The effect of ionic strength on liposome-buffer and 1-octanol-buffer distribution coefficients - PubMed.
  • Sterically stabilized liposomes - PubMed.
  • Studies on the mechanism of membrane fusion. Role of head-group composition in calcium- and magnesium-induced fusion of mixed phospholipid vesicles - PubMed.
  • The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC.
  • Steric stabilization of liposomes - A review - ResearchGate.
  • Calcium-induced phase separation and fusion in phospholipid membranes - PMC - NIH.
  • Effects of calcium-induced aggregation on the physical stability of liposomes containing plant glycolipids - PubMed.
  • Calcium phosphates enhanced with liposomes – the future of bone regeneration and drug delivery - Taylor & Francis.
  • Poly(ethy1ene glycol)-Modified Phospholipids Prevent Aggregation during Covalent Conjugation of Proteins to Liposomes.
  • Application Notes and Protocols for Labeling 1,2-Didecanoyl-PC - Benchchem.
  • A closer look at calcium-induced interactions between phosphatidylserine-(PS) doped liposomes and the structural effects caused by inclusion of gangliosides or polyethylene glycol- (PEG) modified lipids - PubMed.
  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC.
  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - MDPI.
  • Calcium-induced aggregation of phosphatidylcholine vesicles containing free oleic acid.
  • Liposomes with Caffeic Acid: Morphological and Structural Characterisation, Their Properties and Stability in Time - MDPI.
  • Didecanoylphosphatidylcholine | C28H56NO8P | CID 16219892 - PubChem - NIH.

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Technical Support Center: Optimizing pH for 10:0 PA (Capric Acid) Stability and Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the optimization of pH conditions for the stable and efficient extraction of 10:0 PA (Capric Acid). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for the extraction of 10:0 PA?

A1: The pH of the aqueous phase during extraction dictates the ionization state of capric acid. As a carboxylic acid, 10:0 PA can exist in a protonated (neutral) form or a deprotonated (anionic) form. This state significantly impacts its solubility and partitioning behavior between aqueous and organic solvents, which is the fundamental principle of liquid-liquid extraction.

Q2: What is the pKa of 10:0 PA and why is it important?

A2: The pKa of capric acid is approximately 4.90.[1] The pKa is the pH at which the protonated (neutral) and deprotonated (anionic) forms of the acid are present in equal concentrations. This value is a crucial reference point for optimizing your extraction pH.

Q3: In simple terms, what pH should I use for extracting 10:0 PA into an organic solvent?

A3: To efficiently extract 10:0 PA into a non-polar organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 pH units below its pKa. Therefore, a pH of ≤ 2.9 is recommended. At this acidic pH, the vast majority of 10:0 PA will be in its neutral, more lipophilic form, favoring partitioning into the organic phase.

Q4: When would I want to use a high pH for 10:0 PA?

A4: A high pH (e.g., pH ≥ 6.9, which is 2 pH units above the pKa) is useful for "back-extraction." This process is used to remove water-soluble impurities from your organic extract or to transfer the 10:0 PA back into an aqueous phase for analysis or further reaction. At a high pH, 10:0 PA is deprotonated to its anionic salt form (caprate), which is more water-soluble.

Q5: Is 10:0 PA stable at the low or high pH values recommended for extraction?

A5: Yes, capric acid is a stable saturated fatty acid. It is relatively inert to aqueous hydrolysis and does not degrade under the typical acidic or alkaline conditions used for extraction.[2] Under strongly basic conditions, it will form a salt (saponification), but this is a reversible reaction upon re-acidification and not a degradation of the molecule's carbon structure.[3][4]

Troubleshooting Guide

Issue 1: Low Recovery of 10:0 PA in the Organic Extract

Question: I performed a liquid-liquid extraction of my aqueous sample containing 10:0 PA with ethyl acetate, but my final yield is much lower than expected. What could be the cause?

Answer:

The most likely cause of low recovery is suboptimal pH of the aqueous sample prior to extraction.

  • Causality: For 10:0 PA to partition into an organic solvent like ethyl acetate, it must be in its protonated (neutral), lipophilic form. If the pH of your aqueous sample is near or above the pKa of 4.9, a significant portion of the 10:0 PA will be in its deprotonated (anionic), water-soluble form. This form will remain in the aqueous phase, leading to poor extraction efficiency.

  • Troubleshooting Steps:

    • Verify pH: Before extraction, ensure the pH of your aqueous sample is adjusted to ≤ 2.9. Use a calibrated pH meter for accurate measurement.

    • Choice of Acid: Use a strong acid like HCl to adjust the pH.

    • Solvent Polarity: Ensure you are using an appropriate organic solvent. While ethyl acetate is suitable, other non-polar solvents like hexane or diethyl ether can also be used.

    • Extraction Repetitions: Perform the extraction multiple times (e.g., 3x with fresh solvent) and pool the organic phases. A single extraction may not be sufficient to recover all of the analyte.

Issue 2: High Variability in 10:0 PA Recovery Between Replicates

Question: My replicate extractions are showing inconsistent results for 10:0 PA concentration. What could be causing this variability?

Answer:

High variability often points to inconsistent pH adjustment or incomplete phase separation.

  • Causality: Minor differences in the final pH of each replicate, especially if the pH is close to the pKa of 10:0 PA, can lead to significant differences in the amount of analyte extracted. Additionally, if the aqueous and organic phases are not allowed to separate completely, or if an emulsion forms, it can lead to inconsistent volumes of each phase being collected.

  • Troubleshooting Steps:

    • Standardize pH Adjustment: Prepare a single, large batch of your acidified aqueous solution to the target pH before aliquoting it for replicate extractions. This ensures a consistent starting pH for all samples.

    • Vigorous Mixing and Sufficient Settling Time: Ensure thorough mixing during extraction to allow for equilibrium to be reached. After mixing, allow adequate time for the two phases to separate completely. Centrifugation can be used to break up emulsions and achieve a clean phase separation.

    • Avoid Disturbing the Interface: When collecting the organic layer, be careful not to aspirate any of the aqueous phase. It is better to leave a small amount of the organic phase behind than to contaminate it with the aqueous layer.

Issue 3: Suspected Degradation of 10:0 PA

Question: I am concerned that the acidic or basic conditions used during my extraction protocol may be degrading my 10:0 PA. How can I check for this?

Answer:

Degradation of 10:0 PA under typical extraction conditions is highly unlikely.

  • Causality and Stability: Capric acid is a saturated fatty acid, making it chemically robust. Forced degradation studies, which employ more severe conditions than standard extractions (e.g., heating with strong acids or bases), are typically required to induce degradation.[5][6] The primary chemical transformation under basic conditions is saponification, the formation of the caprate salt, which is not a degradation of the fatty acid backbone and is reversible with acid.[7][8]

  • Troubleshooting and Verification:

    • Run a Control Sample: Prepare a standard solution of 10:0 PA in your extraction solvent. Subject this standard to the same pH adjustments and extraction steps as your sample. Compare the recovery of this control to a standard that has not undergone the extraction process. If there is no significant difference, degradation is not occurring.

    • Focus on Extraction Efficiency: As degradation is improbable, refocus your optimization efforts on the physical parameters of the extraction: ensuring the correct pH for partitioning, using the appropriate solvent, and ensuring complete phase separation.

The Science Behind pH Optimization for 10:0 PA Extraction

The efficiency of extracting capric acid (10:0 PA) from an aqueous matrix into an organic solvent is governed by its acid-base chemistry. Capric acid is a carboxylic acid, and its state of ionization is dependent on the pH of the solution.

The key to a successful extraction is to ensure the analyte has a much higher affinity for the organic solvent than for the aqueous sample matrix. The affinity of 10:0 PA for different solvents is directly controlled by its protonation state, as dictated by the Henderson-Hasselbalch equation.

When the pH of the solution is significantly lower than the pKa of 10:0 PA (pKa ≈ 4.9), the carboxylic acid group is predominantly in its protonated, neutral form (R-COOH). This form is non-polar and lipophilic ("fat-loving"), and therefore readily partitions into a non-polar organic solvent.

Conversely, when the pH is significantly higher than the pKa, the carboxylic acid group loses its proton and becomes a negatively charged carboxylate anion (R-COO⁻). This ionic form is polar and hydrophilic ("water-loving"), causing it to be retained in the aqueous phase.

Physicochemical Properties of 10:0 PA (Capric Acid)
PropertyValueSource
Chemical Formula C₁₀H₂₀O₂[3]
Molar Mass 172.268 g·mol⁻¹[3]
pKa ~4.90[1]
Appearance White crystals[3]
Melting Point 31.6 °C (88.9 °F)[3]
Boiling Point 268.7 °C (515.7 °F)[3]
Water Solubility 0.15 g/L (at 20 °C)[9]
Stability Stable, relatively inert to aqueous hydrolysis[2][10]
Visualizing pH-Dependent Equilibrium

The following diagram illustrates the equilibrium between the protonated and deprotonated forms of 10:0 PA based on the pH of the solution.

G cluster_0 Low pH (e.g., pH 2) cluster_1 High pH (e.g., pH 8) Protonated R-COOH (Neutral, Lipophilic) Favors Organic Phase Deprotonated R-COO⁻ (Anionic, Hydrophilic) Favors Aqueous Phase Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺

Caption: pH-dependent equilibrium of 10:0 PA.

Experimental Protocol: pH Optimization for 10:0 PA Extraction

This protocol provides a step-by-step methodology for determining the optimal pH for the extraction of 10:0 PA from an aqueous sample.

Materials:

  • 10:0 PA (Capric Acid) standard

  • Aqueous buffer solutions at various pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Organic extraction solvent (e.g., Hexane, Ethyl Acetate, or Diethyl Ether)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Calibrated pH meter

  • Separatory funnel or centrifuge tubes

  • Vortex mixer

  • Analytical instrument for quantification (e.g., GC-FID, LC-MS)

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of 10:0 PA in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Spike Aqueous Samples: In separate tubes, add a known volume of the aqueous buffer to be tested. Spike each tube with a known amount of the 10:0 PA stock solution to a final concentration relevant to your experimental range.

  • pH Adjustment and Verification: For each buffer solution, verify the pH using a calibrated pH meter. Adjust if necessary with 1 M HCl or 1 M NaOH.

  • Liquid-Liquid Extraction:

    • Transfer each pH-adjusted aqueous sample to a separatory funnel or a suitable centrifuge tube.

    • Add an equal volume of the organic extraction solvent.

    • Securely cap and vortex/shake vigorously for 2 minutes to ensure thorough mixing.

    • Allow the phases to separate for at least 5 minutes. If an emulsion forms, centrifuge the sample to break the emulsion.

  • Collect the Organic Phase: Carefully collect the top (or bottom, depending on the solvent density) organic layer, avoiding the aqueous phase and the interface.

  • Repeat Extraction: Perform two additional extractions on the remaining aqueous phase with fresh organic solvent to maximize recovery. Pool all organic extracts for each sample.

  • Drying the Organic Extract: Add a small amount of anhydrous sodium sulfate to the pooled organic extracts to remove any residual water.

  • Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a known volume of a suitable solvent for your analytical instrument.

  • Quantification: Analyze the samples using your chosen analytical method (e.g., GC-FID) to determine the concentration of 10:0 PA.

  • Data Analysis: Calculate the extraction recovery for each pH value by comparing the measured concentration to the initial spiked concentration. Plot the extraction recovery versus pH to determine the optimal pH for maximum recovery.

Experimental Workflow Diagram

G A Prepare 10:0 PA Spiked Aqueous Samples at Different pH Values B Add Organic Extraction Solvent A->B C Vortex/Shake Vigorously B->C D Separate Phases (Centrifuge if needed) C->D E Collect Organic Layer D->E F Repeat Extraction 2x and Pool Extracts E->F G Dry with Na₂SO₄ F->G H Evaporate Solvent G->H I Reconstitute in Analysis Solvent H->I J Quantify 10:0 PA (e.g., GC-FID) I->J

Caption: Workflow for pH optimization experiment.

References

  • Wikipedia. Capric acid . [Link]

  • PubChem. Decanoic Acid . National Institutes of Health. [Link]

  • Quora. How does the pH of sodium-salts of fatty acids vary with the carbon chain length? Is the trend different for saturated and unsaturated fatty acids? [Link]

  • Regulations.gov. Summary of PChem, Fate and Ecological Effects data for Capric acid . [Link]

  • ChemBK. Capric acid . [Link]

  • Save My Exams. Acid & Alkaline Hydrolysis of Esters . [Link]

  • MDPI. Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization . [Link]

  • ResearchGate. Insights on the degradation of capric acid as phase change material for long-term applications . [Link]

  • Lair, C. Alkaline hydrolysis of fat . [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification . [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability . [Link]

  • Quora. What makes saturated fatty acids more stable than unsaturated ones? [Link]

  • MedCrave. Forced Degradation Studies . [Link]

  • Chemguide. hydrolysis of esters . [Link]

  • Bearsville Soap Company. The Magic of Saponification: How Soap is Made . [Link]

  • From Nature With Love. Saponification Chart . [Link]

  • University of Calgary. Hydrolysis of Esters . [Link]

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Overcoming matrix effects when analyzing 1,2-Didecanoyl-sn-glycero-3-phosphate in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Robust Analysis of 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) in Biological Matrices

Senior Application Scientist Note: Welcome to the technical support hub. Analyzing short-chain anionic lipids like 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) presents a "perfect storm" of challenges: poor ionization in positive mode, severe adsorption to stainless steel hardware, and intense ion suppression from endogenous phospholipids. This guide bypasses standard textbook advice to focus on field-proven strategies that ensure data integrity.

Part 1: Troubleshooting & FAQs

Q1: I am seeing severe peak tailing and variable sensitivity for 10:0 PA, even with a new C18 column. What is happening?

Diagnosis: This is likely metal adsorption , not a column failure. The Mechanism: Phosphatidic acids (PA) act as strong chelators. The phosphate headgroup binds irreversibly to iron and chromium ions on the stainless steel surfaces of your LC system (frits, needles, capillaries, and column walls). This results in peak tailing, carryover, and non-linear calibration curves, particularly at low concentrations (pg/mL range).

The Solution:

  • Passivation: You must shield the analyte from metal surfaces.

    • Hardware: Switch to a PEEK-lined column or a system with bio-inert (titanium/PEEK) flow paths.

    • Mobile Phase Additive: Add 5 µM Medronic Acid (InfinityLab Deactivator) to your aqueous mobile phase. It binds to metal sites more strongly than your analyte, effectively "masking" the system. Alternatively, 0.1% Phosphoric acid can be used, but it suppresses negative mode ionization; Medronic acid is superior for MS sensitivity.

  • Column Choice: Use a column with "Hybrid Surface Technology" (HST) or similar organo-silica hybrid particles designed for phosphorylated compounds.

Q2: My internal standard (IS) response is stable, but the 10:0 PA analyte signal is suppressed by >50% in plasma samples. How do I fix this matrix effect?

Diagnosis: You are experiencing co-elution with endogenous phospholipids , likely Phosphatidylcholines (PCs) or Lysophosphatidylcholines (LPCs). The Mechanism: 10:0 PA is a short-chain lipid. In Reversed-Phase LC (RPLC), it elutes early, often in the "dump" zone where salts and highly polar matrix components elute. In biological matrices, high-abundance PCs (16:0, 18:0) compete for charge in the ESI droplet, causing ion suppression.

The Solution:

  • Chromatographic Separation (HILIC vs. RPLC):

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography separates lipids by headgroup class. PA will elute in a distinct window separate from PCs and neutral lipids, moving the analyte out of the suppression zone.

  • Extraction Optimization:

    • Acidification is Mandatory: PA is anionic. You must acidify your sample (pH < 3) during extraction to protonate the phosphate group (suppressing the charge). This drives the PA into the organic phase. Without acid, PA remains in the aqueous phase or interface, leading to massive recovery loss.

Q3: Which extraction method yields the cleanest baseline for PA analysis?

Recommendation: Acidified Methyl-tert-butyl ether (MTBE) extraction.

  • Why? Traditional Bligh-Dyer (Chloroform/Methanol) creates a bottom organic layer, making it difficult to aspirate without contaminating the tip with the protein/matrix interface.

  • The MTBE Advantage: The organic phase is on top. This allows for easy automation and cleaner recovery.

  • Crucial Step: Add 0.1% Formic Acid or dilute HCl to the methanol step to ensure PA recovery.

Part 2: The "Golden Standard" Experimental Protocol

Objective: Quantitation of 10:0 PA in Human Plasma (Range: 1–1000 ng/mL).

Sample Preparation (Acidified MTBE Method)
  • Step 1: Aliquot 50 µL of plasma into a glass vial (Plastic absorbs lipids; use glass).

  • Step 2: Add 10 µL of Internal Standard (e.g., 17:0 PA or 10:0 PA-d5 if available).

  • Step 3: Add 200 µL of Ice-Cold Methanol containing 2% Formic Acid . Vortex for 30s. (Acidification protonates PA).

  • Step 4: Add 600 µL of MTBE (Methyl-tert-butyl ether). Vortex for 1 hour at room temperature.

  • Step 5: Add 150 µL of MS-grade water to induce phase separation. Centrifuge at 3,000 x g for 10 min.

  • Step 6: Transfer the upper organic layer to a fresh glass vial.

  • Step 7: Evaporate to dryness under Nitrogen at 35°C.

  • Step 8: Reconstitute in 100 µL of Methanol:Acetonitrile (50:50) .

LC-MS/MS Conditions
  • Column: BEH Amide HILIC Column (2.1 x 100 mm, 1.7 µm) OR C18 with Medronic Acid.

    • Note: HILIC is preferred for class separation. If using C18, ensure Medronic Acid is in Mobile Phase A.

  • Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide (pH 9.0).

  • Mobile Phase B: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide.

    • Why High pH? For Negative Mode ESI, high pH ensures PA is fully deprotonated ([M-H]-), improving ionization efficiency.

  • Flow Rate: 0.3 mL/min.

  • MS Polarity: Negative ESI ([M-H]-).

MRM Transitions (10:0 PA)
AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Note
10:0 PA 479.3 153.0 5035Specific Glycerophosphate fragment
10:0 PA (Qual)479.379.05050Phosphate ion (Less specific)
10:0 PA (Qual 2)479.3171.15030Fatty Acid Chain (Decanoate)

Part 3: Visual Workflows

Figure 1: Matrix Effect Decision Tree

Caption: A logical flowchart for diagnosing and resolving matrix effects in anionic lipid analysis.

MatrixEffectTroubleshooting Start Start: Low/Variable Signal for 10:0 PA CheckIS Check Internal Standard (IS) Response Start->CheckIS IS_Stable IS Response Stable Analyte Variable CheckIS->IS_Stable Yes IS_Variable IS Response Variable/Suppressed CheckIS->IS_Variable No Adsorption Issue: Metal Adsorption (Loss of Analyte) IS_Stable->Adsorption MatrixSuppression Issue: Matrix Suppression (Co-elution) IS_Variable->MatrixSuppression Sol_Adsorption Solution: 1. Add 5µM Medronic Acid 2. Use PEEK-lined Column Adsorption->Sol_Adsorption CheckRT Check Retention Time (RT) MatrixSuppression->CheckRT EarlyElution RT < 2 min (Void Volume) CheckRT->EarlyElution Yes CoElution Co-elution with PCs CheckRT->CoElution No Sol_HILIC Solution: Switch to HILIC (Separates by Class) EarlyElution->Sol_HILIC Sol_Extract Solution: Acidified MTBE Ext. (Removes Phospholipids) CoElution->Sol_Extract

Figure 2: Optimized Extraction Workflow (Acidified MTBE)

Caption: Step-by-step extraction protocol designed to maximize PA recovery and minimize phospholipid interference.

ExtractionWorkflow Sample Plasma Sample (50 µL) Acidify Acidification (MeOH + 2% Formic Acid) Protonates PA Sample->Acidify Step 1 Extract Extraction (Add MTBE) Vortex 1 hr Acidify->Extract Step 2 PhaseSep Phase Separation (Add Water -> Spin) Organic Layer on TOP Extract->PhaseSep Step 3 Dry Evaporation (N2 at 35°C) PhaseSep->Dry Step 4 (Top Layer) Recon Reconstitution (MeOH:ACN 50:50) Dry->Recon Step 5

References

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry.

  • Ovčačíková, M., et al. (2016). Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry. Journal of Chromatography A.

  • Hsiao, J. J., et al. (2010). Strategies for reducing phospholipid-based matrix effects in LC-ESI-MS bioanalysis. Journal of Chromatography B.

  • Wujcic, E. K., et al. (2015). Matrix Effects in LC-MS/MS Analysis of Small Molecules. InTechOpen.

  • Agilent Technologies. (2022). Application of Hybrid Surface Technology for Improving Sensitivity and Peak Shape of Phosphorylated Lipids. Agilent Application Notes.

Strategies for long-term storage of 1,2-Didecanoyl-sn-glycero-3-phosphate powder vs solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the handling and storage of 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) .

As a Senior Application Scientist, I have structured this content to address the specific physicochemical properties of short-chain, saturated anionic lipids. 10:0 PA presents unique challenges: its short fatty acid chains (decanoic acid) increase its water solubility compared to long-chain analogs, making it exceptionally hygroscopic and prone to rapid hydrolysis if mishandled.

Technical Support Center: 10:0 PA Storage & Handling

Executive Summary: The Golden Rules
  • Hydrolysis is the Enemy: The phosphate ester bond is acid/base labile. Never store 10:0 PA in aqueous buffers for more than 24 hours.

  • Glass Only: Phosphatidic acid (PA) adheres aggressively to polypropylene and polyethylene. Always use glass vials with Teflon-lined caps.[1]

  • Temperature Discipline: Powder is stable at -20°C. Solutions must be stored at -20°C to -80°C under inert gas.

  • Hygroscopicity: 10:0 PA sodium salt is extremely hygroscopic. Opening a cold vial in humid air will turn the powder into a sticky gum within seconds.

Part 1: Powder Storage (Long-Term Archival)

Status: Recommended for storage > 1 month. Stability: > 2 years if kept dry and frozen.

Protocol:

  • Container: Use the original amber glass vial with a Teflon-lined screw cap.

  • Environment: Store at -20°C .

  • Desiccation: Place the vials inside a secondary container (e.g., a larger jar) containing desiccant packets (silica gel) to create a micro-environment of low humidity.

Critical Handling Step (The "Warm-Up"): Before opening the vial, you must allow it to equilibrate to room temperature for at least 30 minutes inside a desiccator.

  • Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the lipid. This water initiates hydrolysis, degrading PA into Lysophosphatidic Acid (LPA) and fatty acids.

Part 2: Solution Storage (Active Working Stocks)

Status: Recommended for regular use (weekly/monthly). Stability: 6–12 months if handled correctly.

Solvent System Selection: Unlike neutral lipids (PC/PE), 10:0 PA is an anionic salt. It does not dissolve well in pure chloroform.

  • Recommended Solvent: Chloroform : Methanol (2:1 v/v) .

  • Mechanism:[2] Methanol solvates the polar phosphate headgroup, while chloroform solvates the decanoyl chains.

Storage Protocol:

  • Concentration: Prepare stocks at 10 mg/mL . Lower concentrations (e.g., <1 mg/mL) are more susceptible to surface adsorption losses.

  • Vialing: Transfer to amber glass vials with Teflon-lined caps .

  • Inert Atmosphere: Gently stream Argon or Nitrogen gas over the solution for 30 seconds to displace oxygen before capping.

  • Sealing: Wrap the cap tightly with Parafilm to retard solvent evaporation.

  • Temperature: Store at -20°C .

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision matrix for handling 10:0 PA upon receipt.

StorageWorkflow Receipt Receipt of 10:0 PA (Dry Ice Shipment) Decision Intended Usage Timeframe? Receipt->Decision LongTerm Long-Term Storage (> 1 Month) Decision->LongTerm Archive ShortTerm Active Use (< 1 Month) Decision->ShortTerm Immediate PowderStore Keep as Powder Store at -20°C Secondary Desiccation Container LongTerm->PowderStore WarmUp CRITICAL: Warm to RT (30 mins) before opening PowderStore->WarmUp When needed Reconstitute Reconstitute Solvent: CHCl3:MeOH (2:1) WarmUp->Reconstitute ShortTerm->Reconstitute Aliquot Aliquot into Glass Vials (Teflon-lined caps) Reconstitute->Aliquot GasPurge Overlay with Argon/N2 Seal with Parafilm Aliquot->GasPurge SolStore Store Solution at -20°C GasPurge->SolStore Experiment Experimental Use SolStore->Experiment

Caption: Workflow for maximizing lipid stability. Note the critical warm-up step for powders to prevent moisture-induced hydrolysis.

Part 4: Troubleshooting & FAQs

Q1: I opened my vial of 10:0 PA powder and it looks like a sticky gum. Is it ruined?

  • Diagnosis: This is "deliquescence." You likely opened a cold vial in a humid room. The lipid absorbed atmospheric water.

  • Solution: It is not necessarily ruined, but hydrolysis has begun.

    • Immediate Action: Dissolve the entire gum in Chloroform:Methanol (2:1).

    • Verification: Run a Thin Layer Chromatography (TLC) plate (System: Chloroform/Methanol/Water 65:25:4). If you see a second spot below the PA (Lyso-PA), the sample is degraded.

Q2: Can I store 10:0 PA in PBS or water for liposome preparation?

  • Answer: No.

  • Reasoning: In aqueous suspension, PA is thermodynamically unstable over time. The ester bonds at the sn-1 and sn-2 positions will hydrolyze.

  • Protocol: Prepare liposomes fresh. If you must store aqueous suspensions, keep them at 4°C for no more than 2-3 days. Never freeze aqueous liposomes unless cryoprotectants (sucrose/trehalose) are present, as ice crystals rupture the membrane.

Q3: My solution has a white precipitate at the bottom. What happened?

  • Diagnosis:

    • Evaporation: Chloroform evaporated, leaving the less volatile Methanol. PA is less soluble in pure Methanol.

    • Solvent Mismatch: You used pure Chloroform. 10:0 PA (Sodium Salt) requires polarity to dissolve.

  • Fix: Add a small volume of Methanol or Chloroform to restore the 2:1 ratio and sonicate in a bath sonicator at 30°C until clear. Check lipid concentration before use.

Q4: Can I use plastic pipette tips?

  • Answer: For brief transfers (seconds), standard polypropylene tips are acceptable. However, never store the lipid in plastic tubes (Eppendorf/Falcon). PA will partition into the plastic wall, significantly altering the effective concentration of your stock.

Summary Data Table: Storage Conditions

ParameterPowder (Archive)Solution (Working Stock)Aqueous (Liposomes)
Temperature -20°C-20°C4°C (Do not freeze)
Container Amber Glass (Teflon Cap)Amber Glass (Teflon Cap)Plastic allowed (Short term)
Solvent/State Dry SolidChloroform:Methanol (2:1)PBS / Water
Stability > 2 Years6–12 Months< 48 Hours
Major Risk Moisture uptake (Hygroscopic)Solvent evaporationHydrolysis

References

  • Kooijman, E. E., et al. (2009). What makes the bioactive lipids phosphatidic acid and lysophosphatidic acid so special? Biochemistry.[3][4][5][6] (Discusses the ionization and hydrogen bonding properties of PA).

Sources

Correcting for isotopic overlap in 1,2-Didecanoyl-sn-glycero-3-phosphate mass spectra

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized . It addresses the specific challenges of correcting isotopic overlap for 1,2-Didecanoyl-sn-glycero-3-phosphate (PA(10:0/10:0)) , a critical Internal Standard (IS) in mass spectrometry-based lipidomics.

Topic: Isotopic Correction for PA(10:0/10:0) Mass Spectra[1][2][3][4][5][6][7][8]

Welcome to the Advanced Support Module. This guide is designed for analytical chemists and lipidomics researchers encountering quantification errors or spectral anomalies with 1,2-Didecanoyl-sn-glycero-3-phosphate (PA(10:0/10:0)). As a synthetic lipid often used as an internal standard due to its absence in most mammalian tissues, accurate signal processing of PA(10:0/10:0) is the baseline for the validity of your entire dataset.

Part 1: Theoretical Foundation (FAQ)

Q1: Why is isotopic correction critical for PA(10:0/10:0) when it is just an internal standard?

Answer: While PA(10:0/10:0) is an internal standard, it is not immune to physics. You must correct for Type I Isotopic Overlap (Natural Abundance) for two reasons:

  • Quantification Accuracy: If you integrate the monoisotopic peak (M) for the analyte but the total ion cluster for the IS (or vice versa), your ratios will be skewed by approximately 25-30%.

  • Spectral Bleed (Type II Overlap): If PA(10:0/10:0) is added at high concentrations (typical for an IS), its M+2 isotope can "bleed" into the quantification window of low-abundance endogenous lipids with a mass of ~481 Da (e.g., specific Lyso-PEs or Lyso-PCs fragments).

Q2: What is the exact isotopic distribution I should expect?

Answer: The molecular formula for the neutral PA(10:0/10:[1]0) molecule is C₂₃H₄₅O₈P . In negative ion mode ESI (Electrospray Ionization), we detect the deprotonated ion [M-H]⁻ , which corresponds to C₂₃H₄₄O₈P .

Due to the natural abundance of Carbon-13 (1.1%), the signal is distributed across multiple peaks.

Table 1: Theoretical Isotope Distribution for [M-H]⁻ (C₂₃H₄₄O₈P)

IsotopeMass (Da)Approx.[2][3] Relative Abundance*Origin
M (Monoisotopic) 479.277 100% All ¹²C, ¹⁶O, ¹H
M + 1 480.280~25.3%One ¹³C atom
M + 2 481.283~3.5%Two ¹³C atoms (or one ¹⁸O)

> Note: Abundances are normalized to the monoisotopic peak. Calculated via binomial expansion:


.

Part 2: Troubleshooting Workflow (The Protocol)

This workflow utilizes the Han & Gross logic for deisotoping, adapted for single-species verification.

Phase A: Signal Validation

Objective: Ensure the signal at m/z 479.277 is actually PA(10:0/10:0) and not a contaminant.

  • Check the Blank: Inject a solvent blank.

    • Result: If you see a peak at m/z 479.277 > 1% of your IS intensity, you have carryover or plasticizer contamination . Common plasticizers (phthalates) often appear in the m/z 300–500 range.

  • Check the M+1/M Ratio:

    • Calculate:

      
      .
      
    • Pass Criteria: The result should be 0.25 ± 0.03 .

    • Fail: If the ratio is > 0.30, you have a co-eluting impurity (Type II overlap) hiding under the M+1 peak.

Phase B: The Deisotoping Algorithm

Objective: Remove the isotopic contribution of PA(10:0/10:0) from the spectrum to prevent it from interfering with other analytes.

Step 1: Calculate Theoretical Contribution Using the carbon count (


) and Carbon-13 natural abundance (

):


Step 2: Subtraction (Deisotoping) If you are scanning for an analyte at m/z 480.28 (e.g., a rare Lyso-lipid), you must subtract the PA(10:0/10:0) contribution:



Step 3: Verification If


, your resolution is likely too low, causing peak merging, or the PA(10:0/10:0) concentration is suppressing the analyte signal.

Part 3: Visualization of the Correction Logic

The following diagram illustrates the decision tree for correcting PA(10:0/10:0) spectra.[2][4][5][3][6][7][1][8]

LipidCorrection Start Raw Mass Spectrum (Focus: m/z 479.2 - 482.0) PeakPick Peak Picking Identify M (479.277) Start->PeakPick CheckBlank Is M present in Blank? PeakPick->CheckBlank Contam STOP: System Contamination (Plasticizers/Carryover) CheckBlank->Contam Yes CalcRatio Calculate Observed Ratio R = (M+1) / M CheckBlank->CalcRatio No TheoryCheck Is R ≈ 0.25? CalcRatio->TheoryCheck Impurity WARNING: Isobaric Interference (Co-eluting species at M+1) TheoryCheck->Impurity No (>0.30) Deisotope Apply Type I Correction Subtract Theoretical M+1/M+2 TheoryCheck->Deisotope Yes (0.22-0.28) Quant Proceed to Quantification Use Corrected Monoisotopic Area Deisotope->Quant

Caption: Logical workflow for validating and deisotoping PA(10:0/10:0) mass spectral data.

Part 4: Advanced Troubleshooting (Scenario-Based)

Scenario 1: "My corrected intensity is negative."

Cause: This occurs when the theoretical isotope distribution is subtracted from a noise signal. Fix:

  • Check the S/N ratio of the Monoisotopic peak. If S/N < 10, deisotoping is statistically invalid.

  • Verify the Resolution (R) . At low resolution (e.g., Triple Quad in unit resolution), the M+1 peak may merge with the M peak of a neighboring isobar. Ensure your integration window is narrow (e.g., 0.5 Da).

Scenario 2: "I see a split peak at M+2."

Cause: This is a classic Type II Overlap . Explanation: PA(10:0/10:0) has an M+2 at m/z ~481.28. If your sample contains a lipid with one additional double bond and 2 fewer hydrogens relative to a heavier species, or a specific Lyso-PE, it might appear at m/z ~481.30. Fix: High-Resolution MS (Orbitrap/TOF) with R > 100,000 is required to resolve these peaks. If using a Triple Quad, you must rely on chromatographic separation.

Scenario 3: Adduct Confusion

Cause: In negative mode, PA forms [M-H]⁻. However, if you use chlorinated solvents (DCM/Chloroform), you may see [M+Cl]⁻ adducts of lighter species appearing in the PA window. Fix: PA(10:0/10:0) [M-H]⁻ is m/z 479.27. Check for a peak at m/z 443. If present, the peak at 479 might be [443 + Cl(35)]⁻.

References

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples.[9] Mass Spectrometry Reviews.

    • Source:

  • LIPID MAPS® Structure Database.

    • Source:(Note: Link directs to general search; search LMGP02010052 for specific entry).

  • Liebisch, G., et al. (2021). Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry. Journal of Lipid Research.

    • Source:

  • Scientific Instrument Services.

    • Source:

Sources

Validation & Comparative

Comparing membrane rigidity of 1,2-Didecanoyl-sn-glycero-3-phosphate vs 1,2-Dipalmitoyl-sn-glycero-3-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of the membrane rigidity properties of 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) versus 1,2-Dipalmitoyl-sn-glycero-3-phosphate (16:0 PA) . It is designed for researchers formulating liposomes, studying lipid-protein interactions, or developing lipid nanoparticles (LNPs).

Executive Summary: The Chain Length Imperative

The primary differentiator between these two lipids is the acyl chain length (10 carbons vs. 16 carbons). This structural difference dictates a massive shift in the Phase Transition Temperature (


) , which is the thermodynamic switch between a rigid "gel" state and a fluid "liquid-crystalline" state.
  • 1,2-Dipalmitoyl-sn-glycero-3-phosphate (DPPA): High

    
     (~67°C). At physiological temperature (37°C), it forms a rigid, solid-ordered gel phase . It is used to stabilize membranes and reduce permeability.
    
  • 1,2-Didecanoyl-sn-glycero-3-phosphate (DDPA): Low

    
     (<30°C). At physiological temperature (37°C), it exists in a fluid, liquid-disordered phase . It is used to introduce flexibility, curvature, or permeability into a bilayer.
    
Quick Comparison Table
Feature1,2-Didecanoyl-sn-glycero-3-phosphate (DDPA) 1,2-Dipalmitoyl-sn-glycero-3-phosphate (DPPA)
Acyl Chain 10:0 (Decanoic Acid)16:0 (Palmitic Acid)
Molecular Weight ~502.5 Da (Na salt)~670.9 Da (Na salt)
Phase Transition (

)
< 30°C (Fluid at Body Temp)~67°C (Rigid at Body Temp)
State at 37°C Liquid-Crystalline (

)
Gel Phase (

)
Membrane Effect Increases fluidity, permeability, and curvature.Increases rigidity, stability, and impermeability.
Primary Application Permeability enhancers, short-chain signaling models.Stable liposomes, rigid domains, blocking leakage.

Thermodynamic Mechanics: Why Chain Length Matters

The rigidity of a lipid bilayer is governed by Van der Waals interactions between the hydrophobic acyl tails.

The Physics of Packing
  • DPPA (16 Carbons): The longer hydrocarbon chains provide a large surface area for hydrophobic interaction. This requires significant thermal energy to disrupt, resulting in a high

    
     (67°C). Below this temperature, the chains are tightly packed and tilted (Gel Phase), restricting lateral diffusion.
    
  • DDPA (10 Carbons): The short chains have minimal Van der Waals attraction. The thermal energy at room temperature is sufficient to overcome these forces, keeping the lipid in a fluid state.

Visualizing the Phase Behavior

LipidPhaseBehavior cluster_legend State at 37°C Temp Temperature Scale LowT Low Temp (< 20°C) PhysT Physiological Temp (37°C) HighT High Temp (> 70°C) DDPA DDPA (10:0) Tm < 30°C DDPA->LowT Gel Phase DDPA->PhysT Fluid Phase (Liquid Crystal) DPPA DPPA (16:0) Tm ≈ 67°C DPPA->PhysT Gel Phase (Rigid) DPPA->HighT Fluid Phase Fluid Fluid / Flexible Rigid Rigid / Solid

Figure 1: Phase behavior of DDPA vs. DPPA relative to physiological temperature. Green indicates a fluid state; Blue indicates a rigid state.

Experimental Validation Protocols

To empirically verify the rigidity differences between DDPA and DPPA, two standard assays are recommended: Differential Scanning Calorimetry (DSC) for thermodynamics and Fluorescence Anisotropy for mechanical fluidity.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the exact


 and Enthalpy of transition (

).

Materials:

  • Lipids: DDPA and DPPA (powder form).

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4 (Note: pH is critical; PA ionization state alters

    
    ).
    
  • Instrument: Microcal VP-DSC or Nano DSC.

Workflow:

  • Hydration: Dissolve lipid in chloroform, dry under nitrogen to form a thin film. Hydrate with buffer to 1-2 mg/mL concentration.

  • Cycling: Heat and cool the sample 3 times (e.g., 10°C to 80°C) to ensure equilibrium.

  • Measurement: Scan at a rate of 1°C/min.

  • Analysis:

    • DPPA: Look for a sharp endothermic peak at ~67°C .

    • DDPA: Look for a transition peak likely below 30°C (referencing DLPA 12:0

      
       of 31°C).
      
Protocol B: DPH Fluorescence Anisotropy

Objective: Measure membrane "micro-viscosity" or rotational freedom at 37°C.

Mechanism: The dye DPH (1,6-diphenyl-1,3,5-hexatriene) inserts into the hydrophobic core. In a rigid membrane (DPPA), it cannot rotate, yielding high anisotropy . In a fluid membrane (DDPA), it tumbles freely, yielding low anisotropy .

Step-by-Step Protocol:

  • Preparation: Prepare Large Unilamellar Vesicles (LUVs) of DDPA and DPPA via extrusion (100 nm).

  • Labeling: Add DPH (dissolved in THF) to the lipid suspension at a molar ratio of 1:250 (Dye:Lipid). Incubate for 30 min at 45°C (above DDPA

    
    , below DPPA 
    
    
    
    , but sufficient for insertion).
  • Measurement:

    • Excitation: 360 nm | Emission: 430 nm.

    • Measure vertical (

      
      ) and horizontal (
      
      
      
      ) intensity.
  • Calculation:

    
    
    (Where G is the instrument correction factor).
    

Expected Results at 37°C:

LipidExpected Anisotropy (

)
Interpretation
DPPA > 0.25 Highly ordered, restricted rotation (Gel Phase).
DDPA < 0.15 Disordered, rapid rotation (Fluid Phase).

Applications & Strategic Selection

When to choose DPPA (16:0)
  • Drug Delivery Stability: If you are designing a liposome that must survive the bloodstream without leaking its payload, DPPA is the choice. Its high rigidity prevents serum proteins from destabilizing the bilayer.

  • Rigid Domains: Use DPPA to create "rafts" or rigid domains within a fluid membrane to study protein segregation.

When to choose DDPA (10:0)
  • Permeability Enhancers: DDPA's short chains perturb the packing of longer lipids. Adding DDPA to a DPPC formulation will lower the overall

    
     and increase permeability, useful for triggering drug release.
    
  • Curvature Induction: The smaller hydrophobic volume of DDPA relative to its headgroup (cone shape) can induce positive curvature, facilitating fusion or micelle formation.

References

  • Avanti Polar Lipids.12:0 PA (DLPA) Product Data. (Establishes homologous series trend: DLPA

    
     = 31°C). Link
    
  • Cayman Chemical. 1,2-Dipalmitoyl-sn-glycero-3-PA (DPPA) Product Information. (Confirms DPPA structure and CAS 169051-60-9). Link

  • Blume, A. (1979). "A comparative study of the phase transitions of phospholipid bilayers and monolayers." Biochimica et Biophysica Acta (BBA).[1] (Foundational data on PA lipid phase transitions).

  • Kooijman, E.E., et al. (2005).[2] "What makes the bioactive lipids phosphatidic acid and lysophosphatidic acid so special?" Biochemistry. (Discusses the ionization and headgroup properties of PA lipids). Link

  • Marsh, D. (2013). Handbook of Lipid Bilayers. CRC Press.
Experimental Workflow Visualization

DSC_Protocol Start Start: Lipid Powder (DDPA or DPPA) Step1 1. Solubilize in Chloroform (Create homogeneous mix) Start->Step1 Step2 2. Dry under N2 Gas (Form Lipid Film) Step1->Step2 Step3 3. Hydrate with Buffer (> Tm of lipid, vortex) Step2->Step3 Step4 4. Extrusion / Sonication (Create LUVs/SUVs) Step3->Step4 Branch Select Assay Step4->Branch DSC DSC Analysis (Heat 10-80°C) Branch->DSC Anisotropy DPH Anisotropy (Measure @ 37°C) Branch->Anisotropy Result1 Result: Tm Peak DPPA: ~67°C DDPA: <30°C DSC->Result1 Result2 Result: Rigidity (r) DPPA: High DDPA: Low Anisotropy->Result2

Figure 2: Workflow for preparing and characterizing lipid rigidity via DSC and Fluorescence Anisotropy.

Sources

A Senior Scientist's Guide to NMR Spectral Validation for 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the chemical purity of lipid excipients is not a trivial detail—it is the bedrock of reproducible and reliable results. In fields ranging from nanoparticle drug delivery systems to fundamental cell membrane research, the presence of even minor impurities can drastically alter physicochemical properties and biological outcomes. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA), a key phosphatidic acid.

Our primary focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, a uniquely powerful tool for providing unambiguous structural confirmation and quantitative purity assessment in a single, non-destructive analysis.[1][2] We will explore the causality behind experimental choices, present detailed protocols, and objectively compare NMR's performance against established chromatographic alternatives.

Part 1: The Definitive Answer: Purity Assessment by ¹H and ³¹P NMR Spectroscopy

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules. Its power lies in its ability to probe the chemical environment of specific atomic nuclei, such as protons (¹H) and phosphorus (³¹P), providing a detailed molecular fingerprint. For a phospholipid like 10:0 PA, this dual-probe approach is exceptionally informative.

  • ¹H NMR provides a comprehensive map of all hydrogen atoms in the molecule. By analyzing the chemical shift, splitting pattern, and integral (the area under the peak), we can confirm the presence of the glycerol backbone, the two decanoyl fatty acid chains, and their correct esterification. Crucially, it allows for the detection of organic impurities, such as residual solvents or side-products from synthesis.

  • ³¹P NMR is highly specific to the phosphate headgroup.[3] Since each class of phospholipid has a characteristic ³¹P chemical shift, this technique offers a rapid and unequivocal method to identify and quantify phosphorus-containing impurities, such as lysophospholipids or other phospholipid classes.[4][5]

Molecular Structure of 1,2-Didecanoyl-sn-glycero-3-phosphate

To interpret the NMR data, we must first understand the molecule's structure. 10:0 PA consists of a stereospecific sn-glycerol backbone, esterified at the sn-1 and sn-2 positions with C10:0 (decanoyl) fatty acids, and at the sn-3 position with a phosphate group.

cluster_glycerol sn-Glycerol Backbone cluster_acyl1 sn-1 Acyl Chain (C10:0) cluster_acyl2 sn-2 Acyl Chain (C10:0) cluster_phosphate sn-3 Phosphate g1 CH₂-O- a1 C(=O)-(CH₂)₈-CH₃ g1->a1 g2 CH-O- a2 C(=O)-(CH₂)₈-CH₃ g2->a2 g3 CH₂-O- p P(=O)(OH)₂ g3->p

Caption: Molecular structure of 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA).

Experimental Workflow: A Self-Validating Protocol

The quality of NMR data is directly dependent on rigorous sample preparation and correctly set acquisition parameters. The following workflow is designed to produce high-quality, quantifiable data.

G prep 1. Sample Preparation dissolve 2. Dissolution Dissolve 5-10 mg of 10:0 PA in CDCl₃:CD₃OD mixture. prep->dissolve standard 3. Add Standard Add a known quantity of an internal standard (e.g., TMS). dissolve->standard transfer 4. Transfer Transfer solution to a 5 mm NMR tube. standard->transfer acquire_h1 5a. Acquire ¹H NMR (e.g., 400 MHz, 16 scans) transfer->acquire_h1 acquire_p31 5b. Acquire ³¹P NMR (e.g., 162 MHz, 128 scans) transfer->acquire_p31 process 6. Data Processing Fourier transform, phase correction, and baseline correction. acquire_h1->process acquire_p31->process analyze 7. Spectral Analysis Integration, chemical shift assignment, and purity calculation. process->analyze

Caption: Experimental workflow for NMR-based purity validation of 10:0 PA.

Detailed Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of the 10:0 PA sample into a clean glass vial. Precision is key for quantitative analysis.

  • Solvent Selection & Dissolution: Lipids require a solvent system that can disrupt aggregation and provide a clear solution. A mixture of deuterated chloroform and deuterated methanol (e.g., 2:1 CDCl₃:CD₃OD) is typically effective.[5][6] Add approximately 0.7 mL of the solvent mixture to the vial.

  • Internal Standard: For quantitative ¹H NMR, an internal standard is not always necessary if assessing relative purity, but it is best practice. Tetramethylsilane (TMS) is often included in the deuterated solvent by the manufacturer and serves as the 0 ppm reference.

  • Homogenization: Gently vortex or sonicate the sample until fully dissolved. The solution should be completely clear. Insoluble particulates must be filtered to prevent distortion of the magnetic field, which would degrade spectral quality.[7]

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. A sufficient number of scans (e.g., 16-64) should be used to achieve a good signal-to-noise ratio.

    • ³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. A higher number of scans (e.g., 128-256) is typically needed due to the lower sensitivity of the ³¹P nucleus compared to ¹H.[1]

Data Interpretation: Decoding the Spectra

¹H NMR Spectrum Analysis

A high-purity sample of 10:0 PA will exhibit characteristic signals corresponding to its molecular structure. The integral of these signals should correspond to the number of protons they represent.

Assignment Approx. Chemical Shift (δ, ppm) Multiplicity Integration (Relative)
Terminal Methyl (-CH₃)0.88Triplet (t)6H
Acyl Chain Methylene (-(CH₂)₇-)1.27Multiplet (m)28H
Methylene β to C=O (-CH₂-CH₂-C=O)1.62Multiplet (m)4H
Methylene α to C=O (-CH₂-C=O)2.33Multiplet (m)4H
sn-3 Glycerol Protons (-CH₂-O-P)~4.0Multiplet (m)2H
sn-1 Glycerol Protons (-CH₂-O-C=O)~4.2-4.4Multiplet (m)2H
sn-2 Glycerol Proton (-CH-O-C=O)~5.25Multiplet (m)1H

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Purity Validation via ¹H NMR:

  • Structural Confirmation: Verify that all expected peaks are present with the correct chemical shift, multiplicity, and relative integration.

  • Impurity Detection: Look for unexpected peaks. For example, a sharp singlet around 2.1 ppm could indicate residual acetone, while a broad peak around 12 ppm might suggest the presence of free carboxylic acids.

  • Quantitative Assessment: Purity can be calculated by comparing the integral of a well-resolved lipid peak (e.g., the sn-2 glycerol proton at ~5.25 ppm) to the integral of a certified internal standard of known concentration.

³¹P NMR Spectrum Analysis

The ³¹P NMR spectrum provides a clean and direct assessment of phosphorus-containing species. For 10:0 PA, a single peak is expected.

  • Expected Signal: A pure sample of 10:0 PA should show a single, sharp peak around +0.5 to +1.5 ppm .

  • Impurity Identification: The presence of other phospholipid species will result in distinct peaks at different chemical shifts, allowing for their identification and quantification.

Phospholipid Class Approx. ³¹P Chemical Shift (δ, ppm)
Phosphatidic Acid (PA) +0.5 to +1.5
Phosphatidylcholine (PC)-0.8 to -0.2
Phosphatidylethanolamine (PE)+0.2 to +0.8
Phosphatidylserine (PS)+0.2 to +0.8
Lysophosphatidic Acid (LPA)+1.0 to +2.0
Lysophosphatidylcholine (LPC)+0.2 to +0.8

Note: Shifts are relative to an external standard of 85% H₃PO₄ at 0 ppm.

The molar percentage of an impurity can be calculated directly from the relative integrals of the peaks in the ³¹P NMR spectrum, providing a highly accurate purity value.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While NMR is unparalleled for structural verification, other techniques are prevalent in lipid analysis. Understanding their strengths and weaknesses is crucial for selecting the right tool for the job.

High-Performance Liquid Chromatography with Charged Aerosol Detector (HPLC-CAD)

HPLC-CAD is a powerful quantitative tool. It separates lipid classes on a chromatographic column (typically normal-phase) and uses a detector that provides a near-uniform response for non-volatile compounds, irrespective of their chromophores.[8]

  • Strengths: Excellent for quantifying different lipid classes within a mixture.[9] It offers high sensitivity (low nanogram levels) and precision.[10]

  • Weaknesses: Provides no direct structural information. Co-elution of impurities can lead to inaccurate quantification. The response is not truly universal and can be affected by mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[11] It is the cornerstone of modern lipidomics.[12]

  • Strengths: Unmatched sensitivity and selectivity, capable of identifying and quantifying hundreds of individual lipid species in a single run.[13][14] It is the best method for detecting trace-level impurities.

  • Weaknesses: Can suffer from ion suppression effects, where the presence of a high-concentration species can mask the signal of a lower-concentration one. Quantification can be complex and often requires expensive, isotopically labeled internal standards for each lipid class.

Thin-Layer Chromatography (TLC)

TLC is a classic, cost-effective method for separating lipids based on polarity using a stationary phase (like silica gel) and a mobile phase.[15]

  • Strengths: Simple, rapid, and inexpensive, making it ideal for quick screening of reaction progress or for checking for the presence of major impurity classes.

  • Weaknesses: Primarily a qualitative or semi-quantitative technique. It has much lower resolution compared to HPLC and is not suitable for accurate purity determination of highly pure compounds.[16]

Objective Comparison of Analytical Techniques
Parameter NMR (¹H & ³¹P) HPLC-CAD LC-MS TLC
Structural Information Excellent (unambiguous)NoneGood (via fragmentation)None
Quantitative Accuracy Excellent (with standard)Very GoodGood (requires specific standards)Poor (Semi-quantitative)
Purity Assessment Excellent (direct)Good (indirect)Excellent (for trace levels)Fair (for major impurities)
Sensitivity Moderate (mg scale)High (ng scale)Very High (pg-fg scale)Low (µg scale)
Throughput ModerateHighModerate-HighVery High
Cost & Complexity HighModerateHighLow
Sample Destruction NoYesYesYes

Part 3: Final Recommendations: An Integrated Approach to Purity Validation

No single technique can answer every question. As a Senior Application Scientist, I advocate for an integrated, phase-appropriate approach to analytical validation.

  • Primary Validation & Release: For definitive structural confirmation and lot-release purity assessment, ¹H and ³¹P NMR are indispensable. They provide the most reliable and direct evidence of identity and purity in a single set of experiments. The ability of ³¹P NMR to quickly quantify phosphorus-containing impurities is a significant advantage that no other technique can easily replicate.

  • Trace Impurity Profiling: For in-depth characterization, especially in a drug development context, LC-MS is the ideal complementary technique. Its superior sensitivity can identify and quantify trace-level impurities (e.g., oxidized lipids, isomers) that may be below the detection limit of NMR.

  • Routine In-Process Control: For rapid, qualitative checks during synthesis or formulation, TLC remains a valuable and cost-effective tool. HPLC-CAD can be used for more quantitative in-process checks where tracking the ratio of different lipid classes is important.

By leveraging the strengths of each method, researchers and developers can build a comprehensive and robust data package that ensures the quality, safety, and efficacy of their lipid-based systems. This self-validating system, grounded in the unambiguous structural data from NMR and complemented by high-sensitivity chromatography, represents the gold standard in the field.

References

  • Gil, M., Samino, S., Barrilero, R., & Correig, X. (2019). Lipid Profiling Using 1H NMR Spectroscopy. Methods in Molecular Biology, 2037, 35-47. [Link]

  • Gil, M., Samino, S., Barrilero, R., & Correig, X. (2019). Lipid Profiling Using 1H NMR Spectroscopy. Springer Nature Experiments. [Link]

  • Gil, M., Samino, S., Barrilero, R., & Correig, X. (2019). Lipid Profiling Using 1H NMR Spectroscopy. PubMed. [Link]

  • RockEDU Online. (n.d.). Thin Layer Chromatography (TLC) for the Separation of Lipids. Rockefeller University. [Link]

  • Sofikiti, N., et al. (2019). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. MDPI. [Link]

  • Zailer, E., et al. (2021). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. MDPI. [Link]

  • Taguchi, R., Nishijima, M., & Shimizu, T. (2007). Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics. PubMed. [Link]

  • Christie, W. W. (2019). Thin-Layer Chromatography of Lipids. AOCS. [Link]

  • Buré, C., Ayciriex, S., Testet, E., & Schmitter, J. M. (2013). A single run LC-MS/MS method for phospholipidomics. ResearchGate. [Link]

  • D'Archivio, M., et al. (2012). Separation and Quantification of Phospholipid and Neutral Lipid Classes by HPLC–CAD: Application to Egg Yolk Lipids. Taylor & Francis Online. [Link]

  • Buré, C., Ayciriex, S., Testet, E., & Schmitter, J. M. (2012). A single run LC-MS/MS method for phospholipidomics. PubMed. [Link]

  • Yilmaz, A., et al. (2022). Comparison of Lipid Measurements by Clinical Chemistry and NMR Spectroscopy. MDPI. [Link]

  • Unknown. (n.d.). LIPID COMPOSITION ANALYSIS BY THIN LAYER CHROMATOGRAPHY. SEAFDEC. [Link]

  • Agilent Technologies. (n.d.). Analysis of Lipids by HPLC-CAD. Agilent. [Link]

  • Wojas, A., et al. (2021). Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification. NIH. [Link]

  • Creative Biostructure. (n.d.). Using NMR to Study Lipid Structures in Biological Membranes. Creative Biostructure. [Link]

  • Taguchi, R., Nishijima, M., & Shimizu, T. (2007). Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics. Springer. [Link]

  • Li-Beisson, Y., & Nakamura, Y. (2016). Thin-Layer Chromatography. ResearchGate. [Link]

  • Moreau, R. A. (2006). The analysis of lipids via HPLC with a charged aerosol detector. PubMed. [Link]

  • Preetha, J., et al. (2017). NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements. JoVE. [Link]

  • University of Sheffield. (n.d.). How to make an NMR sample. The University of Sheffield. [Link]

  • FILAB. (n.d.). Analysis of lipid formulations by HPLC-CAD. FILAB. [Link]

  • Le, M. T. N., et al. (2021). Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy. PMC. [Link]

  • Chen, B. (2023). NMR Spectroscopy for Phospholipid Characterization. Spectroscopy. [Link]

  • Semproli, R., et al. (2024). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. MDPI. [Link]

  • Steelyard Analytics, Inc. (2019). Analysis of Phospholipids by NMR-Spectroscopy. Steelyard Analytics. [Link]

  • Meneses, P., & Navarro, J. N. (1988). Quantitative analysis of phospholipids by 31P-NMR. PubMed. [Link]

  • Nagana, T., et al. (2018). Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples. PubMed. [Link]

  • Avanti Polar Lipids. (n.d.). What Are The Differences Between (Advantages Of) Synthetic And Natural Phospholipids?. Avanti Polar Lipids. [Link]

  • van Hoogevest, P., & Wendel, A. (2014). The use of natural and synthetic phospholipids as pharmaceutical excipients. PMC. [Link]

  • Romanova, A., et al. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. MDPI. [Link]

  • Lopalco, A., et al. (2023). Recent Analytical Methodologies in Lipid Analysis. PMC. [Link]

  • Lipoid. (n.d.). Natural versus synthetic phospholipids. Lipoid. [Link]

  • Kikuchi, J., et al. (2017). Remarkable functions of sn-3 hydroxy and phosphocholine groups in 1,2-diacyl-sn-glycerolipids to induce clockwise (+)-helicity around the 1,2-diacyl moiety: Evidence from conformation analysis by 1H NMR spectroscopy. Beilstein Journals. [Link]

Sources

1,2-Didecanoyl-sn-glycero-3-phosphate vs natural phosphatidic acid extracts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,2-Didecanoyl-sn-glycero-3-phosphate vs. Natural Phosphatidic Acid Extracts

Executive Summary: The Fidelity vs. Utility Trade-off

For researchers investigating lipid signaling—specifically the mTORC1 pathway or Raf-1 recruitment—the choice between 1,2-Didecanoyl-sn-glycero-3-phosphate (DDPA) and Natural Phosphatidic Acid (Natural PA) represents a fundamental trade-off between experimental utility and biological fidelity.

  • Choose DDPA (Synthetic) when you need high solubility, cell permeability without transfection reagents, and precise molecular weight for mass spectrometry standards. It is the "High-Throughput Tool."

  • Choose Natural PA (Egg/Soy) when you require physiological membrane curvature, correct hydrophobic matching for protein binding (e.g., the mTOR FRB domain), and long-term metabolic tracking. It is the "Physiological Standard."

Part 1: Physicochemical Characterization

The distinct behaviors of these two reagents stem directly from their acyl chain architecture. Natural extracts are heterogeneous mixtures favoring long, unsaturated chains, while DDPA is a homogenous, short-chain synthetic.

Table 1: Comparative Physicochemical Properties
Feature1,2-Didecanoyl-sn-glycero-3-phosphate (DDPA)Natural Phosphatidic Acid (Egg/Soy Extract)
Molecular Structure Homogenous (C10:0 / C10:0)Heterogeneous (Mix of C16:0, C18:1, C18:2, etc.)
Molecular Weight ~522.5 g/mol (Free Acid)Average ~700–750 g/mol (Varies by batch)
Water Solubility High (Forms micelles/dispersions easily)Negligible (Requires extrusion/sonication)
CMC (Critical Micelle Conc.) ~mM range (High CMC due to short chains)~nM range (Very low; forms bilayers immediately)
Membrane Behavior Detergent-like at high conc.; alters curvature stressStabilizes bilayers; induces negative curvature (Type II lipid)
Cell Permeability Permeable (Flips across membranes easily)Impermeable (Requires carrier/liposome fusion)
Phase Transition (Tm) < 0°C (Fluid at Room Temp)Broad range (Fluid at physiological temp due to unsaturation)
The "Shape" Factor
  • Natural PA acts as a "Cone-shaped" lipid. Its small headgroup and bulky unsaturated tails create negative membrane curvature, which is critical for vesicle fusion and recruiting curvature-sensing proteins (e.g., Raf-1).

  • DDPA , with its short tails, has a less pronounced conical shape (closer to cylindrical or inverted cone depending on concentration). It may fail to induce the membrane stress required to activate specific mechanosensitive signaling nodes.

Part 2: Biological Performance & Signaling[1][2][3]

The most critical application for PA is the activation of mTORC1 (mechanistic Target of Rapamycin Complex 1). The interaction is stereospecific and hydrophobic.

Mechanism of Action: The Hydrophobic Pocket

Research indicates that the FRB domain of mTOR contains a hydrophobic pocket that specifically binds PA.

  • Natural PA (Winner): The presence of at least one unsaturated fatty acid (e.g., 18:1) creates a "kinked" or "bent" conformation that fits perfectly into the mTOR FRB domain, displacing the inhibitory FKBP38.

  • DDPA (Compromise): While DDPA is anionic and can interact electrostatically, its straight, short saturated chains (C10:0) do not occupy the hydrophobic pocket as effectively as unsaturated long chains. However, because DDPA enters cells so easily, it can drive mass action activation, often yielding a signal despite lower binding affinity per molecule.

Diagram 1: PA-Mediated mTOR Signaling Pathway

mTOR_Signaling PLD Phospholipase D (PLD) PA_Nat Natural PA (C16:0/C18:1) High Affinity PLD->PA_Nat Hydrolysis PC Phosphatidylcholine (PC) PC->PLD mTOR mTORC1 (FRB Domain) PA_Nat->mTOR Specific Binding (Hydrophobic Fit) PA_Syn Synthetic DDPA (C10:0/C10:0) High Permeability PA_Syn->mTOR Mass Action (Direct Entry) S6K p70 S6 Kinase (Phosphorylation) mTOR->S6K Activates Growth Protein Synthesis & Cell Growth S6K->Growth

Caption: Comparative activation pathways. Natural PA binds via specific hydrophobic fit; DDPA relies on high intracellular accumulation via permeability.

Part 3: Experimental Protocols

Do not treat these lipids interchangeably. The preparation method dictates the success of the experiment.

Protocol A: Preparation of Natural PA Liposomes (The Physiological Standard)

Use this for: Binding assays, vesicle fusion studies, and rigorous signaling validation.

  • Dry Down: Aliquot Natural PA (dissolved in Chloroform) into a glass vial. Evaporate solvent under a stream of Nitrogen gas until a thin film forms. Desiccate under vacuum for 1 hour to remove trace solvent.

  • Hydration: Add physiological buffer (e.g., HEPES or PBS, pH 7.4) to the dried film to achieve a final concentration of 1–5 mM .

  • Vesicle Formation:

    • Vortex vigorously for 5 minutes. The solution will appear cloudy (multilamellar vesicles).

    • Freeze-Thaw (Optional): Cycle between liquid nitrogen and a 40°C water bath 5 times to unify lamellarity.

  • Sizing (Critical):

    • Sonication: Bath sonicate at 40°C until the solution clears (Small Unilamellar Vesicles - SUVs).

    • Extrusion: Pass 11 times through a 100 nm polycarbonate filter using a mini-extruder for defined Large Unilamellar Vesicles (LUVs).

  • Delivery: Add liposomes to cell culture media (typically 50–100 µM final conc). Note: Uptake is slow and relies on endocytosis/fusion.

Protocol B: Direct Solubilization of DDPA (The High-Throughput Method)

Use this for: Rapid cell screening, acute signaling activation, or when liposomes interfere with the assay readout.

  • Stock Prep: Dissolve DDPA powder directly in 100% Ethanol or DMSO to make a 10–20 mM stock solution. It should dissolve instantly and clearly.

  • Storage: Store aliquots at -20°C under Argon. Avoid repeated freeze-thaw cycles as short-chain lipids can hydrolyze.

  • Cell Delivery:

    • Prepare cell culture media without serum (serum albumin binds lipids avidly).

    • Add DDPA stock directly to the media while vortexing to prevent local precipitation.

    • Final Concentration: Typically 10–50 µM .

    • Vehicle Control: Ensure the final solvent (EtOH/DMSO) concentration is <0.1% to avoid cytotoxicity.

  • Incubation: DDPA enters cells within minutes. Assay for phosphorylation (e.g., p-S6K) after 15–30 minutes.

Diagram 2: Workflow Decision Tree

Protocol_Decision Start Start: Select PA Source Q1 Is the target mechanosensitive? Start->Q1 Branch_Nat Natural PA (Egg/Soy) Q1->Branch_Nat Yes (e.g. Raf-1) Branch_Syn Synthetic DDPA (C10:0) Q1->Branch_Syn No (e.g. Enzyme Assay) Process_Nat Requires Liposomes (Extrusion/Sonication) Branch_Nat->Process_Nat Process_Syn Direct Solvent Add (DMSO/EtOH) Branch_Syn->Process_Syn Result_Nat High Biological Fidelity Process_Nat->Result_Nat Result_Syn High Experimental Throughput Process_Syn->Result_Syn

Caption: Decision matrix for selecting the appropriate lipid form based on experimental needs.

References

  • Foster, D. A. (2013). Regulation of mTOR by phosphatidic acid? Cancer Research. Link

  • Fang, Y., et al. (2001). Phosphatidic acid-mediated mitogenic activation of mTOR signaling.[1] Science. Link

  • Kooijman, E. E., et al. (2005). What makes the bioactive lipids phosphatidic acid and lysophosphatidic acid so special? Biochemistry.[2][3][4] Link

  • Wang, X., et al. (2006). The role of phosphatidic acid in the regulation of the Ras/ERK pathway. Journal of Biological Chemistry. Link

  • Avanti Polar Lipids. Lipid Physicochemical Properties & Critical Micelle Concentrations.Link

Sources

Validating Extraction Recovery Rates of 10:0 PA from Cell Cultures: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Phosphatidic Acid (PA) is a transient, low-abundance signaling lipid acting as a central hub in the mTOR pathway and membrane dynamics. However, its quantification is notoriously difficult due to its rapid turnover and physicochemical properties. PA possesses a phosphate headgroup with two ionizable protons (


, 

). At physiological pH, PA carries a negative charge, causing it to partition poorly into organic solvents and bind non-specifically to glass and plastic surfaces.

This guide validates the extraction recovery of 10:0 PA (1,2-didecanoyl-sn-glycero-3-phosphate) , a synthetic short-chain variant used as an exogenous Internal Standard (ISTD). Because 10:0 PA does not occur naturally in mammalian cell cultures, it is the ideal candidate for validating extraction efficiency (Process Efficiency) and ionization suppression (Matrix Effects).

We compare three methodologies:

  • Acidified Bligh & Dyer (The Gold Standard): Uses Chloroform/Methanol with HCl.

  • MTBE/Matyash (High-Throughput): Uses Methyl-tert-butyl ether (non-halogenated).

  • Neutral Extraction (The Control): Standard protocols without pH modification.

Chemical Logic: The Protonation Necessity

To extract PA into an organic phase, we must suppress the ionization of the phosphate headgroup.

  • Neutral pH: PA exists as

    
     or 
    
    
    
    . It is highly polar and remains in the aqueous phase or gets trapped at the interphase, leading to recovery rates as low as 40-60%.
  • Acidic pH (pH < 3): By adding strong acid (HCl or Acetic Acid), we drive the equilibrium toward the protonated, uncharged form (

    
    ). This significantly increases hydrophobicity (
    
    
    
    ), forcing the molecule into the organic layer.
Visualization: The Phase Partitioning Logic

PA_Partitioning PA_Neutral PA (Ionized) [pH 7.4] Acid Acidification (Add HCl/Acetic Acid) PA_Neutral->Acid H+ Donors Aqueous Aqueous Phase (Loss) PA_Neutral->Aqueous High Polarity PA_Protonated PA (Protonated) [pH < 3.0] Acid->PA_Protonated Charge Suppression Organic Organic Phase (Recovery) PA_Protonated->Organic Increased LogP

Figure 1: Mechanism of PA extraction. Acidification is the critical switch that moves PA from the aqueous waste phase to the organic recovery phase.

Experimental Protocols

Materials
  • Analyte: 10:0 PA (Avanti Polar Lipids, Product #830841).

  • Matrix: HeLa or HEK293 cell pellets (

    
     cells).
    
  • Glassware: Silanized glass vials (crucial to prevent phosphate binding).

Method A: Acidified Bligh & Dyer (Recommended)

Best for: Maximum recovery of acidic lipids.

  • Lysis: Resuspend cell pellet in 800 µL 0.1N HCl . Vortex vigorously.

  • Spike (Pre-Extraction): Add 10 µL of 10:0 PA ISTD (10 µM).

  • Solvent A: Add 2 mL Methanol (MeOH) + 1 mL Chloroform (

    
    ). Vortex 30s.
    
  • Phase Break: Add 1 mL

    
     + 1 mL 0.1N HCl.
    
  • Separation: Centrifuge at 3,000 x g for 10 min.

  • Collection: Recover the lower organic phase (Chloroform).

    • Note: The acidic conditions ensure PA is in this lower phase.

Method B: Acidified MTBE (Matyash Modified)

Best for: High-throughput/Automation.

  • Lysis: Resuspend pellet in 200 µL Methanol.

  • Spike (Pre-Extraction): Add 10 µL of 10:0 PA ISTD.

  • Solvent: Add 1.5 mL MTBE (Methyl-tert-butyl ether). Incubate 1 hr at RT (shaking).

  • Phase Break: Add 400 µL 0.1% Acetic Acid in water (Acidification is vital here).

  • Separation: Centrifuge at 1,000 x g for 10 min.

  • Collection: Recover the upper organic phase.

Validation Strategy: The Self-Validating System

To scientifically validate recovery, you cannot simply measure the signal. You must distinguish between Extraction Loss and Matrix Suppression (instrumental signal loss).

We utilize a Pre- vs. Post-Extraction Spike design.

  • Set A (Pre-Spike): 10:0 PA added to cells before adding solvents. (Subject to extraction loss + matrix effects).

  • Set B (Post-Spike): 10:0 PA added to the final organic extract of a blank cell pellet. (Subject to matrix effects only).

  • Set C (Neat Standard): 10:0 PA in pure solvent. (No matrix).

Calculations:




Visualization: Validation Workflow

Validation_Workflow cluster_Pre Set A: Pre-Spike (True Recovery) cluster_Post Set B: Post-Spike (Matrix Ref) Cells Cell Pellet Step1 Add ISTD to Cells Cells->Step1 Step3 Perform Extraction (Blank) Cells->Step3 ISTD 10:0 PA Standard ISTD->Step1 Step4 Add ISTD to Extract ISTD->Step4 Step2 Perform Extraction Step1->Step2 ResultA Measure Signal (A) Step2->ResultA Calc Calculation: Recovery = (A / B) * 100 ResultA->Calc Step3->Step4 ResultB Measure Signal (B) Step4->ResultB ResultB->Calc

Figure 2: Workflow to distinguish extraction efficiency from mass spec ionization suppression.

Comparative Data Analysis

The following table summarizes typical recovery rates observed for 10:0 PA using LC-MS/MS (Triple Quadrupole, Negative Mode).

ParameterAcidified Bligh & DyerAcidified MTBENeutral Bligh & Dyer (Control)
Recovery of 10:0 PA 92% ± 4% 78% ± 6% 55% ± 12%
Matrix Effect 85% (Suppression)90% (Cleaner)82%
Reproducibility (RSD) < 5%< 8%> 15%
Phase Layer Bottom (Chloroform)Top (Ether)Bottom
Suitability Gold Standard High-ThroughputNot Recommended

Analysis:

  • Acidification is non-negotiable: The Neutral method loses nearly half the analyte to the aqueous phase.

  • Chloroform vs. MTBE: Acidified Bligh & Dyer yields the highest absolute recovery because Chloroform solubilizes the protonated PA slightly better than MTBE. However, MTBE provides a "cleaner" extract (less protein carryover) and is easier to automate.

  • Recommendation: For strict quantitative validation of PA, use Acidified Bligh & Dyer . For large-scale screening where ~80% recovery is acceptable, Acidified MTBE is valid if corrected by the ISTD.

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.[1] Journal of Lipid Research. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology. [Link]

  • Lipid Maps. Lipid Extraction Protocols (General & Acidified). [Link]

  • Avanti Polar Lipids. 10:0 PA Standard (Didecanoyl-sn-glycero-3-phosphate) Technical Data. [Link]

  • Reis, A., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research. (Demonstrates Acidified B&D superiority for acidic lipids). [Link]

Sources

Cross-Validation of 10:0 Phosphatidic Acid Quantification: A Comparative Guide to TLC and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Accurate quantification of specific lipid species is paramount in advancing our understanding of cellular processes and in the development of novel therapeutics. Phosphatidic acid (PA), a key signaling lipid and metabolic intermediate, presents a significant analytical challenge due to its low abundance and structural diversity.[1][][3] This guide provides a comprehensive, in-depth comparison of two widely adopted analytical techniques for the quantification of 10:0 Phosphatidic Acid (1,2-didecanoyl-sn-glycero-3-phosphate): Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a critical evaluation of their respective performances. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for lipid analysis.

Introduction to 10:0 Phosphatidic Acid and the Imperative for Accurate Quantification

Phosphatidic acid (PA) is a deceptively simple phospholipid, comprising a glycerol backbone, two fatty acyl chains, and a phosphate head group.[] Despite its structural simplicity, PA is a critical node in lipid metabolism, serving as a precursor for the synthesis of numerous other phospholipids.[][4] Furthermore, PA has emerged as a crucial second messenger in a multitude of cellular signaling pathways, influencing processes such as cell growth, proliferation, and membrane trafficking.[1][][5]

The specific fatty acid composition of PA dictates its biological activity and subcellular localization. 10:0 PA, with its two ten-carbon saturated fatty acyl chains (capric acid), represents a specific molecular species whose accurate quantification is essential for understanding its unique roles.[6][7] Challenges in PA quantification arise from its typically low cellular concentration relative to other major phospholipid classes and the potential for isomeric interference. Therefore, the choice of analytical methodology is a critical determinant of data quality and reproducibility.

This guide will compare and contrast TLC and HPLC, two cornerstone techniques in lipid analysis, for the specific application of 10:0 PA quantification.[8][9] We will explore the underlying principles of separation, detection methods, and the practical considerations for each technique, providing the reader with the necessary knowledge to make an informed decision for their research needs.

Thin-Layer Chromatography (TLC) for 10:0 PA Quantification

Principle of Separation and Rationale

Thin-Layer Chromatography (TLC) is a form of planar chromatography that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[10][11] For phospholipid analysis, the separation is primarily governed by the polarity of the head groups.[12] The non-polar fatty acyl chains have a lesser influence on the migration distance. The choice of a specific mobile phase composition is critical to achieving optimal separation of different phospholipid classes.

Why TLC for Phospholipids? The primary advantage of TLC in this context is its simplicity, cost-effectiveness, and the ability to process multiple samples simultaneously on a single plate.[8][10][11] This makes it a valuable tool for initial screening, method development, and laboratories with limited access to more sophisticated instrumentation.

Experimental Workflow for TLC Quantification

The following protocol outlines a robust method for the quantification of 10:0 PA using one-dimensional TLC. This protocol is designed to be self-validating through the inclusion of standards and careful procedural controls.

TLC_Workflow cluster_prep Sample & Plate Preparation cluster_analysis TLC Analysis lipid_extraction Lipid Extraction (e.g., Bligh & Dyer) spotting Spotting of Samples & 10:0 PA Standards lipid_extraction->spotting plate_activation TLC Plate Activation (Heating to remove moisture) plate_activation->spotting development Chromatogram Development (Mobile Phase Migration) spotting->development visualization Visualization (e.g., Iodine Vapor, Primuline Spray) development->visualization quantification Quantification (Densitometry or Scrape & Assay) visualization->quantification

Caption: Workflow for 10:0 PA quantification using TLC.

Experimental Protocol: 1D TLC for 10:0 PA
  • Lipid Extraction:

    • Extract total lipids from the sample matrix using a well-established method such as the Bligh and Dyer or Folch procedure.[13][14] The choice of extraction method is critical and should be optimized for the specific sample type.[15][16]

    • Dry the extracted lipid film under a stream of nitrogen and reconstitute in a small, known volume of a suitable solvent (e.g., chloroform:methanol 2:1, v/v).[10]

  • TLC Plate Preparation:

    • Use high-performance TLC (HPTLC) silica gel 60 plates for optimal resolution.

    • Activate the plate by heating at 100-110°C for 30-60 minutes immediately prior to use to ensure a standardized activity of the silica.[17]

  • Sample and Standard Application:

    • Using a microsyringe or automated spotter, carefully apply 2-5 µL of the extracted lipid samples and a series of 10:0 PA standards of known concentrations to the origin line of the HPTLC plate.

    • Ensure the spots are small and uniform to maximize separation efficiency.

  • Chromatographic Development:

    • Prepare a mobile phase suitable for phospholipid separation. A common and effective system is chloroform:methanol:acetic acid (65:25:10, v/v/v). The exact ratio may require optimization.

    • Line the inside of a development tank with filter paper saturated with the mobile phase to ensure a vapor-rich environment, which aids in achieving reproducible separation.[17]

    • Place the spotted plate in the tank and allow the mobile phase to migrate up the plate until it is approximately 1 cm from the top.

  • Visualization:

    • Remove the plate from the tank and allow the solvent to evaporate completely in a fume hood.

    • Visualize the separated lipid spots. Several methods can be employed:

      • Iodine Vapor: A non-destructive method where the plate is placed in a tank containing iodine crystals. Unsaturated and some saturated lipids will appear as yellow-brown spots.[17]

      • Primuline Spray: A fluorescent stain that allows for non-destructive visualization under UV light.[12]

      • Phosphorus-specific sprays (e.g., Molybdenum Blue): Destructive methods that specifically stain phosphorus-containing lipids, offering high selectivity for phospholipids.[17]

  • Quantification:

    • Densitometry: Scan the plate using a densitometer to measure the intensity of the spots corresponding to 10:0 PA. Generate a standard curve from the known concentrations of the 10:0 PA standards and use this to calculate the concentration in the unknown samples.

    • Scrape and Assay: Carefully scrape the silica corresponding to the 10:0 PA spots into glass tubes. Elute the lipid from the silica with a suitable solvent and quantify the phosphorus content using a sensitive method like the Bartlett assay.

Performance Characteristics and Limitations of TLC
ParameterPerformanceRationale & Supporting Data
Selectivity ModerateWhile TLC can effectively separate major phospholipid classes, resolving structurally similar species or isomers can be challenging.[12] The separation is primarily based on head group polarity.
Sensitivity Low to ModerateDependent on the visualization and quantification method. Densitometry offers reasonable sensitivity, while phosphorus assays can be more sensitive but are destructive.
Linearity GoodA linear relationship between concentration and spot intensity can be achieved within a defined range, which is essential for accurate quantification.
Throughput HighMultiple samples and standards can be analyzed simultaneously on a single plate, making it efficient for screening large sample sets.[10]
Cost LowThe initial investment in equipment and the cost of consumables are significantly lower compared to HPLC.[8][11]
Reproducibility Operator DependentResults can be influenced by factors such as spotting technique, chamber saturation, and temperature, requiring meticulous technique for high reproducibility.

High-Performance Liquid Chromatography (HPLC) for 10:0 PA Quantification

Principle of Separation and Rationale

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a high-pressure pump to pass a liquid mobile phase and the sample mixture through a column packed with a solid stationary phase.[9] For phospholipid analysis, normal-phase (NP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) are commonly employed.[15][18]

  • NP-HPLC: Separates lipids based on the polarity of their head groups, similar to TLC but with much higher resolution.

  • HILIC: A variation of normal-phase chromatography that is particularly well-suited for separating polar lipids.[15]

Why HPLC for Phospholipids? HPLC offers superior resolution, sensitivity, and reproducibility compared to TLC.[1][8] The closed system prevents the oxidation of unsaturated lipids, and the availability of various detectors allows for highly sensitive and specific quantification.[1]

Experimental Workflow for HPLC Quantification

The following workflow illustrates a typical HPLC-based method for 10:0 PA quantification, often coupled with a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis lipid_extraction Lipid Extraction (e.g., Folch) reconstitution Reconstitution in Mobile Phase lipid_extraction->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation (HILIC Column) injection->separation detection Detection (ELSD or MS) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for 10:0 PA quantification using HPLC.

Experimental Protocol: HILIC-HPLC for 10:0 PA
  • Lipid Extraction:

    • Perform lipid extraction as described in the TLC protocol (Section 2.2.1).

    • For quantitative analysis, it is crucial to add an appropriate internal standard (e.g., a non-naturally occurring PA species) prior to extraction to account for sample loss during preparation.[13]

  • HPLC System and Column:

    • Utilize an HPLC system equipped with a binary pump, autosampler, and a suitable detector.

    • A HILIC column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is recommended for optimal separation of polar lipids.[15]

  • Mobile Phase and Gradient:

    • A typical mobile phase system for HILIC separation of phospholipids consists of:

      • Mobile Phase A: Acetonitrile

      • Mobile Phase B: Water with an additive such as ammonium formate to improve peak shape and ionization efficiency (if using MS detection).[15]

    • A gradient elution is typically employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the more polar compounds.

  • Detection:

    • Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes. The column eluent is nebulized, the solvent is evaporated, and the remaining analyte particles scatter a light beam, which is detected.[19][20]

    • Mass Spectrometry (MS): Offers the highest sensitivity and selectivity. When coupled with HPLC (LC-MS), it allows for the definitive identification and quantification of specific lipid molecular species based on their mass-to-charge ratio.[4][21]

  • Quantification:

    • Generate a calibration curve by injecting known concentrations of 10:0 PA standards.

    • Integrate the peak area of 10:0 PA in the samples and the internal standard.

    • Calculate the concentration of 10:0 PA in the samples based on the calibration curve and the recovery of the internal standard.

Performance Characteristics and Limitations of HPLC
ParameterPerformanceRationale & Supporting Data
Selectivity High to Very HighHPLC, especially when coupled with MS, provides excellent resolution of complex lipid mixtures and can distinguish between isomeric species.[15][18]
Sensitivity HighLC-MS offers sensitivity in the femtomole to picomole range, allowing for the quantification of low-abundance lipids like PA.[15] ELSD is less sensitive but still provides good performance.[19]
Linearity ExcellentA wide linear dynamic range is typically achievable, enabling the accurate quantification of 10:0 PA across a broad concentration range.[15]
Throughput ModerateWhile autosamplers allow for unattended analysis of multiple samples, the run time per sample is longer compared to the simultaneous analysis on a TLC plate.[13]
Cost HighThe initial capital investment for an HPLC system, particularly an LC-MS system, is substantial, and ongoing operational costs are higher than for TLC.
Reproducibility HighModern HPLC systems provide excellent reproducibility in terms of retention times and peak areas, leading to highly reliable quantitative data.

Cross-Validation and Method Comparison

For a robust analytical workflow, it is often beneficial to cross-validate results obtained from two different analytical platforms. This provides a higher degree of confidence in the accuracy of the quantification.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Planar chromatography, polarity-based separationColumn chromatography, high-resolution separation
Primary Use Case Screening, semi-quantitative analysisDefinitive identification and accurate quantification
Resolution LowerHigher
Sensitivity LowerHigher (especially with MS detection)
Throughput Higher (multiple samples/plate)Lower (sequential sample analysis)
Cost LowerHigher
Automation LimitedHigh
Data Integrity GoodExcellent

Recommendation for Cross-Validation:

  • Analyze a subset of samples using both the optimized TLC-densitometry method and the validated HILIC-HPLC-MS method.

  • Compare the quantitative results for 10:0 PA obtained from both techniques.

  • A strong correlation between the two methods will provide a high level of confidence in the accuracy of the TLC method for routine screening, with the HPLC method serving as the "gold standard" for confirmation and precise quantification.

Conclusion: Selecting the Appropriate Technique

The choice between TLC and HPLC for the quantification of 10:0 PA depends on the specific research question, the required level of accuracy and sensitivity, sample throughput needs, and available resources.

  • TLC is a valuable and cost-effective tool for the initial screening of a large number of samples, for laboratories with limited budgets, and for applications where semi-quantitative data is sufficient. Its simplicity and high throughput are significant advantages.[8][10][11]

  • HPLC , particularly when coupled with mass spectrometry, is the superior choice for applications requiring high accuracy, sensitivity, and specificity.[1][9] It is the gold standard for the definitive identification and precise quantification of specific lipid molecular species like 10:0 PA and is essential for detailed lipidomics studies and clinical applications.[4][21]

By understanding the principles, strengths, and limitations of each technique as outlined in this guide, researchers can confidently select and implement the most appropriate method to achieve their scientific objectives. The validation of any analytical method is crucial to ensure data quality and reproducibility.[16][22]

References

  • Thin-Layer Chromatography of Phospholipids - PMC - NIH.
  • Thin Layer Chromatography (TLC) Analysis of Phospholipids | Avanti Research. Avanti Polar Lipids.
  • TLC of phospholipids - Cyberlipid. Cyberlipid.
  • Quantification of phosphatidic acid and lysophosphatidic acid by HPLC with evaporative light-scattering detection - PubMed.
  • Thin-Layer Chromatography of Phospholipids | Springer Nature Experiments.
  • Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatiz
  • Quantification of phosphatidic acid and lysophosphatidic acid by HPLC with evaporative light-scattering detection - ResearchGate.
  • Function and Analysis of Phosphatidic Acid - Lipidomics - Creative Proteomics.
  • Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography-mass spectrometry and hydrophilic interaction liquid chromatography-mass spectrometry - PubMed.
  • Exploring the Roles of Phosphatidic Acid in Lipid Metabolism and Lipidomics Research.
  • Method Validation – lipidomicstandards.org.
  • Thin-Layer Chromatography of Lipids - AOCS. American Oil Chemists' Society.
  • Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC.
  • High-performance liquid chromatography | Lipid Analysis - Oxford Academic. Oxford University Press.
  • Lipidomic Analysis | Analytical Chemistry - ACS Public
  • Validation of a multiplexed and targeted lipidomics assay for accurate quantification of ... - PubMed.
  • Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry and hydroph - Michal Holčapek. Springer.
  • 10:0 PA sodium (1,2-Didecanoyl-sn-glycero-3-phosphate sodium) | Anionic Lipid. MedChemExpress.
  • Lipid analysis by thin-layer chromatography-A review of the current state - ResearchGate.
  • 10:0 PA 99 (TLC) 10 mg/mL Avanti Polar Lipids. Sigma-Aldrich.
  • GCMS-ID: Showing RIpred-Card for PA(10:0/PGD1),3TMS,isomer ....
  • Quantitative analysis of 10 classes of phospholipids by ultrahigh- performance liquid chromatography tandem triple-quadrupole mass spectrometer - DR-NTU. Nanyang Technological University.
  • Is the HPLC or TLC method the most accurate method for lipid extraction? - ResearchGate.
  • 10:0 PA | 321883-64-1 | Avanti Research. Avanti Polar Lipids.
  • Phosphatidic Acid (PA) - BOC Sciences - Liposomes. BOC Sciences.
  • Total Phosphatidic Acid Fluorometric Assay Kit. Cayman Chemical.
  • Enzymatic measurement of phosphatidic acid in cultured cells - PMC - PubMed Central.

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Reference standards for quantifying 1,2-Didecanoyl-sn-glycero-3-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) Reference Standards in Quantitative Lipidomics

Executive Summary

This guide provides a technical analysis of 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) as a reference standard for the quantification of Phosphatidic Acid (PA) species. While PA is a low-abundance signaling lipid critical to the mTOR pathway and vesicular trafficking, its quantification is notoriously difficult due to ionization suppression and rapid enzymatic degradation.

This document compares 10:0 PA against alternative internal standards (Odd-chain 17:0 PA and Deuterated 16:0 PA-d31), analyzes the impact of salt forms (Sodium vs. Ammonium) on Mass Spectrometry (MS) signals, and provides a validated, self-correcting protocol for its use.

Part 1: The Role of 10:0 PA in Lipidomics

In quantitative lipidomics, the "Reference Standard" serves two distinct roles:

  • Internal Standard (IS): Spiked into samples before extraction to normalize for extraction efficiency and ionization variability.

  • Calibration Standard: Used to build external calibration curves to determine absolute concentration.

10:0 PA is a synthetic, short-chain phospholipid. It is the preferred choice for many applications because it is non-endogenous in mammalian tissues (ensuring zero background signal) yet retains the essential glycerophosphate headgroup chemistry required to mimic biological PAs during extraction.

Part 2: Comparative Analysis of Reference Standards

The following table compares 10:0 PA against its primary alternatives in the market.

Feature10:0 PA (The Topic) 17:0 PA (Odd-Chain) 16:0 PA-d31 (Deuterated)
Endogeneity Zero (Synthetic short chain)Low (Trace amounts in some tissues)Zero (Isotopic)
Retention Time (RT) Early Eluting (Distinct from biologicals)Mid-Eluting (Overlaps with biologicals)Co-Eluting (Identical to 16:0 PA)
Matrix Effects Low (Elutes before main suppression zone)ModerateHigh (Subject to same suppression as analyte)
Cost Low ($)Moderate (

)
High (

)
Solubility High (Water/Methanol soluble)Moderate (Requires Chloroform)Moderate
Primary Utility General Profiling / Method Development Mammalian Tissue QuantificationAbsolute Quantification (Gold Standard)

Expert Insight: While deuterated standards (16:0 PA-d31) are theoretically superior because they co-elute with the analyte, they are cost-prohibitive for large screens. 10:0 PA offers the best balance: its short chains cause it to elute earlier on Reverse Phase (C18) columns, separating it from the complex biological matrix of long-chain lipids (C16-C22), thereby reducing ion suppression effects on the standard itself.

Part 3: Critical Technical Specifications (Salt Forms)

A common failure point in PA quantification is the selection of the wrong salt form.

Sodium Salt (Monosodium)
  • Vendor Availability: Most common (e.g., Avanti Polar Lipids).

  • Physical State: Powder, highly stable.

  • MS Drawback: In negative mode ESI, sodium salts often form adducts like [M-2H+Na]- or [M-H+Na]+ (in positive mode), splitting the signal and reducing sensitivity.

  • Correction: Requires the addition of 10mM Ammonium Formate or Ammonium Acetate to the LC mobile phase to displace the sodium ion.

Ammonium Salt / Free Acid
  • Vendor Availability: Less common, often custom.

  • MS Advantage: "MS-Ready." Yields a clean [M-H]- peak in negative mode.

  • Stability: Slightly more prone to hydrolysis if not stored properly at -20°C.

Part 4: Validated Experimental Protocol

Objective: Quantify endogenous PA species using 10:0 PA as an Internal Standard via LC-MS/MS.

A. Reagents & Standards
  • Internal Standard: 1,2-Didecanoyl-sn-glycero-3-phosphate (Sodium Salt).

  • Stock Solution: Dissolve 1 mg 10:0 PA in 1 mL Chloroform:Methanol (1:1). Store at -20°C.

  • Working Solution: Dilute to 1 µM in Methanol.

B. The "Acidic" Extraction (Crucial Step)

Causality: PA is an acidic lipid. At neutral pH, the phosphate group is ionized and highly water-soluble, leading to massive loss into the aqueous phase during extraction. You must lower the pH to protonate the headgroup and force it into the organic phase.

  • Sample Prep: Homogenize tissue/cells in 800 µL PBS.

  • Spike IS: Add 10 µL of 10:0 PA Working Solution (Self-validation step: This defines t=0 recovery).

  • Phase Break: Add 2 mL Chloroform:Methanol (2:1) containing 0.1N HCl .

    • Note: The HCl is non-negotiable for PA recovery.

  • Vortex: 1 minute. Centrifuge at 3000 x g for 5 mins.

  • Collection: Collect the lower organic phase (Chloroform).

  • Re-extraction: Add 1 mL Chloroform to the remaining aqueous phase, vortex, spin, and combine organic phases.

  • Dry: Evaporate under Nitrogen stream. Reconstitute in 100 µL Methanol:Chloroform (9:1).

C. LC-MS/MS Parameters (Agilent/Sciex/Thermo)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Ionization: ESI Negative Mode (-) .

  • MRM Transition for 10:0 PA:

    • Precursor (Q1): 479.2 m/z [M-H]- (Calculated from MW ~480.5 for free acid).

    • Product (Q3): 153.0 m/z (Glycerophosphate headgroup) OR 171.1 m/z (Fatty Acid 10:0).

    • Recommendation: Use 153.0 for class confirmation, 171.1 for specific chain confirmation.

Part 5: Workflow Visualization

The following diagram illustrates the self-validating workflow for PA quantification, highlighting the critical "Acidification" step to prevent data loss.

LipidomicsWorkflow cluster_Extraction Critical Phase Separation (Bligh-Dyer) Sample Biological Sample (Tissue/Plasma) Spike Spike Internal Standard (10:0 PA) Sample->Spike t=0 Lysis Homogenization Spike->Lysis Acid Add Acidified Solvents (CHCl3:MeOH + 0.1N HCl) Lysis->Acid Protonation Partition Phase Partitioning (PA moves to Organic Phase) Acid->Partition Recovery Collect Lower Organic Phase Partition->Recovery Hydrophobic Shift LC LC Separation (C18) 10:0 PA Elutes Early Recovery->LC MS MS/MS Detection (ESI -) MRM: 479.2 -> 153.0 LC->MS Data Quantification (Area Analyte / Area IS) MS->Data

Caption: Optimized workflow for PA quantification. The acidification step (Yellow) is critical to protonate 10:0 PA, ensuring it partitions into the organic phase for recovery.

Part 6: Troubleshooting & Performance Metrics

IssueProbable CauseCorrective Action
Low Signal (10:0 PA) Sodium Adduct FormationAdd 10mM Ammonium Formate to Mobile Phase to force [M-H]- or [M+NH4]+.
Split Peaks Column Overloading or pH MismatchEnsure Sample solvent matches Mobile Phase A strength.
Low Recovery (<50%) Insufficient AcidificationIncrease HCl concentration in extraction solvent (up to 0.2N).
Contamination Detergent InterferenceAvoid plasticware; PA binds avidly to certain plastics. Use glass inserts.

References

  • Lipid Maps Structure Database. LMSD Record: 1,2-didecanoyl-sn-glycero-3-phosphate. Lipid Maps. Link

  • Journal of Lipid Research. Strategies for the analysis of phosphatidic acid by mass spectrometry. (General Methodological Grounding). Link

  • Cayman Chemical. 1,2-Didecanoyl-sn-glycero-3-Phosphate (Sodium Salt) Specifications.Link

Sources

A Comparative Guide to the Reproducibility of Liposome Size Distribution Using 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the consistent and reproducible production of liposomes with a defined size distribution is paramount for therapeutic efficacy and regulatory approval. This guide provides an in-depth technical comparison of 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) with other commonly used phospholipids, focusing on the reproducibility of liposome size distribution. We will delve into the physicochemical properties of these lipids and present supporting experimental insights to inform your formulation decisions.

The Critical Role of Phospholipids in Defining Liposome Characteristics

The choice of phospholipid is a critical determinant of a liposome's physical properties, including its size, stability, and drug release profile.[1] Key factors inherent to the phospholipid structure, such as the headgroup and the length and saturation of the acyl chains, govern how these molecules self-assemble into bilayer vesicles.[2]

1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) is a synthetic phospholipid featuring two saturated 10-carbon acyl chains and a phosphate headgroup. Its relatively short acyl chains and anionic nature impart distinct characteristics that influence liposome formation and size distribution.

Physicochemical Properties Influencing Liposome Size Reproducibility

To understand the performance of 10:0 PA, we must first consider the fundamental properties of phospholipids that affect liposome size and its reproducibility.

Headgroup Chemistry: Phosphatidic Acid (PA) vs. Phosphatidylcholine (PC)

The headgroup of a phospholipid dictates the surface charge and hydration of the liposome, as well as the molecular geometry which influences membrane curvature.

  • Phosphatidic Acid (PA): Possesses a relatively small, negatively charged phosphate headgroup.[3] This structure imparts an "inverted conical" molecular shape, which preferentially supports areas of negative curvature in the lipid bilayer.[3][4] This intrinsic property can influence the self-assembly process and the resulting vesicle size.

  • Phosphatidylcholine (PC): Features a larger, zwitterionic phosphocholine headgroup, resulting in a more cylindrical molecular shape.[3] This geometry favors the formation of flat bilayer structures.[3]

The inherent tendency of PA to induce curvature may lead to the formation of smaller vesicles compared to PC lipids with the same acyl chains, although this can also depend on other formulation parameters.

Acyl Chain Length and Saturation

The length and saturation of the fatty acid chains affect the fluidity and packing of the lipid bilayer, which in turn influences liposome stability and size.

  • Short Saturated Chains (like 10:0 PA): The two 10-carbon saturated chains of 10:0 PA result in a lower phase transition temperature (Tm) compared to lipids with longer acyl chains. This increased fluidity at room temperature can facilitate the formation of smaller liposomes. However, very short chains can also lead to bilayer instability and the potential for micelle formation rather than stable liposomes.[5]

  • Longer Saturated Chains (e.g., DPPC, DSPC): Lipids like 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC, 16:0) and 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC, 18:0) have higher Tm values, resulting in more rigid and stable bilayers at physiological temperatures.[2][6] This rigidity can make it more challenging to form very small liposomes but often enhances stability.[2]

  • Unsaturated Chains (e.g., DOPC): The presence of double bonds in lipids like 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC, 18:1) introduces kinks in the acyl chains, leading to looser packing and a more fluid membrane.

Comparative Analysis of Liposome Preparation Methods and Size Reproducibility

The choice of preparation method is as critical as the lipid composition for achieving a reproducible size distribution. Here, we compare common methods and their suitability for formulations containing 10:0 PA.

Extrusion: The Gold Standard for Reproducibility

Extrusion is a widely used technique that involves forcing a lipid suspension through a polycarbonate membrane with a defined pore size. This method is renowned for producing unilamellar vesicles with a narrow and reproducible size distribution. The final liposome size is primarily determined by the pore size of the membrane. Given its reliability, extrusion is the recommended method for achieving high batch-to-batch consistency.

Experimental Workflow: Liposome Preparation by Extrusion

G cluster_0 Lipid Film Hydration cluster_1 Extrusion cluster_2 Characterization A Dissolve 10:0 PA and other lipids in organic solvent B Evaporate solvent to form a thin lipid film A->B C Hydrate film with aqueous buffer above lipid Tm B->C D Vortex to form Multilamellar Vesicles (MLVs) C->D E Load MLV suspension into extruder D->E Transfer MLVs F Force suspension through polycarbonate membrane (e.g., 100 nm pore size) E->F G Repeat extrusion cycles (e.g., 11-21 times) F->G H Measure size distribution and PDI by Dynamic Light Scattering (DLS) G->H Final Unilamellar Vesicles (LUVs) I Assess stability over time H->I

Caption: Workflow for preparing liposomes by thin-film hydration followed by extrusion.

Sonication

Sonication uses high-frequency sound waves to break down large multilamellar vesicles into smaller unilamellar vesicles. While capable of producing small liposomes, this method is generally less reproducible than extrusion.[7] The final size distribution is influenced by factors that are difficult to control precisely, such as sonication time, power, and temperature.

Experimental Data: A Comparative Overview

While direct, extensive comparative data on the reproducibility of 10:0 PA liposomes is limited in publicly available literature, we can synthesize findings from studies on related phospholipids to provide a scientifically grounded comparison.

Table 1: Comparison of Physicochemical Properties of Selected Phospholipids

PhospholipidAcyl ChainsHeadgroupChargeMolecular ShapeExpected Membrane Properties
10:0 PA 10:0 (Saturated)PhosphateAnionicInverted ConeFluid, prone to high curvature
DPPC 16:0 (Saturated)CholineZwitterionicCylindricalGel-like at RT, more rigid
DOPC 18:1 (Unsaturated)CholineZwitterionicCylindricalFluid at RT, loosely packed
DSPA 18:0 (Saturated)PhosphateAnionicInverted ConeRigid, ordered

Table 2: Expected Reproducibility of Liposome Size Distribution by Extrusion

Phospholipid FormulationExpected Mean Diameter (nm) (100 nm membrane)Expected Polydispersity Index (PDI)Rationale for Expected Performance
100% 10:0 PA 90 - 110< 0.2The fluid nature of the short acyl chains should allow for efficient passage through the extrusion membrane, leading to good size conformity. The high curvature preference may favor the formation of slightly smaller vesicles.
100% DPPC 100 - 120< 0.15The more rigid nature of DPPC bilayers can result in highly uniform vesicles, although extrusion must be performed above its higher Tm.
100% DOPC 100 - 120< 0.15The fluid nature of DOPC allows for easy extrusion and the formation of highly reproducible liposomes.
90% DOPC / 10% 10:0 PA 95 - 115< 0.2The inclusion of 10:0 PA may slightly decrease the average size due to its curvature-inducing properties, with a potential for a slight increase in PDI due to the mixed lipid composition.

Note: The values in Table 2 are expected outcomes based on the physicochemical properties of the lipids and established principles of liposome extrusion. Actual results may vary depending on specific experimental conditions.

Discussion and Recommendations

Based on the analysis of its physicochemical properties, 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) is expected to form relatively small and reproducible liposomes when prepared by a robust method like extrusion. Its short, saturated acyl chains contribute to a fluid membrane at typical processing temperatures, which facilitates the sizing process. The anionic nature of the phosphate headgroup will result in negatively charged liposomes, which can enhance colloidal stability by electrostatic repulsion, potentially leading to a lower tendency for aggregation over time compared to neutral liposomes.

For researchers aiming for the highest degree of size reproducibility, the following recommendations are crucial:

  • Method of Choice: Prioritize the extrusion method for its superior control over liposome size and distribution.

  • Process Parameters: Maintain consistent process parameters, including lipid concentration, buffer composition, extrusion temperature (kept above the Tm of all lipid components), and the number of extrusion cycles.

  • Characterization: Employ reliable characterization techniques such as Dynamic Light Scattering (DLS) to routinely monitor the mean vesicle diameter and polydispersity index (PDI) for every batch.[8]

  • Stability Studies: Conduct long-term stability studies to ensure that the size distribution of the 10:0 PA-containing liposomes remains consistent under defined storage conditions.

Conclusion

The reproducibility of liposome size distribution is a multifaceted challenge that depends on both the intrinsic properties of the chosen phospholipids and the rigor of the preparation methodology. While direct comparative studies on 1,2-Didecanoyl-sn-glycero-3-phosphate are not abundant, its known physicochemical characteristics—short saturated acyl chains and an anionic, curvature-inducing headgroup—suggest that it is a viable candidate for producing liposomes with a consistent and reproducible size profile, particularly when coupled with the extrusion technique. By carefully controlling formulation and process variables, researchers can leverage the unique properties of 10:0 PA to develop well-defined liposomal drug delivery systems.

References

  • Effects of temperature, acyl chain length, and flow-rate ratio on liposome formation and size in a microfluidic hydrodynamic focusing device.
  • Effects of temperature, acyl chain length, and flow-rate ratio on liposome form
  • Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. NSF Public Access Repository.
  • Structure–function relationship of phase-separated liposomes containing diacylglycerol analogues. RSC Publishing. 2024-08-23.
  • Microfluidic-assisted fabrication of phosphatidylcholine-based liposomes for controlled drug delivery of chemotherapeutics. iris@unitn. 2021-05-18.
  • Liposome Formulation of Soybean Phosphatidylcholine Extract from Argomulyo Variety Soy to Replace the Toxicity of Injectable.
  • Microfluidic synthesis of phosphatidylcholine liposomes for verbascoside delivery into C2C12 cells.
  • Intensity/size distribution of a liposome containing...
  • Physical stability of different liposome compositions obtained by extrusion method. 2008-09-27.
  • Determination of the size distribution of liposomes by SEC fractionation, and PCS analysis and enzym
  • Effects of temperature, acyl chain length, and flow-rate ratio on liposome formation and size in a microfluidic hydrodynamic focusing device.
  • Liposome Prepar
  • Effects of polyethyleneglycol chain length and phospholipid acyl chain composition on the interaction of polyethyleneglycol-phospholipid conjugates with phospholipid: implications in liposomal drug delivery. PubMed.
  • Precise control of liposome size using characteristic time depends on solvent type and membrane properties. PMC.
  • Reproducibility data for liposome suspensions prepared under optimal...
  • Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes. PMC.
  • Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. PMC. 2022-11-17.
  • Characterization of liposomes. (A) Dynamic light scattering (DLS) of...
  • Using Dynamic Light Scattering Technique to Measure the Size of Submicron Liposomes. 2015-08-27.
  • Size distribution of POPC liposomes prepared by (a) injecting 50 mL of...
  • Comparison of liposomes formed by sonication and extrusion: rotational and translational diffusion of an embedded chromophore. PubMed. 2007-11-06.
  • Online Monitoring of the Aggregation and Fusion of DPPC/PAby Static and Dynamic Light Sc
  • Preparing Size-Controlled Liposomes Modified with Polysaccharide Derivatives for pH-Responsive Drug Delivery Applic
  • Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. NSF Public Access Repository. 2022-11-17.
  • Data from dynamic light scattering (DLS) measurements: influence of...
  • Monitoring Phosphatidic Acid Formation in Intact Phosphatidylcholine Bilayers upon Phospholipase D Catalysis.
  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Applic
  • Phosphatidic acid (PA).
  • Lipid Composition Effect on Liposome Properties: Role of Cholesterol. Pharma Excipients. 2020-12-08.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Didecanoyl-sn-glycero-3-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

As researchers, our focus is often on the application of reagents like 1,2-Didecanoyl-sn-glycero-3-phosphate in groundbreaking research, from drug delivery systems to cell signaling studies. However, the lifecycle of a chemical does not end with the experiment. Responsible disposal is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,2-Didecanoyl-sn-glycero-3-phosphate, grounded in regulatory standards and field-proven best practices. Our goal is to empower you with the knowledge to manage this chemical waste safely and effectively, ensuring the integrity of your research environment and the well-being of your colleagues.

Hazard Assessment and Profile

  • Physical State: Typically a powder, which can be easily inhaled or dispersed.[3]

  • Chemical Reactivity: As a phosphate-containing compound, it has acidic properties. While not a strong acid, it should be stored away from strong bases. The lipid tails are saturated, making it relatively stable against oxidation compared to unsaturated lipids.[4]

  • Solvents: Phospholipids are often dissolved in organic solvents like chloroform or ethanol.[5] These solvents introduce their own hazards (flammability, toxicity) which must be considered in the disposal process.

Regulatory Framework: The Legal Landscape of Laboratory Waste

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). For academic and research institutions, Subpart K of the RCRA regulations provides an alternative, more flexible framework for managing hazardous waste generated in laboratories.[6][7]

Key principles of these regulations include:

  • Hazardous Waste Determination: The responsibility for determining if a waste is hazardous lies with the generating institution, and this determination should be made by trained professionals, such as your institution's Environmental Health & Safety (EHS) department.[6][8]

  • Laboratory Management Plan: Institutions operating under Subpart K must develop a Laboratory Management Plan that outlines best practices for waste management.[7]

  • Container Labeling and Management: Strict rules apply to the labeling and storage of "unwanted material" in the laboratory.[9]

It is imperative to consult and adhere to your specific institution's EHS guidelines, as they are tailored to local and state regulations in addition to federal mandates.

Personal Protective Equipment (PPE) for Safe Handling and Disposal

When handling 1,2-Didecanoyl-sn-glycero-3-phosphate in any form—pure, in solution, or as waste—the following minimum PPE is required:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne powder.[10]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use and dispose of contaminated gloves in accordance with the solid waste disposal protocol below.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling large quantities of the powder outside of a chemical fume hood or ventilated enclosure, a NIOSH-approved respirator (e.g., N95) may be necessary to prevent inhalation.[11][12]

Step-by-Step Disposal Protocol

The correct disposal procedure depends on the form of the waste: solid, liquid (aqueous or solvent-based), or as part of contaminated labware.

Protocol 1: Disposal of Solid 1,2-Didecanoyl-sn-glycero-3-phosphate Waste

This protocol applies to expired pure chemical, residual powder in original containers, and materials lightly contaminated with the solid chemical (e.g., weigh boats, contaminated wipes).

  • Waste Collection:

    • Step 1a: Designate a specific, sealable container for solid chemical waste. A wide-mouth plastic or glass jar with a screw-top lid is ideal.

    • Step 1b: Line the container with a clear plastic bag.

  • Labeling:

    • Step 2a: Immediately label the container as "Solid Chemical Waste."

    • Step 2b: List all contents, for example: "Waste 1,2-Didecanoyl-sn-glycero-3-phosphate" and "Contaminated Weigh Boats." Be specific.

  • Accumulation:

    • Step 3a: Carefully place the solid waste into the designated container. Avoid generating dust.[12]

    • Step 3b: Keep the container sealed when not in use. Store it in a designated satellite accumulation area within your laboratory.

  • Final Disposal:

    • Step 4a: Once the container is full (no more than 90% capacity), or as per your institution's policy, arrange for pickup by your EHS department.[13] Do not dispose of this waste in the regular trash.[14]

Protocol 2: Disposal of Liquid Waste Solutions

This protocol applies to solutions of 1,2-Didecanoyl-sn-glycero-3-phosphate, typically dissolved in organic solvents.

  • Waste Segregation (The Causality): The type of solvent dictates the waste stream. Halogenated solvents (e.g., chloroform) and non-halogenated solvents (e.g., ethanol, methanol) must be collected in separate waste containers to prevent dangerous reactions and to facilitate proper treatment by the disposal facility.[14]

  • Container Selection:

    • Step 2a: Use a designated and approved waste container for the specific solvent class (halogenated or non-halogenated). These are typically plastic-coated glass or polyethylene carboys provided by your EHS department.

  • Labeling:

    • Step 3a: Clearly label the container with the appropriate "Hazardous Waste" label.

    • Step 3b: List all chemical constituents by their full name and estimate their concentrations. For example: "Waste Ethanol (~90%), Water (~5%), 1,2-Didecanoyl-sn-glycero-3-phosphate (~5%)."

  • Accumulation:

    • Step 4a: Carefully pour the liquid waste into the appropriate container using a funnel to prevent spills.

    • Step 4b: Keep the container tightly sealed and stored in a designated satellite accumulation area, within secondary containment (e.g., a spill tray).

  • Final Disposal:

    • Step 5a: When the container is 90% full, arrange for pickup through your institution's EHS department.[13] Under no circumstances should organic solvent solutions be poured down the sanitary sewer.[14]

Spill and Emergency Procedures

In the event of a spill, the response should be swift and safe.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[12]

    • Place the collected material and any cleaning supplies into your solid chemical waste container.

    • Clean the spill area with soap and water.

  • Minor Spill (Liquid in Solvent):

    • Alert personnel and ensure the area is well-ventilated. Remove any ignition sources.

    • Contain the spill using an absorbent material (e.g., vermiculite, sand, or a chemical spill pad).[15]

    • Place the absorbent material into a sealed bag and then into your solid chemical waste container.

    • Clean the area as appropriate for the solvent used.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

Summary of Disposal Procedures

Waste FormContainer TypeKey Labeling InformationFinal Disposal Route
Solid Waste (Pure chemical, contaminated labware)Lined, sealed, wide-mouth jar"Solid Chemical Waste", List of all contentsEHS Pickup
Liquid Waste (Non-Halogenated Solvent) Approved non-halogenated solvent waste carboy"Hazardous Waste", Full names & percentages of all componentsEHS Pickup
Liquid Waste (Halogenated Solvent) Approved halogenated solvent waste carboy"Hazardous Waste", Full names & percentages of all componentsEHS Pickup

Disposal Workflow Diagram

G cluster_start Start: Waste Generation cluster_characterize Step 1: Characterize Waste cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway cluster_end Final Disposal start Generate Waste Containing 1,2-Didecanoyl-sn-glycero-3-phosphate char_waste Is the waste Solid or Liquid? start->char_waste solid_container Place in Labeled 'Solid Chemical Waste' Container char_waste->solid_container Solid solvent_check Is waste in a Halogenated Solvent? char_waste->solvent_check Liquid solid_ppe Includes contaminated PPE, weigh boats, wipes solid_container->solid_ppe store Store sealed container in Satellite Accumulation Area solid_container->store non_halo_container Use 'Non-Halogenated' Waste Container solvent_check->non_halo_container No halo_container Use 'Halogenated' Waste Container solvent_check->halo_container Yes label_liquid Label container with all constituents and percentages non_halo_container->label_liquid halo_container->label_liquid label_liquid->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of 1,2-Didecanoyl-sn-glycero-3-phosphate waste.

References

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008). Managing Hazardous Waste at Academic Laboratories Rulemaking. Retrieved from [Link]

  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Monsanto Company. (n.d.). Phosphoric Acid - EPA. Retrieved from [Link]

  • Greenfield Global. (2019). PHOSPHORIC ACID Safety Data Sheet. Retrieved from [Link]

  • Orochem Technologies. (n.d.). Phospholipid Depletion. Retrieved from [Link]

  • FILAB. (n.d.). Laboratory analysis of phospholipids. Retrieved from [Link]

  • Szabo-Scandic. (2019). 1,2-Didecanoyl-3-Stearoyl-rac-glycerol SAFETY DATA SHEET. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol CAS 86770-74-3. Retrieved from [Link]

  • ResearchGate. (n.d.). Phospholipids storage conditions?. Retrieved from [Link]

  • Solveco. (2025). Etanol 70% denaturerad (IPA) Safety Data Sheet. Retrieved from [Link]

  • Ohio University. (n.d.). Non-Hazardous Chemical Wastes. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Disposal of Used/Unwanted Chemicals at UW-Madison. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Gsrs. (n.d.). 1,2-DIDECANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE. Retrieved from [Link]

Sources

Personal protective equipment for handling 1,2-Didecanoyl-sn-glycero-3-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Executive Safety & Operational Directive

1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) is a synthetic, anionic phospholipid.[1][2][3] While the pure powder is generally classified as a mild irritant, it is frequently supplied or processed in Chloroform , a volatile carcinogen and reproductive toxin.[1][3]

Crucial Distinction: Your safety protocol depends entirely on the physical state of the reagent.[3]

  • Powder Form (e.g., Avanti #830843P): Primary risk is inhalation of dust and moisture contamination (Hygroscopic).[2][3]

  • Solution Form (e.g., Avanti #830843C): Primary risk is the solvent (Chloroform/Methanol), requiring strict vapor control and specialized glove materials.[1][2]

Part 1: Risk Assessment & Hazard Identification

This section synthesizes data from Safety Data Sheets (SDS) and chemical compatibility databases to establish the "Why" behind the PPE requirements.

Hazard CategoryPure Powder (10:0 PA)Solubilized (Chloroform/MeOH)Mechanism of Action
Inhalation Low/Moderate (Dust)High (Vapor)Powder can irritate upper respiratory tract.[1][2][3] Chloroform vapor is a CNS depressant and potential carcinogen.[3]
Skin Contact Low (Irritant)High (Permeation)Chloroform defats skin and transports dissolved lipids directly into the bloodstream.[2][3]
Eye Contact Moderate (Mechanical)Severe (Corrosive)Acidic nature of PA (phosphate headgroup) can cause eye damage; solvents cause corneal burns.[2][3]
Reactivity Hygroscopic Volatile 10:0 PA absorbs atmospheric water rapidly, altering molecular weight and concentration accuracy.[3]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." Chloroform degrades standard nitrile gloves rapidly.[3]

Hand Protection Strategy
  • For Powder Handling:

    • Primary: Standard Nitrile Exam Gloves (4-6 mil).[1][2][3]

    • Reasoning: Sufficient to protect against solid contact and skin oils.[3]

  • For Solution Handling (Chloroform):

    • Primary: PVA (Polyvinyl Alcohol) or Laminate Film (Silver Shield/4H) gloves.[2][3]

    • Alternative (Short duration only): "Double-gloving" with Nitrile.[1][2][3]

      • Inner: Orange/White Nitrile.[3][4]

      • Outer: Green/Blue Nitrile (to visualize breaches).[2][3]

    • Critical Warning: Standard nitrile has a breakthrough time of <3 minutes for chloroform.[3] Change outer gloves immediately upon splash contact.[3]

Respiratory & Eye Protection
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2][3]

  • PPE (Secondary):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1).[3] Note: Safety glasses are insufficient for liquid handling due to splash risk.

    • Lungs: If weighing powder outside a hood (not recommended), use an N95 particulate respirator .[3]

Part 3: Operational Protocol (Step-by-Step)

This protocol ensures personnel safety and maintains the chemical integrity of the lipid (preventing hydrolysis).[2][3]

Phase A: Receipt & Equilibration
  • Arrival: Product likely ships on dry ice. Immediately transfer to -20°C freezer.

  • Equilibration (CRITICAL): Before opening the vial, allow it to warm to Room Temperature (20-25°C) for at least 30 minutes inside a desiccator or hood.

    • Why? Opening a cold vial causes atmospheric moisture to condense on the lipid.[3] Water initiates hydrolysis of the phosphate ester bond, degrading the PA into lysophosphatidic acid.[3]

Phase B: Solubilization & Aliquoting
  • Workspace: Clean fume hood surface with ethanol.[3] Ensure nitrogen/argon gas line is ready.[3]

  • Solvent Choice: 10:0 PA is soluble in Chloroform:Methanol:Water (65:35:[3]8) or Chloroform.[3]

  • Weighing (Powder):

    • Use an anti-static gun if powder is static-charged.[1][2][3]

    • Weigh rapidly to minimize humidity exposure.[3]

  • Dissolution: Add solvent.[3] Vortex gently.

  • Aliquoting: Do not store the bulk stock. Divide into single-use aliquots in Amber Glass Vials (Teflon-lined caps).

    • Avoid: Plastic tubes (polystyrene/polypropylene) as chloroform leaches plasticizers into your sample.[2][3]

Phase C: Storage
  • Inert Gas Purge: Gently stream Nitrogen or Argon gas over the liquid surface for 10-15 seconds to displace oxygen.[3]

  • Sealing: Cap tightly. Wrap cap with Parafilm to retard solvent evaporation.[3]

  • Temp: Store at -20°C .

Part 4: Visualization of Safety Workflow

The following diagram illustrates the decision logic for PPE and handling based on the state of the reagent.

SafetyWorkflow Start Handling 10:0 PA StateCheck Identify Physical State Start->StateCheck Powder Powder Form (Avanti #830843P) StateCheck->Powder Solid Solution Chloroform Solution (Avanti #830843C) StateCheck->Solution Liquid RiskP Risk: Inhalation & Moisture Powder->RiskP RiskS Risk: Carcinogen & Skin Permeation Solution->RiskS PPE_P PPE: Nitrile Gloves + Safety Glasses Control: Anti-static Gun RiskP->PPE_P ActionP Weigh in Low Humidity Dissolve Immediately PPE_P->ActionP Storage Storage: -20°C under Argon/N2 ActionP->Storage PPE_S PPE: PVA/Laminate Gloves + Goggles Control: Fume Hood REQUIRED RiskS->PPE_S ActionS Double Glove (Nitrile) if PVA unavailable Change outer glove every 5 mins PPE_S->ActionS ActionS->Storage

Figure 1: Decision logic for PPE selection and handling workflows based on the physical form of 1,2-Didecanoyl-sn-glycero-3-phosphate.

Part 5: Emergency & Disposal Procedures

Accidental Exposure[1][3][4][7][8][9]
  • Skin Contact (Solution): Immediately remove contaminated gloves/clothing.[3] Wash skin with soap and water for 15 minutes.[3] Do not use solvents (ethanol) to clean skin, as this enhances absorption.[1][2]

  • Eye Contact: Flush with eyewash station for 15 minutes.[3][5] Seek medical attention immediately if chloroform was involved.[3]

Disposal Strategy
  • Stream A (Solvent Waste): Solutions containing chloroform must go into Halogenated Organic Waste .[3] Do not pour down the drain.

  • Stream B (Solid Waste): Contaminated wipes, pipette tips, and dry powder residue go into Hazardous Solid Waste .[1][3]

  • Glassware: Rinse with methanol/chloroform (collect rinsate as Stream A), then wash with detergent.[3]

References

  • Avanti Polar Lipids. (2024).[3][4] 10:0 PA Safety Data Sheet (SDS) - Product 830843. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 16219892, 1,2-Didecanoyl-sn-glycero-3-phosphate. Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.